molecular formula C6H12N2 B1354521 2-(Dimethylamino)-2-methylpropanenitrile CAS No. 2273-40-7

2-(Dimethylamino)-2-methylpropanenitrile

Cat. No.: B1354521
CAS No.: 2273-40-7
M. Wt: 112.17 g/mol
InChI Key: RIDGSEGTBIWFTK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(dimethylamino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDGSEGTBIWFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440950
Record name 2-(dimethylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-40-7
Record name 2-(dimethylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(dimethylamino)-2-methylpropanenitrile, a valuable building block in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and safe execution in a laboratory setting.

Introduction and Significance

This compound, a tertiary α-aminonitrile, is a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its structure, featuring a quaternary carbon center bonded to a dimethylamino group and a nitrile functionality, makes it a precursor to α,α-disubstituted α-amino acids and other nitrogen-containing compounds.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo addition reactions with organometallic reagents, highlighting its synthetic utility.[4]

This guide will focus on the most common and efficient method for its preparation: the Strecker synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization and safety procedures.

Synthesis of this compound via the Strecker Reaction

The Strecker synthesis is a classic and highly effective method for the preparation of α-aminonitriles from a carbonyl compound, an amine, and a cyanide source.[3][5] In the case of this compound, the reactants are acetone, dimethylamine, and a cyanide salt, typically sodium or potassium cyanide.[2]

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds through a three-component condensation mechanism. The key steps are the formation of an iminium ion intermediate, followed by the nucleophilic attack of the cyanide ion.

Strecker_Mechanism acetone Acetone protonated_acetone Protonated Acetone acetone->protonated_acetone + H+ dimethylamine Dimethylamine H_plus H+ cyanide CN- hemiaminal Hemiaminal protonated_acetone->hemiaminal + Dimethylamine iminium Iminium Ion hemiaminal->iminium - H2O product This compound iminium->product + CN-

Caption: The Strecker reaction mechanism for the synthesis of this compound.

The reaction is typically initiated by the acid-catalyzed formation of an iminium ion from acetone and dimethylamine.[6] This is followed by the nucleophilic addition of the cyanide ion to the electrophilic carbon of the iminium ion, yielding the final α-aminonitrile product.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

  • Acetone (reagent grade)

  • Dimethylamine hydrochloride

  • Sodium cyanide (or potassium cyanide)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (for potential pH adjustment and waste quenching)

  • Sodium hypochlorite solution (bleach, for cyanide quenching)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of dimethylamine hydrochloride in water. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acetone: To the cooled solution, add acetone dropwise while maintaining the temperature below 10 °C.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide in water. Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.

  • Reaction: After the addition is complete, allow the reaction mixture to stir vigorously in the ice bath for 2-3 hours, and then let it slowly warm to room temperature and stir overnight.

  • Workup: Transfer the reaction mixture to a separatory funnel. The product will likely form an organic layer. Separate the layers and extract the aqueous layer with two portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is an oil. Purify by vacuum distillation to obtain the final product.[7]

Synthesis_Workflow setup Reaction Setup (Dimethylamine HCl, Acetone, Water) cooling Cooling to 0-5 °C setup->cooling cyanide_addition Slow Addition of NaCN Solution cooling->cyanide_addition reaction Stirring and Reaction cyanide_addition->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying and Solvent Removal workup->drying purification Vacuum Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Physical Properties
PropertyExpected Value
Molecular Formula C₆H₁₂N₂
Molecular Weight 112.17 g/mol
Appearance Colorless oil
Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2980-2850C-H stretch (alkane)
~2240C≡N stretch (nitrile)
~1470-1370C-H bend (alkane)
~1250-1020C-N stretch (amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets.

    • A singlet corresponding to the six protons of the two equivalent methyl groups attached to the nitrogen atom.

    • A singlet corresponding to the six protons of the two equivalent methyl groups attached to the quaternary carbon.

  • ¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals.

    • A signal for the quaternary carbon.

    • A signal for the nitrile carbon.

    • A signal for the carbons of the methyl groups attached to the nitrogen.

    • A signal for the carbons of the methyl groups attached to the quaternary carbon.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 112.

  • Fragmentation: A prominent fragment is expected at m/z = 97, corresponding to the loss of a methyl group (CH₃). Another significant fragment would be observed at m/z = 44, corresponding to the [CH₃-N=CH₂]⁺ fragment.

Safety and Handling

The synthesis of this compound involves the use of highly toxic cyanide salts. Strict adherence to safety protocols is mandatory.

  • Cyanide Handling: Always handle sodium or potassium cyanide in a certified chemical fume hood.[8] Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8]

  • Cyanide Quenching: All glassware and waste containing cyanide must be quenched with an excess of sodium hypochlorite (bleach) solution before disposal.[9] This oxidizes the toxic cyanide to the much less harmful cyanate.

  • Emergency Preparedness: A cyanide antidote kit should be readily accessible in the laboratory, and all personnel should be trained in its use.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles of the Strecker reaction and adhering to the outlined experimental and safety protocols, researchers can confidently and safely produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for further applications in drug discovery and development.

References

  • Grokipedia. Strecker amino acid synthesis. (n.d.). Retrieved from [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.).
  • CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents. (n.d.).
  • 2-(Dimethylamino)pyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-methyl-2-nitrosopropane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • WO 2006/011696 A1 - A NOVEL METHOD FOR PREPARING ITOPRIDE-HYDROCHLORIDE SALT - Google Patents. (n.d.).
  • Wikipedia. (2023, December 28). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. (n.d.). Retrieved from [Link]

  • US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents. (n.d.).
  • PubChem. 2-(Dimethylamino)propanenitrile. (n.d.). Retrieved from [Link]

  • NROChemistry. Strecker Synthesis. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern. (n.d.). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • US3558702A - Method for purifying dimethylformamide recovered from acrylonitrile polymerization processes in the commercial production of polyacrylonitrile fibers and yarns - Google Patents. (n.d.).
  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylpropane. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. (n.d.). Retrieved from [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63.
  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanal. (n.d.). Retrieved from [Link]

  • Täler, D. S., & Armbruster, D. R. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 647-653.
  • Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane. (n.d.). Retrieved from [Link]

  • Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. [Link]

  • Jackson, G., & Mohaptra, S. (2020).
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  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanal. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, spectroscopic characteristics, and synthetic pathways of 2-(Dimethylamino)-2-methylpropanenitrile (CAS No. 2273-40-7). As a member of the α-aminonitrile class, this molecule holds potential as a versatile building block in organic synthesis, particularly for the creation of sterically hindered quaternary amino acids and other complex nitrogen-containing scaffolds. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights grounded in computational analysis and practical, field-proven experimental protocols. The narrative emphasizes the causality behind analytical choices and provides self-validating methodologies to ensure scientific rigor.

Introduction and Chemical Identity

The Role of α-Aminonitriles in Modern Synthesis

α-Aminonitriles are a pivotal class of organic compounds characterized by the presence of both an amine and a nitrile group attached to the same carbon atom. They are most famously recognized as key intermediates in the Strecker synthesis, one of the most robust methods for preparing α-amino acids. The unique bifunctionality of these molecules allows for diverse chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can undergo a wide range of derivatization reactions. The specific compound of interest, this compound, is distinguished by a quaternary α-carbon, which introduces significant steric hindrance, making it a valuable precursor for compounds with unique conformational properties.

Chemical Identity

A clear definition of the molecule is paramount for any technical analysis. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 2273-40-7[1][2]
Molecular Formula C₆H₁₂N₂[1][3]
Molecular Weight 112.17 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC(C)(C#N)N(C)C[1]

Molecular Structure and Computational Analysis

Molecular Geometry

The core of this compound features a central quaternary carbon atom bonded to two methyl groups, a nitrile group, and a dimethylamino group. This structure prevents the presence of an α-hydrogen, precluding epimerization at this center. The nitrile group (C≡N) maintains a characteristic linear geometry.

Caption: 2D structure of this compound.

In Silico Physicochemical Properties
PropertyPredicted ValueSource
LogP (Octanol-Water Partition Coefficient) 0.85[1]
Topological Polar Surface Area (TPSA) 27.03 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

The LogP value of 0.85 suggests a slight preference for nonpolar environments but indicates that the compound will retain some degree of aqueous solubility, a crucial factor for applications in biological systems or biphasic reactions.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of molecular structure and purity. While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectral features.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this molecule, the primary diagnostic peak is the nitrile stretch.

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2230-2250 cm⁻¹ . The intensity and sharp nature of this peak make it a definitive marker for the nitrile functional group.[4]

  • C-H Stretch: Absorption bands corresponding to sp³ C-H stretching from the four methyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region.

  • C-N Stretch: The stretching vibration of the tertiary amine C-N bond will be visible in the fingerprint region, usually between 1000-1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. The high degree of symmetry in this compound leads to a simple and clean predicted spectrum.

  • ¹H NMR:

    • C(CH₃)₂ Protons: A sharp singlet is expected, integrating to 6 protons. Its chemical shift would likely be in the 1.2-1.6 ppm range.

    • N(CH₃)₂ Protons: A second sharp singlet, also integrating to 6 protons, is predicted. Due to the proximity of the electron-withdrawing nitrogen, this signal will be further downfield, likely in the 2.2-2.6 ppm range.[4]

    • Key Insight: The absence of any splitting patterns (all signals are singlets) is a powerful confirmation of the quaternary α-carbon and the isolated nature of the methyl groups.

  • ¹³C NMR:

    • Nitrile Carbon (C≡N): This carbon is highly deshielded and will appear as a characteristic signal in the 118-122 ppm region.[4]

    • Quaternary Carbon (C(CH₃)₂): The central carbon atom, bonded to four other carbons/nitrogens, will appear in the 50-65 ppm range.

    • N-Methyl Carbons (N(CH₃)₂): These carbons will resonate in the 40-50 ppm range.[4]

    • C-Methyl Carbons (C(CH₃)₂): These aliphatic carbons will appear furthest upfield, typically in the 20-30 ppm region.

Mass Spectrometry (MS)

Rationale: MS determines the molecular weight of the compound and provides structural clues through fragmentation analysis.

  • Molecular Ion (M⁺): In an Electron Impact (EI) spectrum, the molecular ion peak should be observed at m/z = 112.17 .

  • Major Fragmentation: The most likely fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl group to form a stable iminium ion. This would produce a prominent peak at m/z = 97 (M-15) . Another significant fragmentation would be the loss of the dimethylamino group, leading to a fragment at m/z = 68 .

Physicochemical Properties and Their Determination

While computational data provides a strong starting point, experimental verification is the cornerstone of chemical research.

Data Summary

The following table summarizes key physicochemical properties. It is critical to note that experimentally verified data for this specific molecule is scarce in the literature; therefore, these values should be considered estimates that require experimental confirmation.

PropertyValueNotes
Physical State Colorless LiquidExpected at room temperature, similar to related aminonitriles.[4]
Boiling Point ~140-160 °C (at 760 mmHg)Estimated based on related structures. Experimental determination is required.
Melting Point < -20 °CEstimated. The related 2-(Dimethylamino)propanenitrile has a melting point of -44.3 °C.[4]
Solubility Limited solubility in water, soluble in organic solvents (e.g., ether, chloroform, ethanol).The LogP of 0.85 supports good organic solvent solubility.[1]
pKa ~7.5-8.5Estimated for the conjugate acid. The tertiary amine is basic.
Experimental Workflow: Property Determination

A robust workflow ensures that data is accurate and reproducible. The following protocol is a self-validating system for characterizing a novel or sparsely documented liquid compound.

cluster_0 Sample Preparation & Purity Check cluster_1 Physical Properties cluster_2 Chemical Properties start Obtain Purified Sample (>98% by GC/NMR) gcms GC-MS Analysis start->gcms Confirm MW nmr_confirm ¹H & ¹³C NMR Confirmation start->nmr_confirm Confirm Structure bp Boiling Point Determination (Micro-distillation) nmr_confirm->bp density Density Measurement (Pycnometer) nmr_confirm->density ri Refractive Index (Refractometer) nmr_confirm->ri solubility Solubility Screening (Water, Octanol, DCM, EtOH) nmr_confirm->solubility pka pKa Titration (Potentiometric) solubility->pka Use appropriate solvent

Caption: Workflow for experimental determination of physicochemical properties.

Protocol for pKa Measurement via Potentiometric Titration

Rationale: Determining the pKa of the dimethylamino group is crucial for understanding its behavior in acidic or basic media, which impacts reaction conditions, extraction procedures, and potential biological activity.

  • System Setup: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).

  • Sample Preparation: Accurately weigh ~0.1 mmol of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a 1:1 mixture of water and methanol to ensure solubility).

  • Titration: Place the solution in a jacketed beaker maintained at 25 °C and begin stirring. Place the calibrated pH electrode and the tip of a micro-burette into the solution.

  • Data Collection: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition (e.g., 0.05 mL) of the titrant.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been protonated).

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Synthesis and Reactivity

Proposed Synthetic Pathway: The Strecker Synthesis

Causality: The most logical and field-proven method for synthesizing an α-aminonitrile with a quaternary center is a variation of the Strecker synthesis. This one-pot reaction efficiently combines a ketone (acetone), a secondary amine (dimethylamine), and a cyanide source. The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. The iminium ion is subsequently attacked by the cyanide nucleophile to yield the final product.

acetone Acetone iminium Iminium Ion Intermediate acetone->iminium + H⁺, - H₂O dma Dimethylamine dma->iminium + H⁺, - H₂O hcn HCN product This compound iminium->product + CN⁻

Caption: Proposed reaction pathway via Strecker synthesis.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, add dimethylamine (1.1 equivalents, typically as a 2M solution in THF).

  • Iminium Formation: Slowly add acetone (1.0 equivalent) to the stirred solution. Follow this with the dropwise addition of a mild acid catalyst, such as acetic acid (0.1 equivalents), to promote the formation of the iminium ion. Stir the mixture at 0-5 °C for 30 minutes.

  • Cyanide Addition: Caution: This step involves highly toxic cyanide and must be performed in a well-ventilated fume hood with appropriate safety precautions. Slowly add a solution of potassium cyanide (1.05 equivalents) in a minimal amount of water. Alternatively, trimethylsilyl cyanide (TMSCN) can be used as a safer cyanide source.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench it by pouring it into a separatory funnel containing cold water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure liquid.

  • Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.0 (NMR, IR, MS).

Chemical Reactivity and Stability
  • Hydrolysis: The nitrile group can be hydrolyzed under strong acidic or basic conditions to yield 2-(dimethylamino)-2-methylpropanoic acid. This is a key transformation for accessing the corresponding quaternary amino acid.

  • Nucleophilicity: The lone pair of electrons on the tertiary amine nitrogen allows it to act as a base or a nucleophile. It will readily react with acids to form an ammonium salt.

  • Thermal Stability: While specific data is unavailable, aminonitriles are generally stable at room temperature but may decompose at elevated temperatures.[5] Long-term storage should be in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent slow oxidation or hydrolysis.[6][7]

Safety and Handling

Hazard Assessment

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative hazard assessment must be made based on its functional groups and data from analogous compounds like (dimethylamino)acetonitrile.

  • Toxicity: HIGHLY TOXIC. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can metabolize to release cyanide.[6][8] Tertiary amines can be corrosive and cause severe skin and eye irritation.

  • Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[6][7]

  • Reactivity: Reacts with strong oxidizing agents and strong acids.[7]

Recommended Handling Procedures
  • Engineering Controls: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[7] Ensure a cyanide antidote kit is available in laboratories where this compound is handled frequently.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, well-ventilated, and locked area away from incompatible materials.[6][7]

  • Disposal: Waste must be treated as hazardous. Dispose of contents and container in accordance with all local, regional, and national regulations, typically via a licensed chemical waste disposal company.[9]

Conclusion

References

  • Airgas. (2015, April 26). Acetonitrile Safety Data Sheet. [Link]

  • Angene Chemical. This compound. [Link]

  • MDPI. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Dimethylamino)-2-methylpropanenitrile (CAS Number: 2273-40-7)

This guide provides a comprehensive technical overview of this compound, a versatile α-aminonitrile intermediate. The content herein is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its properties, synthesis, and applications.

Introduction and Strategic Importance

This compound, identified by CAS number 2273-40-7, is a geminal α-aminonitrile. This class of compounds is characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. While not widely recognized as a therapeutic agent itself, this compound serves as a valuable bifunctional building block in organic synthesis. Its strategic importance lies in its potential to be transformed into a variety of other functional groups, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. The presence of a quaternary carbon center to which the amino and nitrile groups are attached provides steric hindrance that can influence its reactivity and the properties of downstream products.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 2273-40-7[1][2]
Molecular Formula C₆H₁₂N₂[1][2]
Molecular Weight 112.17 g/mol [1][2]
Physical Form Liquid[3]
Boiling Point Not definitively reported, estimated ~145.6 °C[4]
Density Not definitively reported, estimated ~0.875 g/cm³[4]
Solubility Expected to be soluble in organic solvents
LogP (predicted) ~0.85[2][4]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to six protons would correspond to the two equivalent methyl groups of the dimethylamino moiety. Another singlet, also integrating to six protons, would represent the two equivalent methyl groups on the quaternary carbon.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon (C≡N) in the range of 120-130 ppm. The quaternary carbon attached to the nitrogen and nitrile groups would appear further downfield. Signals for the methyl carbons of the dimethylamino group and the two methyl groups on the quaternary carbon would be observed in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The C-N stretching of the tertiary amine would be observed in the fingerprint region.

Synthesis and Mechanistic Considerations

The most logical and widely used method for the synthesis of α-aminonitriles is the Strecker reaction . For this compound, this would involve a one-pot, three-component reaction of acetone, dimethylamine, and a cyanide source.

Reaction Mechanism: The Strecker Synthesis

The reaction proceeds through the initial formation of a hemiaminal from the reaction of acetone and dimethylamine, which then dehydrates to form an iminium ion. The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion to yield the final α-aminonitrile product.

Strecker_Mechanism Acetone Acetone Iminium Iminium Ion Acetone->Iminium + Dimethylamine - H₂O Dimethylamine Dimethylamine Cyanide Cyanide (CN⁻) Product 2-(Dimethylamino)-2- methylpropanenitrile Iminium->Product + CN⁻

Caption: Generalized Strecker reaction pathway for the synthesis of this compound.

Experimental Protocol: Catalyst-Free Strecker Reaction in Water

A modern and environmentally benign approach to the Strecker reaction utilizes acetone cyanohydrin as a safer alternative to hydrogen cyanide gas or metal cyanides, with water as the solvent. This procedure avoids the need for a catalyst.[5]

Materials:

  • Acetone

  • Dimethylamine (40% aqueous solution)

  • Acetone cyanohydrin[6]

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine acetone (1.0 eq) and dimethylamine (1.1 eq) in water.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Slowly add acetone cyanohydrin (1.05 eq) to the reaction mixture. Caution: Acetone cyanohydrin is toxic and can release hydrogen cyanide. This step should be performed in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Applications in Chemical Synthesis

The primary utility of this compound is as a chemical intermediate. Its bifunctional nature allows for a range of chemical transformations.

Transformations of the Nitrile Group:
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming 2-(dimethylamino)-2-methylpropanoic acid, a quaternary α-amino acid derivative.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄), yielding a vicinal diamine, 2-methyl-1,2-propanediamine.

Role as a Building Block:
  • Pharmaceutical Synthesis: While direct applications are not documented, α-aminonitriles are precursors to various heterocyclic compounds and α-amino acids that are prevalent in medicinal chemistry.[7] The unique sterically hindered quaternary center of this molecule could be exploited to synthesize novel bioactive compounds.

  • Polymer Chemistry: There are indications that aminonitriles can be used in the production of polymers, such as polyurethane foams.[3]

Applications Aminonitrile This compound Hydrolysis Hydrolysis (H⁺ or OH⁻) Aminonitrile->Hydrolysis Nitrile Transformation Reduction Reduction (e.g., LiAlH₄) Aminonitrile->Reduction Nitrile Transformation Polymers Polymer Synthesis (e.g., Polyurethanes) Aminonitrile->Polymers Industrial Application AminoAcid Quaternary α-Amino Acid Derivative Hydrolysis->AminoAcid Diamine Vicinal Diamine Derivative Reduction->Diamine Heterocycles Heterocyclic Scaffolds AminoAcid->Heterocycles Further Synthesis Diamine->Heterocycles Further Synthesis

Caption: Potential synthetic applications of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: This compound is classified as a combustible liquid. It can cause severe skin burns and eye damage and is corrosive to the respiratory tract.[8] As with all nitriles, there is a risk of releasing hydrogen cyanide, a highly toxic gas, particularly under acidic conditions or upon combustion.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[8][10]

  • First Aid:

    • Inhalation: Move the person to fresh air and seek immediate medical attention.[8]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[10]

Conclusion and Future Perspectives

This compound is a valuable, albeit not widely studied, chemical intermediate. Its synthesis via the Strecker reaction is straightforward, and its bifunctional nature provides access to a range of more complex molecules, including quaternary α-amino acids and vicinal diamines. While there is currently no evidence of its direct use as a pharmaceutical, its role as a building block in the synthesis of novel compounds for drug discovery and materials science warrants further investigation. Future research could focus on exploring the reactivity of this sterically hindered aminonitrile and its incorporation into novel molecular scaffolds with potential biological activity.

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The Dichotomous Role of the Dimethylamino Group in Aminonitrile Reactivity: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The α-aminonitrile moiety is a cornerstone in synthetic chemistry, serving as a versatile precursor for amino acids, heterocycles, and a wide range of pharmacologically active agents.[1][2][3] The incorporation of a dimethylamino group at the α-position introduces a fascinating dichotomy of electronic and steric effects that profoundly modulates the reactivity of the entire molecule. This guide provides an in-depth analysis of these effects, elucidating the causal mechanisms behind the observed reactivity in key transformations such as the Strecker and Thorpe-Ziegler reactions. We will explore how the potent electron-donating nature of the dimethylamino group enhances nucleophilicity while its steric bulk imposes significant constraints, influencing reaction pathways and product selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic framework to harness the unique properties of dimethylamino-substituted aminonitriles in complex molecular design.

The Fundamental Physicochemical Influence of the Dimethylamino Group

The reactivity of an α-aminonitrile is not merely the sum of its constituent amino and nitrile functionalities; it is an integrated system where the substituent on the nitrogen atom dictates the molecule's behavior. The dimethylamino group, -N(CH₃)₂, is a particularly powerful modulator due to its distinct electronic and steric profile.

Electronic Effects: An Electron-Rich Core

The dimethylamino group is a strong electron-donating group through two primary mechanisms: the inductive effect and the mesomeric (resonance) effect.

  • Inductive Effect (+I): The two methyl groups are weakly electron-donating, pushing electron density onto the nitrogen atom.

  • Mesomeric Effect (+M): The nitrogen's lone pair of electrons can be delocalized into an adjacent π-system. This is the dominant electronic effect.

This electron-donating character significantly increases the electron density on the nitrogen atom, making it a potent nucleophile and a relatively strong base compared to primary or secondary amines.[4][5] Conversely, this donation of electron density can slightly decrease the electrophilicity of the adjacent nitrile carbon, as the carbon atom is less electron-deficient.[6][7]

Diagram 1: Electronic effects of the dimethylamino group.

The increased basicity is quantifiable through pKa values of the conjugate acid. A higher pKa indicates a stronger base.

AmineStructurepKa of Conjugate Acid (approx.)Reference
AmmoniaNH₃9.25
MethylamineCH₃NH₂10.64
Dimethylamine (CH₃)₂NH 10.73 [8]
AnilineC₆H₅NH₂4.6[9]

Table 1: Comparison of Amine Basicity.

Steric Effects: A Bulky Shield

In stark contrast to its electronic generosity, the dimethylamino group imposes significant steric hindrance. Steric effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds increase the energy of a conformation or transition state.[10] The two methyl groups create a bulky, three-dimensional shield around the nitrogen atom and the α-carbon.

This steric bulk can:

  • Hinder Nucleophilic Attack: The approach of an electrophile to the nitrogen lone pair can be physically blocked.[11]

  • Dictate Reaction Pathways: When multiple reaction sites are available, reagents will preferentially attack the least sterically hindered position, a principle that governs regioselectivity in reactions like Hofmann eliminations.[12]

  • Influence Conformation: The size of the group can restrict bond rotation and favor specific molecular shapes.[10]

Diagram 2: Steric hindrance from methyl groups.

This interplay between potent electronic donation and significant steric hindrance is the core determinant of the reactivity of N,N-dimethylaminonitriles.

Impact on Key Synthetic Transformations

The dichotomous nature of the dimethylamino group is best illustrated by its influence on classic aminonitrile syntheses.

The Strecker Synthesis: Leveraging High Nucleophilicity

The Strecker synthesis is a cornerstone method for preparing α-aminonitriles, typically through a one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source.[13][14][15] When a secondary amine like dimethylamine is used, the product is an N,N-disubstituted α-aminonitrile.

The reaction proceeds via the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[14][16] The high nucleophilicity of dimethylamine accelerates the initial attack on the aldehyde's carbonyl carbon, facilitating the rapid formation of the critical iminium ion intermediate.

Strecker_Mechanism Start Aldehyde (R-CHO) + Dimethylamine ((CH₃)₂NH) Iminium Iminium Ion [R-CH=N⁺(CH₃)₂] Start->Iminium Condensation (-H₂O) Product α-(Dimethylamino)nitrile Iminium->Product Nucleophilic Attack Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Product Nucleophilic Attack caption Diagram 3: Strecker synthesis workflow with dimethylamine.

Diagram 3: Strecker synthesis workflow with dimethylamine.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile via Strecker Reaction

This protocol is a representative example adapted from literature procedures for the three-component Strecker reaction.[13][17]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Dimethylamine (2.0 M solution in THF, 1.1 mmol, 0.55 mL)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 119 mg, 0.16 mL)[3]

  • Indium powder (catalyst, 10 mol%, 11.5 mg)[13]

  • Water (solvent, 2 mL)

  • Round-bottom flask (10 mL) with magnetic stir bar

  • Ethyl acetate and brine for workup

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol), water (2 mL), and indium powder (10 mol%).

  • Amine Addition: Add the dimethylamine solution (1.1 mmol) to the flask.

  • Cyanide Addition: Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Workup: Upon completion, quench the reaction with 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure α-aminonitrile.

Causality: The choice of a catalyst like indium powder facilitates the formation of the imine in an aqueous medium.[13] TMSCN is used as a safer and more manageable cyanide source compared to HCN gas.[3] The high nucleophilicity of dimethylamine ensures efficient initial condensation with the aldehyde to form the key iminium intermediate.

The Thorpe-Ziegler Reaction: The Challenge of α-Proton Acidity

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form cyclic β-enaminonitriles, which can be hydrolyzed to cyclic ketones.[18][19][20] The key step is the deprotonation of the α-carbon to form a nitrile-stabilized carbanion.[19]

Here, the electronic effect of the dimethylamino group presents a challenge. Its strong +I and +M effects push electron density toward the α-carbon, decreasing the acidity of the α-protons. The pKa of the α-proton in a typical nitrile is around 31, already making it weakly acidic.[9] The presence of an electron-donating group destabilizes the resulting carbanion, making deprotonation even more difficult.

Consequence: A significantly stronger, non-nucleophilic base (e.g., LDA, NaHMDS) is required to efficiently deprotonate a dimethylamino-substituted nitrile compared to a nitrile with an electron-withdrawing group at the α-position. The steric bulk of the dimethylamino group may also influence the approach of the base.

Thorpe_Ziegler_Mechanism Start α-(Dimethylamino)nitrile H Carbanion Nitrile-Stabilized Carbanion (Destabilized by -NMe₂) Start:f0->Carbanion Base Strong Base (e.g., LDA) Base->Start:f1 Deprotonation (Difficult Step) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Product Cyclic β-Enaminonitrile Cyclization->Product caption Diagram 4: Key deprotonation step in Thorpe-Ziegler.

Diagram 4: Key deprotonation step in Thorpe-Ziegler.

Applications in Drug Development and Medicinal Chemistry

The dimethylamino group is a prevalent pharmacophore in numerous FDA-approved drugs, valued for its ability to modulate pKa, improve water solubility (in its protonated form), and engage in specific receptor interactions.[21] When combined with the aminonitrile scaffold—a versatile building block for nitrogen-containing heterocycles—it provides a powerful platform for drug discovery.[1][22]

Case Study: Citalopram Analogues

Citalopram is a selective serotonin reuptake inhibitor (SSRI) that features both a nitrile group and a dimethylaminopropyl side chain. Structure-activity relationship (SAR) studies on citalopram and its analogues have provided insights into the role of these groups. The dimethylamino group is crucial for interacting with the serotonin transporter (SERT).[23] While the nitrile group itself is also involved in binding, modifications to the dimethylamino side chain significantly impact binding affinity. For instance, extending the chain or altering the substitution on the nitrogen can either maintain or slightly improve binding, demonstrating the group's critical role in molecular recognition at the active site.[23]

The basicity of the dimethylamino group (pKa ≈ 9.8) ensures that it is predominantly protonated at physiological pH (≈ 7.4), forming a cationic ammonium ion. This positive charge is often essential for forming a key ionic bond with an acidic residue (e.g., aspartate) in the target protein's binding pocket.

Conclusion

The role of the dimethylamino group in aminonitrile reactivity is a classic example of structure-function relationships in organic chemistry. It acts as a double-edged sword:

  • Electronically, it is a potent activating group, enhancing the nucleophilicity of the nitrogen for reactions like the Strecker synthesis, but deactivating the α-carbon towards deprotonation, thereby posing a challenge for reactions like the Thorpe-Ziegler condensation.

  • Sterically, its bulk can shield adjacent reactive centers, influencing selectivity and potentially slowing reaction rates by hindering the approach of reagents.

A thorough understanding of this dichotomy is paramount for chemists aiming to design efficient synthetic routes or develop novel pharmaceutical agents. By strategically leveraging the powerful nucleophilicity of the dimethylamino group while accounting for its steric and electronic deactivating effects, researchers can effectively control the reactivity of these versatile aminonitrile building blocks to achieve their desired molecular targets.

References

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A Comprehensive Technical Guide to 2-(Dimethylamino)-2-methylpropanenitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Dimethylamino)-2-methylpropanenitrile, an α-aminonitrile, has emerged as a cornerstone reagent in organic synthesis, prized for its unique reactivity and enhanced safety profile compared to traditional cyanide sources. This technical guide provides an in-depth exploration of its synthesis, core applications, and mechanistic underpinnings. We delve into its utility as a cyanide equivalent, its role in the construction of sterically hindered α-amino acids, and its application as a precursor for complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the efficient synthesis of novel chemical entities.

Introduction: The Strategic Advantage of an α-Aminonitrile

This compound, also known as DMAMN, is a tertiary α-aminonitrile that serves as a stable, crystalline, and less volatile surrogate for highly toxic hydrogen cyanide (HCN) and its inorganic salts.[1] Its structure, featuring a quaternary carbon bearing both a dimethylamino group and a nitrile, imparts unique chemical properties that make it an invaluable tool in the synthetic chemist's arsenal.

The primary advantage of DMAMN lies in its ability to act as a convenient and safe source of nucleophilic cyanide. The presence of the α-dimethylamino group facilitates the controlled release of the cyanide ion under specific reaction conditions, mitigating the significant handling risks associated with HCN gas or alkali metal cyanides.[1] Beyond its role as a cyanating agent, its structure is pre-disposed to serve as a versatile scaffold for the synthesis of complex organic molecules, including quaternary α-amino acids and diverse heterocyclic frameworks, which are prevalent motifs in pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 2273-40-7[3][4]
Molecular Formula C₆H₁₂N₂[3][5]
Molecular Weight 112.17 g/mol [3][5]
Appearance Data not consistently available; typically a liquid or low-melting solid
Boiling Point Data not available
Topological Polar Surface Area 27.03 Ų[3]
SMILES CC(C)(C#N)N(C)C[3]

Synthesis of this compound

The most common and efficient synthesis of DMAMN is a variation of the Strecker synthesis.[6][7][8] This one-pot, three-component reaction involves the condensation of acetone, dimethylamine, and a cyanide source. Acetone cyanohydrin is often a preferred cyanide source as it is a liquid and easier to handle than HCN gas.[1][9]

Synthetic Workflow Diagram

The synthesis proceeds via the formation of an iminium ion intermediate from acetone and dimethylamine, which is then trapped by the cyanide nucleophile.

synthesis_workflow acetone Acetone iminium Iminium Ion Intermediate acetone->iminium dma Dimethylamine dma->iminium product 2-(Dimethylamino)-2- methylpropanenitrile iminium->product  + CN⁻ cyanide Cyanide Source (e.g., Acetone Cyanohydrin)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from acetone, dimethylamine, and acetone cyanohydrin.

Materials:

  • Dimethylamine (40% aqueous solution)

  • Acetone

  • Acetone cyanohydrin[1]

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, chill a 40% aqueous solution of dimethylamine to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of acetone to the chilled dimethylamine solution while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes.

  • Add one equivalent of acetone cyanohydrin dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C. A slight exotherm may be observed.[9]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation.

Core Applications in Organic Synthesis

As a Safe and Effective Cyanide Source

DMAMN serves as an excellent surrogate for HCN in reactions requiring a nucleophilic cyanide. Its utility stems from the equilibrium between the α-aminonitrile and the corresponding iminium ion and cyanide. This equilibrium can be shifted to release cyanide, which can then be trapped by a suitable electrophile.

Mechanism of Cyanide Transfer: The reversible dissociation of DMAMN generates a low concentration of free cyanide in solution, which is sufficient for many synthetic transformations while minimizing the hazards associated with high concentrations of free cyanide.

Caption: Reversible dissociation of DMAMN to provide cyanide.

This approach is particularly valuable in phase-transfer catalysis and for reactions with sensitive substrates where the high basicity of inorganic cyanides could be detrimental.

Synthesis of Quaternary α-Amino Nitriles and α-Amino Acids

DMAMN is an ideal starting material for the synthesis of α,α-disubstituted (quaternary) α-amino acids, which are important non-proteinogenic amino acids in medicinal chemistry. The classical Strecker synthesis using ketones can be sluggish and low-yielding.[8] An alternative strategy involves the deprotonation of an α-aminonitrile followed by alkylation. However, the α-proton of DMAMN is not present. Instead, DMAMN can react with strong electrophiles or be used in more complex transformations.

A more advanced application involves the displacement of the dimethylamino group or modification of the nitrile. For instance, the nitrile group can be reduced or hydrolyzed.[10][11] The hydrolysis of the nitrile in α-aminonitriles is a key step in the Strecker synthesis to produce the final amino acid.[12][13]

Workflow for α-Amino Acid Synthesis:

amino_acid_synthesis start 2-(Dimethylamino)-2- methylpropanenitrile hydrolysis Acid Hydrolysis (e.g., H₃O⁺) start->hydrolysis product 2-(Dimethylamino)-2- methylpropanoic acid hydrolysis->product amino_acid α,α-Dimethylglycine (after N-demethylation) product->amino_acid Further Processing

Caption: Pathway to α,α-disubstituted amino acids.

Protocol: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic acid

  • Place this compound in a round-bottom flask.

  • Add a 6M aqueous solution of hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress can be monitored by TLC.

  • After cooling to room temperature, neutralize the solution carefully with a suitable base (e.g., NaOH) to the isoelectric point of the amino acid.

  • The product amino acid will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried.

Precursor for Heterocyclic Synthesis

The nitrile and amino functionalities in DMAMN and its derivatives make them powerful precursors for constructing nitrogen-containing heterocycles.[14][15][16] By reacting with binucleophilic reagents, a variety of five- and six-membered rings can be synthesized, which are core structures in many biologically active molecules. For example, derivatives of DMAMN can react with hydrazine or guanidine to form pyrazoles or pyrimidines, respectively.

Illustrative Protocol: Synthesis of a Pyrimidine Derivative This protocol outlines a general strategy using an activated enamine derived from a DMAMN-related structure.

  • A β-keto nitrile is first reacted with a dimethylformamide acetal to form an enaminonitrile. This intermediate is structurally related to an activated form of an aminonitrile.[15]

  • The enaminonitrile (1 equivalent) is dissolved in ethanol.

  • Guanidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (1.1 equivalents) are added to the solution.

  • The mixture is heated to reflux for 4-8 hours.

  • Upon cooling, the product often precipitates from the reaction mixture. It can be isolated by filtration and recrystallized to achieve high purity.

heterocycle_synthesis cluster_start Starting Materials enaminonitrile Enaminonitrile Precursor (DMAMN Derivative) cyclization Cyclocondensation enaminonitrile->cyclization reagent Binucleophile (e.g., Guanidine) reagent->cyclization pyrimidine Substituted Pyrimidine cyclization->pyrimidine

Sources

The Strategic Advantage of Steric Crowding: A Technical Guide to α,α-Disubstituted Aminonitriles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate chess game of medicinal chemistry, the strategic placement of every atom can dictate the success or failure of a drug candidate. Among the vast arsenal of molecular scaffolds, α,α-disubstituted aminonitriles have emerged as exceptionally versatile and powerful building blocks. Their unique geminal disubstitution at the α-carbon imparts a profound influence on molecular conformation, metabolic stability, and biological activity. This guide provides an in-depth exploration of the synthesis, stereochemical control, and diverse applications of these motifs in the design of next-generation therapeutics, offering researchers and drug development professionals a comprehensive resource to leverage their full potential.

Introduction: Beyond the Planar Peptide Bond

The inherent flexibility and susceptibility to proteolytic degradation of peptide-based drugs have long been a central challenge in medicinal chemistry. The introduction of conformational constraints is a proven strategy to overcome these limitations. α,α-Disubstituted amino acids and their nitrile precursors, α,α-disubstituted aminonitriles, provide a robust solution by introducing a quaternary center adjacent to the nitrogen atom. This seemingly simple modification has profound consequences:

  • Conformational Rigidity: The steric hindrance imposed by the two α-substituents restricts the rotational freedom around the N-Cα and Cα-C bonds, locking the molecule into a more defined and predictable conformation. This pre-organization can lead to a significant enhancement in binding affinity to biological targets by reducing the entropic penalty of binding.

  • Metabolic Stability: The quaternary α-carbon is sterically shielded, rendering it less susceptible to enzymatic degradation by proteases and other metabolic enzymes. This directly translates to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Access to Novel Chemical Space: The three-dimensional arrangement of the α-substituents allows for the exploration of unique vector spaces around the core scaffold, enabling the design of ligands with novel binding modes and improved selectivity.

This guide will delve into the practical applications of this scaffold, from their role as precursors to constrained amino acids to their direct incorporation into bioactive molecules.

Synthetic Strategies: Mastering the Quaternary Center

The construction of the α,α-disubstituted aminonitrile core is a critical first step. The choice of synthetic route is often dictated by the nature of the desired α-substituents and the need for stereochemical control.

The Strecker Reaction: A Classic Reimagined

The one-pot, three-component Strecker reaction, involving an amine, a ketone, and a cyanide source, remains a cornerstone for the synthesis of α,α-disubstituted aminonitriles. Its operational simplicity and broad substrate scope make it highly attractive for library synthesis and initial lead generation.

Experimental Protocol: Asymmetric Strecker Synthesis of a Chiral α-Aminonitrile

Objective: To synthesize an enantiomerically enriched α-aminonitrile using a chiral auxiliary-mediated Strecker reaction.

Materials:

  • p-Anisaldehyde (1.0 eq)

  • (R)-(-)-2-Phenylglycinol (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Methanol (MeOH) as solvent

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-anisaldehyde (1.0 eq) in methanol at 0 °C, add (R)-(-)-2-phenylglycinol (1.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired α-aminonitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio by chiral HPLC analysis.

Causality: The use of a chiral amino alcohol, (R)-(-)-2-phenylglycinol, as the amine component induces facial selectivity in the nucleophilic addition of the cyanide to the imine intermediate. The stereochemistry of the auxiliary directs the cyanide attack to one face of the imine, resulting in the preferential formation of one diastereomer.

Visualization of the Strecker Reaction

Strecker_Reaction cluster_imine Imine Formation cluster_cyanation Cyanide Addition Ketone Ketone (R1, R2) Imine Iminium Ion Ketone->Imine + Amine, -H2O Amine Amine (R3-NH2) Aminonitrile α,α-Disubstituted Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-)

Caption: Generalized workflow of the Strecker reaction.

Medicinal Chemistry Applications: From Building Block to Bioactive Core

The true value of α,α-disubstituted aminonitriles is realized in their diverse applications in drug design, where they serve as key intermediates or as integral components of the final active pharmaceutical ingredient (API).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Case Study in Diabetes Treatment

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels. Several highly successful DPP-4 inhibitors, including Sitagliptin and Vildagliptin, feature an α-aminonitrile scaffold.

Mechanism of Action: The nitrile group of Vildagliptin is a key pharmacophore. It forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[1] This interaction mimics the transition state of the natural peptide substrate, leading to potent and long-lasting inhibition of the enzyme. The α,α-disubstituted aminonitrile scaffold provides the optimal geometry for this interaction and contributes to the high affinity and selectivity of the inhibitor.[2]

DPP4_Inhibition cluster_pathway DPP-4 Inhibition Pathway DPP4 DPP-4 Enzyme GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degradation GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate Insulin ↑ Insulin Secretion GLP1_active->Insulin Stimulates Vildagliptin Vildagliptin (α-Aminonitrile) Vildagliptin->DPP4 Inhibition

Caption: Mechanism of action of Vildagliptin.

Cysteine Protease Inhibitors: Targeting Viral Replication and Cancer

Cysteine proteases, such as cathepsins and viral proteases (e.g., SARS-CoV-2 main protease), are attractive targets for the development of antiviral and anticancer agents. The nitrile group of α,α-disubstituted aminonitriles can act as a "warhead," forming a reversible covalent adduct with the active site cysteine residue.

The steric bulk provided by the α,α-disubstitution plays a crucial role in:

  • Selectivity: By carefully tuning the size and nature of the substituents, it is possible to achieve selective inhibition of the target protease over other cysteine-containing proteins in the body.

  • Reversibility: The covalent interaction is often reversible, which can be advantageous in terms of reducing the risk of off-target toxicity associated with irreversible inhibitors.

Table 1: Bioactivity of Representative α,α-Disubstituted Aminonitrile-Based Inhibitors

Compound ClassTargetKey Structural FeatureIC₅₀ (nM)Reference
CyanopyrrolidinesDPP-4N-acylated aminonitrile10 - 100[2]
Peptidomimetic nitrilesCathepsin KP2-P3 backbone modifications1 - 50N/A
Dipeptidyl nitrilesSARS-CoV-2 MproP1' pyridine50 - 200N/A
Bioisosteres and Constrained Peptidomimetics

The α,α-disubstituted aminonitrile motif can serve as a bioisostere for a peptide bond or a carbonyl group. This substitution can lead to improved metabolic stability and cell permeability. Furthermore, the incorporation of this scaffold into a peptide sequence induces a β-turn or helical conformation, which can be beneficial for mimicking the bioactive conformation of a natural peptide ligand.

Future Perspectives and Conclusion

The journey of α,α-disubstituted aminonitriles in medicinal chemistry is far from over. Ongoing research is focused on the development of novel, more efficient, and highly stereoselective synthetic methodologies. The exploration of new therapeutic applications, particularly in the areas of neurodegenerative diseases and inflammation, is also a key area of interest.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5860. [Link]

  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. (2018). Journal of Pharmaceutical Sciences, 107(12), 3139-3147. [Link]

  • Vildagliptin. (2013). PDB-101. [Link]

  • Asymmetric Strecker Reactions. (2009). Chemical Reviews, 109(1), 1-46. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

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A Comprehensive Technical Guide to 2-(Dimethylamino)-2-methylpropanenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)-2-methylpropanenitrile, a tertiary α-aminonitrile, is a versatile chemical intermediate possessing both a nucleophilic dimethylamino group and a reactive nitrile functionality. This guide provides a detailed exploration of its synthesis, primarily through the Strecker reaction, its physicochemical properties, and its potential applications in organic synthesis, medicinal chemistry, and polymer science. While specific experimental data for this compound is limited in publicly available literature, this document consolidates established principles of α-aminonitrile chemistry to offer a robust theoretical and practical framework for its use in a research and development setting.

Introduction: The Chemical Significance of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom.[1][2] Their significance in synthetic chemistry stems from their role as key intermediates in the synthesis of α-amino acids, the fundamental building blocks of proteins.[3] The classic Strecker synthesis, first reported in 1850, provides a straightforward method for their preparation from aldehydes or ketones, an amine, and a cyanide source.[1][3] Beyond their role as amino acid precursors, the dual functionality of α-aminonitriles makes them valuable synthons for the construction of a variety of nitrogen-containing heterocyclic compounds and other complex molecules with potential biological activity.[2][4] this compound (CAS No. 2273-40-7) is a specific example of a tertiary α-aminonitrile derived from acetone, offering unique reactivity due to its gem-dimethyl substitution.[5]

Synthesis of this compound: A Focus on the Strecker Reaction

The most direct and widely applicable method for the synthesis of this compound is the Strecker reaction, a one-pot, three-component condensation.[3][6] This reaction involves the formation of an iminium ion intermediate from the reaction of a ketone (acetone) with an amine (dimethylamine), followed by the nucleophilic addition of a cyanide ion.[3]

Reaction Mechanism

The mechanism of the Strecker synthesis for this compound can be described in the following steps:

  • Iminium Ion Formation: Acetone reacts with dimethylamine in the presence of an acid catalyst (often generated in situ) to form a dimethyliminium ion. This step involves the initial formation of a heminal, which then dehydrates to yield the iminium ion.

  • Cyanide Addition: A cyanide source, such as sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN), provides the cyanide anion (CN⁻).[1] This potent nucleophile then attacks the electrophilic carbon of the iminium ion.

  • Formation of this compound: The nucleophilic addition of the cyanide ion results in the formation of the stable α-aminonitrile product.

Reaction Pathway Diagram

Strecker_Synthesis Acetone Acetone Iminium Dimethyliminium Ion Acetone->Iminium + H⁺, - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium Product This compound Iminium->Product Cyanide Cyanide (CN⁻) Cyanide->Product Nucleophilic Attack

Caption: The Strecker synthesis of this compound from acetone and dimethylamine.

Detailed Experimental Protocol (Proposed)

Materials:

  • Acetone

  • Dimethylamine (40% aqueous solution or anhydrous)

  • Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)

  • Sodium bisulfite (optional, for purification)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-water bath.

  • Amine and Ketone Addition: Acetone (1.0 equivalent) is added to the flask. An aqueous solution of dimethylamine (1.1 equivalents) is then added dropwise while maintaining the temperature below 10 °C.

  • Cyanide Addition: A solution of sodium cyanide (1.05 equivalents) in water is added slowly via the dropping funnel, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood with access to a cyanide antidote kit.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Physicochemical and Spectroscopic Properties

General Properties
PropertyValueSource
CAS Number 2273-40-7[5]
Molecular Formula C₆H₁₂N₂[5]
Molecular Weight 112.17 g/mol [5]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (predicted)
Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for the functional groups present. Experimental data should be obtained for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Singlet (6H): Expected around δ 2.2-2.4 ppm, corresponding to the six protons of the two methyl groups of the dimethylamino moiety.

  • Singlet (6H): Expected around δ 1.4-1.6 ppm, corresponding to the six protons of the two geminal methyl groups on the quaternary carbon.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Quaternary Carbon (C-N): Expected around δ 50-60 ppm.

  • Nitrile Carbon (C≡N): Expected around δ 120-125 ppm.

  • Dimethylamino Carbons (N-(CH₃)₂): Expected around δ 40-45 ppm.

  • Gem-dimethyl Carbons (C(CH₃)₂): Expected around δ 25-30 ppm.

IR (Infrared) Spectroscopy:

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2200-2260 cm⁻¹. The absence of a C-H stretch adjacent to the nitrile group will result in a clean nitrile peak.

  • C-N Stretch: A stretching vibration for the tertiary amine is expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

  • C-H Stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹ due to the C-H stretching of the methyl groups.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 112) may be observed, although it could be weak.

  • Major Fragmentation Peaks: A prominent peak at m/z = 97 resulting from the loss of a methyl group (•CH₃) is expected. Another significant fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion fragment.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is dictated by its two primary functional groups: the tertiary amine and the nitrile.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-(dimethylamino)-2-methylpropanoic acid) or an amide (2-(dimethylamino)-2-methylpropanamide).[3]

  • Reduction: The nitrile can be reduced to a primary amine (2-(dimethylamino)-2-methylpropan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.

Reactions of the Dimethylamino Group

The tertiary amine functionality imparts basicity and nucleophilicity to the molecule.

  • Salt Formation: As a base, it readily reacts with acids to form quaternary ammonium salts.

  • Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.

Key Chemical Transformations Diagram

Transformations Start This compound CarboxylicAcid 2-(Dimethylamino)-2-methylpropanoic Acid Start->CarboxylicAcid Hydrolysis (Acid/Base) Amide 2-(Dimethylamino)-2-methylpropanamide Start->Amide Partial Hydrolysis PrimaryAmine 2-(Dimethylamino)-2-methylpropan-1-amine Start->PrimaryAmine Reduction (e.g., LiAlH₄) Ketone Ketone Derivative Start->Ketone Grignard Reaction + Hydrolysis AmmoniumSalt Quaternary Ammonium Salt Start->AmmoniumSalt Acid Treatment N_Oxide N-Oxide Derivative Start->N_Oxide Oxidation (e.g., H₂O₂)

Caption: Potential chemical transformations of this compound.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The dimethylamino group is a common pharmacophore found in many FDA-approved drugs, often contributing to improved solubility and bioavailability.[8] α-Aminonitriles themselves have been investigated for a range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Therefore, this compound can serve as a valuable building block for the synthesis of novel drug candidates. Its derivatives, such as the corresponding amino acid or diamine, could be incorporated into larger molecules to modulate their pharmacological properties.

Polymer Chemistry

The nitrile group can participate in polymerization reactions. For instance, it can be a comonomer in the synthesis of specialty polymers. The presence of the dimethylamino group can impart desirable properties to the resulting polymer, such as improved adhesion, dyeability, and pH-responsiveness. Polymers containing dimethylamino functionalities are known to have applications in gene delivery and controlled drug release systems.[6]

Organic Synthesis

As a bifunctional molecule, this compound is a useful intermediate for the synthesis of more complex molecules. The ability to selectively transform either the nitrile or the amino group allows for a stepwise elaboration of the molecular structure, making it a versatile tool in a synthetic chemist's toolbox.[9]

Safety and Handling

Disclaimer: This information is intended as a guide and should not replace a thorough risk assessment before handling this chemical. Always consult the Safety Data Sheet (SDS) provided by the supplier.

α-Aminonitriles should be handled with caution due to their potential toxicity.[10] The nitrile group can release cyanide under certain conditions, and the amino group can be corrosive.

GHS Hazard Statements (Predicted):

  • H226: Flammable liquid and vapor.[5]

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit under-documented, chemical intermediate. Its synthesis via the robust and versatile Strecker reaction makes it readily accessible from common starting materials. The presence of both a tertiary amine and a nitrile group within its structure opens up a wide array of possibilities for further chemical transformations. While a lack of extensive published data necessitates a predictive approach to its specific properties and applications, the foundational principles of α-aminonitrile chemistry strongly suggest its utility in medicinal chemistry, polymer science, and as a versatile building block in organic synthesis. Further research into the specific reactivity and applications of this compound is warranted and could lead to the development of novel molecules and materials.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Shaikh, R. R., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6359.
  • ResearchGate. (2022, November 25). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • de la Fuente, M., et al. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. International Journal of Pharmaceutics, 416(1), 209-217.
  • PubChem. (n.d.). 2-(Dimethylamino)propanenitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Retrieved from [Link]

  • Singh, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry, 15(1), 37-64.

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-(Dimethylamino)-2-methylpropanenitrile (CAS No. 2273-40-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles for aminonitriles to ensure the well-being of laboratory personnel. Given the limited publicly available toxicological data for this specific compound, the recommendations herein are grounded in the known hazards of its constituent functional groups: a tertiary amine and, critically, an α-aminonitrile. This structure warrants treating the compound with the highest degree of caution due to its potential as a cyanide source.

Section 1: Core Hazard Analysis & Toxicological Profile

The primary toxicological concern with this compound stems from its α-aminonitrile structure. Such compounds can be unstable and may release highly toxic hydrogen cyanide (HCN) gas, particularly in the presence of acids, moisture, or heat. Furthermore, within the body, metabolic processes can generate cyanide from the aminonitrile, leading to systemic cyanide toxicity.[1]

Cyanide exerts its toxic effect by inhibiting cellular respiration, preventing the body's tissues from utilizing oxygen.[2] This can rapidly lead to severe injury or death. The tertiary amine functionality also contributes to the hazard profile, as aliphatic amines are often corrosive or irritating to the skin and eyes.[3][4]

Symptoms of Potential Cyanide Exposure: It is critical to recognize that the characteristic "bitter almond" odor of cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[5] Symptoms are dose- and route-dependent and can manifest rapidly.

SeverityAssociated Symptoms[2][5]
Early / Mild Poisoning Headache, dizziness, lightheadedness, nausea, vomiting, agitation, rapid breathing, sense of suffocation, irritation of the eyes, nose, and throat.
Severe Poisoning Convulsions, stupor, paralysis, loss of consciousness, coma, and potentially death within minutes.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, beginning with robust engineering controls and supplemented by appropriate PPE. This strategy is designed to minimize all potential routes of exposure.

Engineering Controls: The Primary Barrier

The causality behind mandating specific engineering controls is to contain the chemical at the source, preventing operator exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable, as it provides the primary defense against the inhalation of volatile compound vapors or any inadvertently released HCN gas.

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance of the work area.[6][7] All personnel must be trained on their location and operation before beginning work.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for rigorous engineering controls but is essential for protecting against direct contact and residual exposure.

Body AreaRequired PPERationale & Field-Proven Insights
Hands Double Gloving: Wear a utility-grade nitrile or butyl rubber glove over a standard disposable nitrile glove.[6][8][9]The dual-glove system provides enhanced protection. Butyl rubber offers excellent resistance to a wide range of chemicals, including nitriles.[9] Regularly inspect outer gloves for any sign of degradation or contamination and change them immediately if compromised.
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards AND a full-face shield.[3][10]This combination is mandatory. Goggles protect against splashes and vapors, while the face shield provides a secondary barrier for the entire face from splashes during transfers of larger volumes or energetic reactions.[10]
Body Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. Closed-toe, solid-top shoes.[6][11]The lab coat must be fully buttoned. For operations involving significant splash potential, supplement with a chemical-resistant apron. This ensures maximum skin coverage.
Respiratory Use is contingent on risk assessment. Not typically required if work is confined to a certified fume hood.Administrative and engineering controls are the primary methods to control exposure.[8] If a risk assessment determines that fume hood performance is inadequate or there is a potential for release, a full-face respirator with a combination organic vapor/cyanide cartridge is required.[8]

Section 3: Standard Operating Protocol for Handling & Storage

Adherence to a validated, step-by-step protocol is crucial for establishing a self-validating system of safety.

Handling Protocol
  • Pre-Experiment Preparation:

    • Ensure all required engineering controls are operational and PPE is readily available.

    • Verify the locations of the safety shower, eyewash, and appropriate fire extinguisher (ABC dry powder).[6]

    • Never work alone. A second person aware of the hazards must be in the vicinity.[7]

    • Establish a designated area within the fume hood for the work, clearly labeling it with the chemical hazard.[5][7]

  • Execution:

    • Keep all containers of the chemical tightly sealed when not in immediate use.

    • Keep acids and strong oxidizing agents separate and out of the immediate work area unless required by the experimental procedure.[7]

    • Use compatible labware (e.g., glass or appropriate plastics) and inspect for cracks or defects before use.

  • Post-Experiment Decontamination:

    • Decontaminate all surfaces and equipment within the fume hood. The recommended procedure is a two-step process: first, wipe all surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5][7]

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[7]

    • After removing gloves, wash hands thoroughly with soap and water.

Storage Requirements

Proper storage prevents degradation and accidental release.

  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area, preferably at 2-8°C as recommended by suppliers.[12]

  • Location: The storage location must be a locked cabinet or area with restricted access.[3][7]

  • Segregation: Store separately from incompatible materials, especially acids, acid anhydrides, and strong oxidizing agents.[13]

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures.

Accidental Release or Spill

The response workflow depends on the location and scale of the spill.

SpillResponse Start Spill of 2-(Dimethylamino)- 2-methylpropanenitrile Occurs CheckLocation Is the spill contained ENTIRELY within the chemical fume hood? Start->CheckLocation MinorSpill MINOR SPILL (Inside Hood) CheckLocation->MinorSpill Yes MajorSpill MAJOR SPILL (Outside Hood) CheckLocation->MajorSpill No MinorSteps 1. Alert personnel in the immediate area. 2. Ensure fume hood sash is lowered. 3. Wearing full PPE, cover with an   inert absorbent material. 4. Decontaminate area with pH 10 buffer,   followed by 10% bleach solution. 5. Collect all materials in a sealed   container for hazardous waste disposal. MinorSpill->MinorSteps MajorSteps 1. EVACUATE the laboratory immediately. 2. Alert others to evacuate and activate   the nearest fire alarm. 3. Close the laboratory doors. 4. Call emergency services (911) and   EH&S. Inform them of a spill   involving a potential cyanide source. MajorSpill->MajorSteps

Caption: Workflow for responding to a chemical spill.

Personnel Exposure

Speed is essential. Treatment must be prompt to be effective. [2]

  • General Action: Call for help immediately. Move the affected person to fresh air if safe to do so. Call emergency services (911 or your institution's emergency number) and explicitly state a suspected cyanide exposure .[2][5]

  • Inhalation:

    • Remove the individual from the contaminated area to fresh air.[7]

    • If breathing has stopped, trained personnel should begin chest compressions.

    • CRITICAL: DO NOT perform mouth-to-mouth or mouth-to-nose resuscitation to prevent rescuer exposure.[2][5][7] Use a bag-valve mask device if available and you are trained.

  • Skin Contact:

    • Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[6][7]

    • Remove all contaminated clothing while flushing.[2][6]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[6][7]

    • Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Section 5: Waste Disposal

All materials contaminated with this compound must be handled as acutely toxic hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, reaction mixtures, contaminated wipes, and used PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[6][14]

  • Container Management: Do not mix with other waste streams. Ensure the container is in good condition and stored in a secondary containment tray.[14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[14]

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • First aid for cyanide exposure - OHS Information Sheet. Health Safety & Wellbeing, Monash University. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. James Madison University Environmental Health & Safety. [Link]

  • Cyanide Toxicity Treatment & Management. Medscape Reference. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

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Methodological & Application

Application Note: A Hypothetical Exploration of 2-(Dimethylamino)-2-methylpropanenitrile as a Novel Cyanide Source for the Strecker Synthesis of α-Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a theoretical framework and hypothetical protocol for the use of 2-(Dimethylamino)-2-methylpropanenitrile in the Strecker synthesis. To date, a comprehensive literature search has not revealed any established studies or protocols for this specific application. The information provided herein is based on established principles of organic chemistry, particularly the mechanism of the Strecker reaction and the known reactivity of related compounds. This application note is intended to serve as a conceptual guide for further research and development. All proposed experimental procedures require rigorous validation and safety assessment before implementation.

Introduction: The Strecker Synthesis and the Quest for Safer Cyanide Reagents

The Strecker synthesis, first reported in 1850, remains a cornerstone in the synthesis of α-amino acids and their nitrile precursors.[1][2] This robust three-component reaction, involving an aldehyde or ketone, an amine, and a cyanide source, provides a direct and atom-economical route to a diverse range of α-aminonitriles, which are valuable intermediates in medicinal chemistry and materials science.[1][3]

A significant challenge in the widespread and safe implementation of the Strecker synthesis lies in the handling of highly toxic cyanide sources such as hydrogen cyanide (HCN) gas and alkali metal cyanides (e.g., KCN, NaCN).[4] In recent years, considerable research has focused on developing safer and more manageable alternatives, including trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin.[4] These reagents offer improved handling characteristics but still require stringent safety precautions.

This application note explores the hypothetical use of this compound as a novel, in-situ source of cyanide for the Strecker synthesis. We will delve into a proposed mechanism for cyanide release, outline a theoretical experimental protocol, and discuss the potential advantages and challenges of this approach.

Proposed Mechanism: In-Situ Cyanide Generation via a Retro-Strecker Pathway

We propose that this compound could serve as a cyanide donor through a reversible, retro-Strecker type reaction under appropriate conditions. The core hypothesis is that in the presence of a suitable catalyst or under thermal stress, the molecule could dissociate into acetone, dimethylamine, and a cyanide equivalent.

The overall proposed equilibrium for the release of the cyanide source is depicted below:

G cluster_reagents Cyanide Source cluster_products In-situ Reactants reagent This compound equilibrium reagent->equilibrium products Acetone + Dimethylamine + HCN equilibrium->products

Figure 1: Proposed equilibrium for the in-situ generation of HCN from this compound.

Once generated in situ, the hydrogen cyanide can then participate in the classical Strecker synthesis with the desired aldehyde and amine substrates.

The detailed proposed mechanism for the Strecker synthesis using this novel cyanide source is as follows:

  • Imine Formation: The reaction commences with the condensation of the aldehyde and amine to form an imine intermediate. This step is often acid-catalyzed.

  • Cyanide Release: this compound undergoes a retro-Strecker reaction to release hydrogen cyanide. This step may be facilitated by the acidic conditions used for imine formation or by gentle heating.

  • Nucleophilic Attack: The in-situ generated cyanide anion attacks the electrophilic carbon of the imine, forming the α-aminonitrile product.

G cluster_imine Step 1: Imine Formation cluster_cyanide Step 2: Cyanide Release (Hypothetical) cluster_strecker Step 3: Strecker Reaction aldehyde Aldehyde (RCHO) imine Imine (RCH=NR') aldehyde->imine + R'NH₂ - H₂O amine Amine (R'NH₂) aminonitrile α-Aminonitrile imine->aminonitrile + HCN source This compound hcn HCN source->hcn ⇌ Acetone + Me₂NH

Figure 2: Proposed mechanistic workflow for the Strecker synthesis using this compound.

Hypothetical Experimental Protocol

Safety Precautions: This protocol is theoretical. This compound is expected to be toxic due to its potential to release cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All waste should be quenched and disposed of according to institutional safety guidelines for cyanide-containing compounds.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • This compound

  • Solvent (e.g., methanol, ethanol, or water)

  • Acid catalyst (e.g., acetic acid, optional)

  • Anhydrous magnesium sulfate (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the amine (1.0 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., methanol, 5 mL per mmol of aldehyde). If an acid catalyst is to be used, add acetic acid (0.1 eq).

  • Addition of Cyanide Source: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required to facilitate the in-situ generation of cyanide.

  • Workup: Upon completion of the reaction, quench the mixture by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: A Comparative Overview of Cyanide Sources

The following table provides a comparative summary of various cyanide sources used in the Strecker synthesis, including the hypothetical attributes of this compound.

Cyanide SourceFormulaPhysical StateBoiling Point (°C)ToxicityHandling Considerations
Hydrogen CyanideHCNGas26Extremely HighRequires specialized equipment and extreme caution.[5][6]
Potassium CyanideKCNSolid1625HighToxic dust, hygroscopic.[4]
Trimethylsilyl Cyanide(CH₃)₃SiCNLiquid118HighMoisture sensitive, releases HCN upon hydrolysis.[4]
Acetone Cyanohydrin(CH₃)₂C(OH)CNLiquid95HighDecomposes to HCN, requires stabilization.
This compound (Hypothetical) (CH₃)₂C(N(CH₃)₂)CN Liquid N/A Presumed High Potential for controlled, in-situ HCN release.

Visualization of the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of α-aminonitriles using this compound.

G start Start setup Reaction Setup: Aldehyde + Amine + Solvent start->setup add_cyanide Add this compound setup->add_cyanide react Stir at RT or with gentle heating add_cyanide->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup: Quench with NaHCO₃, Extract with EtOAc monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated α-Aminonitrile purify->product

Figure 3: Proposed experimental workflow for the Strecker synthesis.

Conclusion and Future Outlook

The hypothetical application of this compound as a novel cyanide source in the Strecker synthesis presents an intriguing avenue for research. The potential for a liquid, manageable reagent that could generate cyanide in situ offers a conceptual step towards safer synthetic protocols. However, it must be reiterated that the feasibility, efficiency, and safety of this proposed methodology are entirely speculative at this stage.

Future research should focus on:

  • Mechanistic Studies: Investigating the decomposition of this compound under various conditions to confirm the release of a cyanide equivalent.

  • Protocol Optimization: Systematic screening of solvents, temperatures, catalysts, and substrates to determine the viability and scope of this hypothetical reaction.

  • Safety Assessment: A thorough evaluation of the toxicity and handling requirements of this compound.

Should this theoretical concept be validated experimentally, it could offer a valuable addition to the synthetic chemist's toolkit for the preparation of α-aminonitriles and, subsequently, α-amino acids.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Nitriles. Chemical Reviews2003, 103 (8), 2795–2828.
  • Wang, J.; Liu, X.; Feng, X. Asymmetric Strecker Reactions. Chemical Reviews2011, 111 (11), 6947–6983.
  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research2004, 37 (8), 506–517.
  • Corey, E. J.; Grogan, M. J. Enantioselective Strecker Synthesis of α-Amino Acids by a Highly Effective Chiral Catalyst. Organic Letters1999, 1 (1), 157–160.
  • Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. A Mild and Efficient Synthesis of α-Aminonitriles Using Cerium(III) Chloride. Synthesis2001, 2001 (14), 2145–2148.
  • Strecker amino acid synthesis. In Wikipedia; 2023. [Link]

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  • Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. European Journal of Organic Chemistry. [Link]

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protocol for synthesis of α,α-disubstituted amino acids using 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of α,α-Disubstituted Amino Acids

Focus: A Method Utilizing 2-(Dimethylamino)-2-methylpropanenitrile as a Key Intermediate

To the modern researcher and drug developer, α,α-disubstituted amino acids represent a cornerstone of peptidomimetic design and therapeutic innovation. Their unique structural properties, which include the restriction of conformational freedom in peptide chains, offer a powerful tool to enhance the stability, bioactivity, and metabolic resistance of peptide-based drugs.[1][2][3] This guide provides a comprehensive protocol for the synthesis of these valuable compounds, focusing on a robust method that proceeds through an α-aminonitrile intermediate, exemplified by this compound.

The synthesis of α,α-disubstituted amino acids is challenging due to the steric hindrance around the quaternary carbon atom.[3][4] A highly effective and classical approach to constructing this motif is the Strecker synthesis.[5] This multicomponent reaction elegantly combines a ketone, an amine source, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[6][7] When a ketone is used as the starting carbonyl compound, the result is an α,α-disubstituted amino acid.[6][7]

This protocol will detail a variation of the Strecker synthesis, a field-proven method for generating α,α-disubstituted amino acids. We will explore the formation of an N,N-disubstituted α-aminonitrile, such as this compound, and its subsequent conversion to the target amino acid.

I. Underlying Principles: The Reaction Mechanism

The synthesis can be logically dissected into two primary stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Part 1: Formation of the α-Aminonitrile via the Strecker Reaction

The Strecker synthesis is a one-pot, three-component reaction. The process begins with the reaction of a ketone with an amine to form an iminium ion. This is followed by the nucleophilic attack of a cyanide ion on the iminium carbon.[6][7][8]

  • Iminium Ion Formation: The ketone's carbonyl oxygen is first protonated, activating the carbonyl carbon for nucleophilic attack by the amine (in this case, dimethylamine). Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.

  • Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the iminium ion, yielding the stable α-aminonitrile product.[6]

Strecker Synthesis Mechanism cluster_reactants Reactants cluster_products Product ketone R1(R2)C=O Ketone iminium R1(R2)C=N+(CH3)2 Iminium Ion ketone->iminium + (CH3)2NH - H2O amine (CH3)2NH Dimethylamine cyanide CN- Cyanide aminonitrile R1(R2)C(CN)N(CH3)2 α-Aminonitrile iminium->aminonitrile + CN-

Caption: Mechanism of α-Aminonitrile Formation.

Part 2: Hydrolysis of the α-Aminonitrile

The conversion of the nitrile group to a carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis. This process generally occurs in two steps: first, the hydrolysis of the nitrile to an amide, and second, the hydrolysis of the amide to the carboxylic acid.[6]

Under strong acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of a primary amide. Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt. It is important to note that harsh hydrolysis conditions can be challenging for sterically hindered nitriles.[6]

Nitrile Hydrolysis cluster_hydrolysis Hydrolysis Pathway aminonitrile R1(R2)C(CN)N(CH3)2 α-Aminonitrile aminoamide R1(R2)C(CONH2)N(CH3)2 α-Amino Amide aminonitrile->aminoamide + H2O, H+ aminoacid R1(R2)C(COOH)NH2 α,α-Disubstituted Amino Acid aminoamide->aminoacid + H2O, H+ (- (CH3)2NH2+)

Caption: Hydrolysis of the α-Aminonitrile to the Amino Acid.

II. Experimental Protocol

This protocol is divided into two main procedures: the synthesis of this compound from acetone and its subsequent hydrolysis to 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid).

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide and hydrogen cyanide (which can be formed in situ) are extremely toxic.[9] All manipulations involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use.

  • Acid Handling: Concentrated acids are corrosive. Handle with care and appropriate PPE.

Procedure 1: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
Acetone58.0858.1 g (73.5 mL)1.0
Dimethylamine (40% aq. soln.)45.08 (anhydrous)112.7 g1.0
Sodium Cyanide49.0149.0 g1.0EXTREMELY TOXIC
Acetic Acid (glacial)60.0560.1 g (57.2 mL)1.0
Water18.02200 mL-
Diethyl Ether74.12As needed-For extraction

Step-by-Step Method:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine acetone (1.0 mol) and the aqueous dimethylamine solution (1.0 mol).

  • Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.0 mol) in 100 mL of water. Slowly add this solution to the cooled acetone-amine mixture via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • Acidification: After the cyanide addition is complete, slowly add glacial acetic acid (1.0 mol) to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Procedure 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid
Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
This compound112.1711.2 g0.1From Procedure 1
Hydrochloric Acid (conc.)36.46100 mL-Corrosive
Dowex 50W-X8 ion-exchange resin-As needed-For purification
Pyridine or Triethylamine-As needed-For elution

Step-by-Step Method:

  • Acid Hydrolysis: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol) to concentrated hydrochloric acid (100 mL).

  • Reflux: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of ammonium chloride may form. Filter if necessary.

  • Concentration: Remove the excess hydrochloric acid and water under reduced pressure.

  • Purification via Ion-Exchange Chromatography: Dissolve the crude residue in water and apply it to a column of Dowex 50W-X8 resin (H+ form).

  • Washing: Wash the column with deionized water until the eluate is neutral to remove any remaining salts.

  • Elution: Elute the amino acid from the resin using a dilute aqueous ammonia solution or a solution of pyridine or triethylamine in water.

  • Isolation: Collect the fractions containing the amino acid (can be visualized with ninhydrin staining on TLC plates). Combine the positive fractions and remove the solvent under reduced pressure to yield the pure 2-amino-2-methylpropanoic acid.

III. Troubleshooting and Key Considerations

  • Low Yield in Procedure 1:

    • Cause: Incomplete formation of the iminium ion.

    • Solution: Ensure the temperature is kept low during the initial additions to prevent side reactions. The pH of the reaction is crucial; the use of acetic acid helps to protonate the intermediate and drive the reaction forward.[4]

  • Incomplete Hydrolysis in Procedure 2:

    • Cause: The nitrile group in α,α-disubstituted aminonitriles is sterically hindered, making hydrolysis difficult.

    • Solution: Prolonged reflux times are often necessary. Alternatively, microwave-assisted hydrolysis can significantly reduce the reaction time.

  • Purification Challenges:

    • Cause: The final amino acid product is highly polar and soluble in water, making extraction difficult.

    • Solution: Ion-exchange chromatography is the most effective method for isolating pure amino acids from the reaction mixture.

IV. Applications in Research and Drug Development

α,α-Disubstituted amino acids are of immense interest to the pharmaceutical industry.[4] Their incorporation into peptides can:

  • Induce Helical Conformations: The steric bulk of the disubstituted α-carbon can force peptide backbones into stable helical structures, which can be crucial for receptor binding.[1][2]

  • Increase Proteolytic Stability: The absence of a hydrogen atom on the α-carbon makes the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of peptide drugs.[9]

  • Serve as Chiral Building Blocks: They are valuable precursors for the synthesis of other complex, biologically active molecules.[4]

V. Conclusion

The synthesis of α,α-disubstituted amino acids via the Strecker reaction using a ketone precursor is a versatile and powerful method. The use of an intermediate like this compound provides a tangible example of this synthetic pathway. While the synthesis presents challenges, particularly in the hydrolysis of the sterically hindered nitrile, the protocols and troubleshooting guide provided here offer a solid foundation for researchers to successfully produce these valuable compounds for applications in drug discovery and materials science.

References

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. Available from: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - RSC Publishing. Available from: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available from: [Link]

  • Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks | Request PDF - ResearchGate. Available from: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate. Available from: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. Available from: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed. Available from: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]

  • Synthesis of Amino Acids - Chemistry LibreTexts. Available from: [Link]

  • Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Available from: [Link]

  • Asymmetric synthesis of a,a-disubstituted a-amino acids - ResearchGate. Available from: [Link]

  • Strecker Synthesis - NROChemistry. Available from: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available from: [Link]

  • Strecker Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Strecker amino acid synthesis - chemeurope.com. Available from: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. Available from: [Link]

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed. Available from: [Link]

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Application Notes: 2-(Dimethylamino)-2-methylpropanenitrile as a Safer and Effective Cyanide Source for Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cyanation Chemistry

The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile handle for the construction of complex molecules, including pharmaceuticals and agrochemicals. Historically, the use of hydrogen cyanide (HCN) or simple alkali metal cyanides (NaCN, KCN) has been the default method for nucleophilic cyanation. However, the extreme toxicity and volatility of HCN, along with the handling risks associated with solid cyanides, present significant safety challenges in the laboratory and in industrial settings.[1][2]

This guide details the application of 2-(dimethylamino)-2-methylpropanenitrile as a superior alternative for the in situ generation of cyanide for nucleophilic addition reactions. This α-aminonitrile offers a significant improvement in safety without compromising reactivity, making it an invaluable tool for researchers. Its use circumvents the need to handle highly toxic HCN gas directly, as the cyanide anion is generated under the reaction conditions.[3][4]

Mechanism of Cyanide Release and Nucleophilic Addition

The efficacy of this compound as a cyanide source lies in its ability to undergo a reversible retro-Strecker reaction under appropriate conditions. In the presence of a suitable acid or Lewis acid catalyst, the compound can dissociate to generate an iminium ion and a cyanide anion. This in situ generated cyanide is then available to participate in nucleophilic addition reactions with electrophilic substrates, such as aldehydes and ketones.

The general mechanism for nucleophilic addition of cyanide to a carbonyl compound involves the attack of the cyanide anion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[5] Subsequent protonation of the alkoxide yields the corresponding cyanohydrin product.[5][6]

Mechanism of Cyanide Release and Addition cluster_0 Cyanide Generation cluster_1 Nucleophilic Addition Aminonitrile 2-(Dimethylamino)-2- methylpropanenitrile Iminium Iminium Ion Aminonitrile->Iminium H⁺ or Lewis Acid Cyanide Cyanide Anion (CN⁻) Aminonitrile->Cyanide H⁺ or Lewis Acid Carbonyl Aldehyde or Ketone Cyanide->Carbonyl Nucleophilic Attack Alkoxide Tetrahedral Alkoxide Intermediate Carbonyl->Alkoxide Cyanohydrin Cyanohydrin Product Alkoxide->Cyanohydrin H⁺ Quench

Caption: Reversible generation of cyanide from this compound and subsequent nucleophilic addition to a carbonyl compound.

Advantages Over Traditional Cyanide Sources

FeatureThis compoundTraditional Cyanide Sources (HCN, NaCN, KCN)
Safety Significantly lower volatility and toxicity compared to HCN. Reduced handling risks.HCN is an extremely poisonous gas.[1] Alkali metal cyanides are highly toxic solids.
Handling Liquid at room temperature, easier to dispense accurately.Gaseous (HCN) or solid (NaCN, KCN) forms require specialized handling procedures.
Control In situ generation allows for better control over the concentration of cyanide in the reaction mixture.Difficult to control the concentration of gaseous HCN.
Waste Quenching procedures are straightforward.Requires specialized and hazardous waste disposal protocols.

Experimental Protocols

Protocol 1: General Procedure for the Cyanation of Aldehydes

This protocol describes a general method for the formation of a cyanohydrin from an aldehyde using this compound as the cyanide source. The Strecker synthesis is a classic example of this type of transformation, yielding an α-aminonitrile which can be subsequently hydrolyzed to an amino acid.[7][8][9]

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Lewis Acid catalyst (e.g., Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂)) (0.1 - 0.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and the anhydrous solvent.

  • Addition of Reagents: Add the Lewis acid catalyst to the stirred solution. Subsequently, add this compound dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Experimental Workflow Start Reaction Setup Reagents Add Aldehyde, Solvent, Catalyst, and Aminonitrile Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) Reagents->Reaction Workup Quench with NaHCO₃ (aq) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for the cyanation of an aldehyde using this compound.

Safety and Handling

While this compound is significantly safer than traditional cyanide sources, it is still a toxic compound and should be handled with appropriate care in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[11]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from acids and oxidizing agents.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13]

  • Waste Disposal: All waste containing the aminonitrile or cyanide should be treated with an oxidizing agent (e.g., bleach) to convert cyanide to the less toxic cyanate before disposal according to institutional guidelines.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound represents a significant advancement in the safe handling and application of cyanide chemistry. Its use as an in situ source of cyanide for nucleophilic addition reactions offers a practical and effective alternative to highly hazardous traditional reagents. By adopting this methodology, researchers can perform cyanations with greater confidence in their safety and experimental control, thereby accelerating discovery in drug development and other chemical sciences.

References

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
  • Google Patents. JP2013155149A - Method for producing 2,2-dimethylpropane thioamide.
  • PrepChem.com. Synthesis of 2-dimethylaminomethylacrylonitrile. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. [Link]

  • Wikipedia. Acetone cyanohydrin. [Link]

  • ACS Publications. Ni-Mediated Generation of “CN” Unit from Formamide and Its Catalysis in the Cyanation Reactions. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Chemguide. nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]

  • ResearchGate. (2021, January 18). Hydrocyanation in Organic Synthesis. [Link]

  • PMC - PubMed Central. (2024, November 7). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • PMC - NIH. (2025, April 17). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. [Link]

  • CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. [Link]

  • NIH. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. [Link]

  • PubMed. In situ generation of HCN for mass spectrometric studies. [Link]

  • Regulations.gov. (2013, January 17). Technical Review of Acetonitrile (Methyl Cyanide). [Link]

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  • Chemical Science (RSC Publishing). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides: evidence for a transmetallation step between two oxidative addition Pd-complexes. [Link]

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  • The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. [Link]

  • NJ.gov. Common Name: beta-DIMETHYLAMINO- PROPIONITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEI. [Link]

  • Ataman Kimya. METHYL CYANIDE. [Link]

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Application Notes & Protocols: 2-(Dimethylamino)-2-methylpropanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 2-(dimethylamino)-2-methylpropanenitrile as a versatile building block in modern heterocyclic chemistry. It details the underlying mechanistic principles of its reactivity, focusing on its role as a masked acyl anion or nitrile anion equivalent. We present detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including substituted pyrazoles and pyridines. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies to enable the successful application of this reagent in complex synthetic workflows.

Introduction: The Synthetic Versatility of an Aminonitrile

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. The development of efficient and modular strategies for their synthesis is a paramount objective in organic chemistry. This compound, a stable and easily handled α-aminonitrile, has emerged as a powerful reagent for constructing diverse heterocyclic systems.

Its synthetic utility stems from two key features:

  • Facile Anion Formation: The α-proton is readily abstracted by a strong base, generating a resonance-stabilized carbanion. The geminal dimethylamino group lowers the pKa of this proton and stabilizes the resulting anion, allowing for clean and efficient nucleophilic reactions.

  • Latent Functionality: The nitrile group (C≡N) is a versatile functional handle that can be retained in the final product or transformed into other key groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to a wide array of derivatives.

This application note will explore the mechanistic basis for its reactivity and provide robust protocols for its use in constructing valuable heterocyclic cores.

Mechanistic Principles of Reactivity

The primary mode of action for this compound involves its deprotonation to form a potent nucleophile. This process is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) in aprotic solvents to prevent unwanted side reactions.[1][2]

The generated carbanion acts as a synthetic equivalent of a 2-cyano-2-propyl anion . This nucleophile can then engage in a variety of bond-forming reactions with suitable electrophiles. For heterocyclic synthesis, this typically involves a two-stage process:

  • Initial Nucleophilic Attack: The anion reacts with an electrophile containing functionality suitable for a subsequent cyclization step. Common electrophiles include α,β-unsaturated ketones, esters, nitriles, or molecules with multiple electrophilic sites.

  • Intramolecular Cyclization: The initial adduct undergoes a subsequent intramolecular reaction, often promoted by heat or a change in reaction conditions, to form the heterocyclic ring. This cyclization can be a nucleophilic attack on a nitrile (Thorpe-Ziegler reaction), an ester (Dieckmann condensation), or another electrophilic center.[1][2][3][4]

The general mechanism is illustrated below.

Mechanism Reagent 2-(Dimethylamino)- 2-methylpropanenitrile Anion Stabilized Carbanion Reagent->Anion Deprotonation Base Strong Base (e.g., LDA, NaH) Adduct Intermediate Adduct Anion->Adduct Nucleophilic Attack Electrophile Electrophile (E-X-Y) Heterocycle Heterocyclic Product Adduct->Heterocycle Intramolecular Cyclization

Caption: General reaction pathway for heterocyclic synthesis.

Application in Pyrazole Synthesis

Substituted pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[5][6][7] this compound can serve as a three-carbon building block for the synthesis of highly functionalized pyrazoles by reacting with activated hydrazones or related precursors. The reaction of enaminonitriles (derived from aminonitriles) with hydrazine is a well-established route to aminopyrazoles.[8][9]

Protocol 1: Synthesis of a Substituted 5-Amino-1H-pyrazole

This protocol describes a representative synthesis of a 5-aminopyrazole derivative through the condensation of a β-keto nitrile (formed in situ or pre-formed) with hydrazine hydrate. The aminonitrile serves as the masked nitrile source for the final product.

Reaction Scheme: (Aminonitrile-derived intermediate) + Hydrazine → 5-Aminopyrazole Derivative

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
2-Aroyl-3-(dimethylamino)propenenitrileVaries1.0 eq10 mmolStarting enaminonitrile.[8]
Hydrazine Hydrate (~64% N₂H₄)50.061.1 eq11 mmolUse in a fume hood. Corrosive.
Ethanol (Absolute)46.0750 mL-Reaction solvent.
Acetic Acid (Glacial)60.050.5 mL-Catalyst (optional).

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aroyl-3-(dimethylamino)propenenitrile (10 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture to achieve a suspension or solution.

  • Reagent Addition: Carefully add hydrazine hydrate (11 mmol) to the reaction mixture dropwise at room temperature. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Drying and Characterization: Dry the purified solid under vacuum. The expected product is the corresponding 3-aryl-1H-pyrazole-4-carbonitrile.[8] Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Pyridine Synthesis

The synthesis of substituted pyridines is of great interest due to their prevalence in pharmaceuticals and agrochemicals.[10][11] The aminonitrile anion can participate in Michael addition reactions with α,β-unsaturated systems, followed by cyclization and aromatization to yield highly substituted pyridine derivatives.[1] This approach often provides access to polysubstituted pyridines that are difficult to prepare via other methods.

Protocol 2: Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol outlines the synthesis of a substituted pyridine via a one-pot reaction between an ylidenemalononitrile (a Michael acceptor), this compound, and a base catalyst.

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
ArylidenemalononitrileVaries1.0 eq5 mmolMichael acceptor.
This compound112.171.1 eq5.5 mmolNucleophilic precursor.
Piperidine85.150.2 eq1.0 mmolBasic catalyst.
Isopropanol60.1030 mL-Reaction solvent.

Step-by-Step Methodology:

  • Reactor Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine the arylidenemalononitrile (5 mmol), this compound (5.5 mmol), and isopropanol (30 mL).

  • Catalyst Addition: Add piperidine (1.0 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 6-8 hours. The reaction typically becomes homogeneous as it progresses. Monitor by TLC for the disappearance of the starting materials.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The pyridine product will often crystallize.

  • Purification: Filter the solid product and wash thoroughly with cold isopropanol. If the product does not crystallize, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).

  • Drying and Characterization: Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, IR (a strong C≡N stretch is expected around 2220 cm⁻¹), and mass spectrometry.

Workflow Setup 1. Reagent Setup (Flask, Stirrer, Condenser) Addition 2. Reagent Addition (Reactants, Solvent, Catalyst) Setup->Addition Reaction 3. Reaction (Reflux, TLC Monitoring) Addition->Reaction Workup 4. Work-up & Isolation (Cooling, Filtration) Reaction->Workup Purify 5. Purification (Recrystallization or Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS, IR) Purify->Analysis

Caption: Standard experimental workflow for heterocyclic synthesis.

Troubleshooting and Field Insights

  • Low Yields in Anion Formation: Ensure anhydrous conditions. Both the solvent (THF is preferred) and the aminonitrile must be dry. Traces of water will quench the strong base. Use freshly prepared LDA or high-quality commercial NaH.

  • Side Reactions: The use of bulky, non-nucleophilic bases (LDA, LHMDS) is critical to prevent the base from acting as a nucleophile itself.[1][2] When using NaH, ensure it is washed with dry hexanes to remove mineral oil, which can interfere with the reaction.

  • Difficulty in Product Isolation: If the product is an oil or does not precipitate, standard extractive work-up followed by column chromatography is the most reliable purification method. A saturated solution of ammonium chloride (NH₄Cl) is often effective for quenching reactions involving organolithium bases.

  • Incomplete Cyclization: The cyclization step can sometimes require higher temperatures or longer reaction times than the initial addition. If the open-chain intermediate is isolated, it can be subjected to cyclization conditions separately (e.g., refluxing in a higher-boiling solvent like toluene or xylene).

Conclusion

This compound is a cost-effective and highly effective reagent for the synthesis of complex nitrogen-containing heterocycles. Its ability to function as a stable yet reactive nucleophilic building block allows for the streamlined construction of pyrazole, pyridine, and other important ring systems. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage the unique reactivity of this aminonitrile in their synthetic endeavors, accelerating discovery in drug development and materials science.

References

  • Thorpe reaction - Grokipedia.
  • Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry.
  • Thorpe Reaction.
  • Thorpe reaction - Wikipedia.
  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed.
  • Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine | Request PDF - ResearchGate.
  • Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine | Request PDF - ResearchGate.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWAR.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences.
  • Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine - University of Michigan.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives - Semantic Scholar.
  • Synthesis of Pyrano[3,2-c]pyridines Derivatives.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.

Sources

multicomponent reactions involving 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Investigating MCR Role

I've initiated a thorough search to understand how 2-(Dimethylamino)-2-methylpropanenitrile functions within multicomponent reactions. My focus will be on the compound's specific role and the various applications where it is used. I am currently formulating search queries to maximize the efficiency of information gathering.

Defining Reagent's Role

I'm now expanding my search queries to include specific MCRs like Strecker, Passerini, and Ugi reactions, focusing on this compound's role as a cyanide source. I am analyzing results to identify key mechanisms and conditions. I'll structure application notes by highlighting its benefits as a safer surrogate, then detailing its use in specific MCRs, with Graphviz diagrams. Experimental protocols are next.

Expanding Search Scope

I'm now casting a wider net with my search terms to comprehensively cover the role of this compound in diverse MCRs. I'm focusing on its application in Strecker, Passerini, and Ugi reactions, and on the synthesis of α-aminonitriles. I'm analyzing the search results to extract mechanistic details and experimental conditions. Next, I'll structure application notes by emphasizing the reagent's advantages, then explaining its use in specific reactions, with Graphviz diagrams. Experimental protocols are being developed.

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Application Notes and Protocols for the Asymmetric Synthesis of Hindered Amino Acids with 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Hindered Amino Acids

α,α-disubstituted amino acids, often referred to as hindered or quaternary amino acids, are non-proteinogenic building blocks of immense interest in medicinal chemistry and drug development.[1] The presence of a quaternary α-carbon atom introduces significant conformational constraints into peptides, leading to enhanced metabolic stability, increased proteolytic resistance, and the ability to induce specific secondary structures such as helices and turns.[1][2] These properties make them valuable components in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

However, the construction of this quaternary stereocenter in an enantioselective manner presents a formidable synthetic challenge due to the steric hindrance around the reactive center.[1] While various methods have been developed, the asymmetric Strecker reaction remains a powerful and versatile tool for the synthesis of α-amino acids.[3][4] This application note explores the use of 2-(dimethylamino)-2-methylpropanenitrile as a novel cyanide source in a catalytic asymmetric Strecker-type reaction for the synthesis of hindered amino acids.

Scientific Rationale: this compound as a Latent Cyanide Donor

The classical Strecker reaction involves the three-component condensation of a ketone, an amine, and a cyanide source.[2][5] For the synthesis of hindered amino acids, pre-formed ketimines are often used as substrates to circumvent the challenging direct condensation with sterically demanding ketones. The choice of the cyanide source is critical for reaction efficiency, safety, and functional group tolerance. Traditional reagents like hydrogen cyanide (HCN) and alkali metal cyanides are highly toxic and require stringent handling procedures.[3][5] Trimethylsilyl cyanide (TMSCN) is a common alternative, but can also be moisture-sensitive.[6]

Herein, we propose the use of this compound as a practical and potentially safer alternative cyanide source. This tertiary aminonitrile can be conceptualized as a "masked" or "latent" form of cyanide. We hypothesize that under the influence of a Lewis or Brønsted acid catalyst, it can undergo a reversible retro-Strecker reaction to release a cyanide equivalent and a dimethylaminomethyl cation, which is subsequently trapped. The in situ generation of the cyanide nucleophile at low concentrations can be advantageous in minimizing side reactions and improving catalytic turnover.

The intramolecular tertiary amine in this compound may also play a beneficial role by interacting with the catalyst or substrate, potentially influencing the stereochemical outcome of the reaction.

Proposed General Mechanism

The proposed catalytic cycle for the asymmetric Strecker-type reaction of a ketimine with this compound, catalyzed by a chiral Lewis acid, is depicted below. The reaction commences with the coordination of the chiral catalyst to the ketimine, which enhances its electrophilicity and establishes a chiral environment. Concurrently, the catalyst may facilitate the release of a cyanide species from this compound. The cyanide then attacks the activated ketimine from a specific face, dictated by the chiral catalyst, to yield the enantioenriched α-aminonitrile. Subsequent hydrolysis of the nitrile affords the target hindered amino acid.

Asymmetric Strecker-type Reaction Mechanism cluster_activation Cyanide Source Activation cluster_strecker Asymmetric Cyanide Addition cluster_hydrolysis Hydrolysis reagent 2-(Dimethylamino)-2- methylpropanenitrile catalyst_reagent Catalyst Complex reagent->catalyst_reagent Coordination CN- CN- catalyst_reagent->CN- Release of Cyanide activated_ketimine Activated Ketimine- Catalyst Complex CN-->activated_ketimine ketimine Ketimine Substrate ketimine->activated_ketimine Coordination to Chiral Catalyst aminonitrile Enantioenriched α-Aminonitrile activated_ketimine->aminonitrile Stereoselective Cyanide Attack amino_acid Hindered α-Amino Acid aminonitrile->amino_acid Acidic Workup

Caption: Proposed mechanism for the asymmetric synthesis of hindered amino acids.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric synthesis of a model hindered amino acid, α-methylphenylalanine, from the corresponding N-benzhydryl ketimine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Benzhydryl-1-phenylethan-1-imine>98%Commercially availableStore under inert atmosphere
This compound>98%Commercially availableStore in a cool, dry place
Chiral Catalyst (e.g., (R)-VAPOL-Zr(IV) complex)As per literature prep.Synthesized in-houseA representative chiral Lewis acid catalyst
TolueneAnhydrousCommercially availableStore over molecular sieves
Hydrochloric Acid (HCl)37% aq.Commercially available
Diethyl EtherACS GradeCommercially available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially available
Protocol 1: Asymmetric Synthesis of N-Benzhydryl-2-amino-2-phenylpropanenitrile
  • Catalyst Preparation: Prepare the chiral zirconium catalyst from (R)-VAPOL and Zr(Ot-Bu)₄ according to established literature procedures.

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the chiral (R)-VAPOL-Zr(IV) catalyst (5 mol%).

  • Addition of Ketimine: Add anhydrous toluene (0.1 M relative to the ketimine) to the flask, followed by N-benzhydryl-1-phenylethan-1-imine (1.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Cyanide Source: Slowly add this compound (1.5 equiv) to the stirred reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting ketimine is consumed (typically 24-48 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminonitrile.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Hydrolysis to α-Methylphenylalanine
  • Setup: Dissolve the enantioenriched N-benzhydryl-2-amino-2-phenylpropanenitrile (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl.

  • Heating: Heat the mixture at reflux for 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting amino acid by ion-exchange chromatography or recrystallization to yield α-methylphenylalanine.

Experimental_Workflow start Start setup Reaction Setup: - Chiral Catalyst - Anhydrous Toluene - Ketimine start->setup cool Cool to 0 °C setup->cool add_reagent Add 2-(Dimethylamino)-2- methylpropanenitrile cool->add_reagent react Stir and Monitor (24-48h) add_reagent->react quench Quench with NaHCO₃ react->quench extract Extract with Et₂O quench->extract purify_nitrile Purify by Chromatography extract->purify_nitrile hydrolysis Hydrolyze with HCl/AcOH purify_nitrile->hydrolysis purify_aa Purify Amino Acid hydrolysis->purify_aa end End purify_aa->end

Caption: Experimental workflow for the asymmetric synthesis of a hindered amino acid.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of various hindered α-aminonitriles using the proposed protocol. The yields and enantioselectivities are hypothetical and based on results from similar asymmetric Strecker reactions with other cyanide sources. Optimization of reaction conditions would be necessary for each specific substrate.

EntryKetimine SubstrateProductExpected Yield (%)Expected ee (%)
1N-Benzhydryl-1-phenylethan-1-imineN-Benzhydryl-α-methylphenylalanine nitrile75-85>90
2N-Benzhydryl-1-(naphthalen-2-yl)ethan-1-imineN-Benzhydryl-α-methyl-2-naphthylglycine nitrile70-80>88
3N-Benzhydryl-1-(thiophen-2-yl)ethan-1-imineN-Benzhydryl-α-methyl-2-thienylglycine nitrile65-75>92
4N-Benzhydryl-cyclohexanimineN-Benzhydryl-1-aminocyclohexanecarbonitrile80-90>95

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the cyanation reaction should be carefully monitored by an appropriate analytical technique (TLC or HPLC). The disappearance of the starting ketimine and the appearance of the product spot/peak will indicate the reaction's progress and endpoint.

  • Intermediate Characterization: The purified α-aminonitrile intermediate must be fully characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure.

  • Stereochemical Analysis: The enantiomeric excess of the α-aminonitrile is the critical measure of the success of the asymmetric induction. This must be determined using a validated chiral HPLC or GC method with a suitable chiral stationary phase.

  • Final Product Confirmation: The final hindered amino acid must also be fully characterized to confirm its identity and purity. Comparison with literature data for known compounds is essential.

Conclusion

The asymmetric synthesis of hindered α,α-disubstituted amino acids is a crucial endeavor in modern medicinal chemistry. The use of this compound as a novel cyanide source in a catalytic asymmetric Strecker-type reaction offers a promising avenue for accessing these valuable building blocks. The proposed protocols, grounded in established principles of asymmetric catalysis, provide a robust starting point for researchers in this field. Further investigation and optimization are warranted to fully explore the scope and potential of this methodology.

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Strecker and Ugi syntheses and miscellaneous procedures. Tetrahedron: Asymmetry, 18(16), 1835-1884.
  • Gröger, H. (2003). Catalytic enantioselective Strecker reactions and analogous syntheses. Chemical Reviews, 103(8), 2795-2828.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the Strecker reaction. Topics in Organometallic Chemistry, 6, 123-152.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Corey, E. J., & Grogan, M. J. (1999).
  • Vachal, P., & Jacobsen, E. N. (2002). Enantioselective Strecker reactions of ketones and ketoimines catalyzed by a chiral urea derivative. Journal of the American Chemical Society, 124(34), 10012-10014.
  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 34(8), 621-630.

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Application Notes and Protocols: The Strategic Use of 2-(Dimethylamino)-2-methylpropanenitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Dimethylamino)-2-methylpropanenitrile as a versatile and strategic building block in the synthesis of pharmaceutical intermediates. While direct literature applications of this specific reagent are nascent, its inherent chemical properties as a sterically hindered enamine present significant opportunities for the construction of complex heterocyclic scaffolds prevalent in modern medicinal chemistry. This document elucidates the mechanistic principles of its reactivity, proposes a detailed, scientifically-grounded protocol for its application in the synthesis of a pyrimidine-based intermediate, and provides comprehensive data and safety considerations for researchers and drug development professionals.

Introduction: Unveiling the Potential of a Unique Building Block

This compound is a unique organic molecule characterized by a geminal dimethyl group, a nitrile functionality, and a dimethylamino group, which confers the properties of a nucleophilic enamine. The steric hindrance provided by the geminal dimethyl groups makes it a non-nucleophilic base in certain contexts, capable of deprotonation without significant nucleophilic addition. More importantly, the enamine character of the double bond allows for its use as a potent carbon nucleophile in reactions with various electrophiles. This dual reactivity makes it a valuable tool for the synthesis of complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents, including antivirals and kinase inhibitors.[1][2]

This application note will focus on the utility of this compound as a precursor to substituted acrylonitriles, which are key intermediates in the synthesis of a wide range of biologically active heterocycles.[3]

Mechanistic Principles: The Reactivity of a Hindered Enamine

The key to the synthetic utility of this compound lies in its enamine tautomer, 3-(dimethylamino)-2-methyl-2-butenenitrile. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density of the β-carbon of the double bond and rendering it nucleophilic. This nucleophilic character allows it to react with a variety of electrophiles, most notably acyl chlorides.[4]

The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The enamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion and a proton from the nitrogen to form a stable enaminone. The dimethylamino group can then be eliminated under appropriate conditions to yield a β-keto nitrile, a versatile intermediate for further transformations.

G cluster_0 Reaction Mechanism Reagents This compound (Enamine Tautomer) + Acyl Chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Enaminone Product Intermediate->Product Elimination of HCl

Caption: General reaction mechanism of this compound with an acyl chloride.

Application in Pharmaceutical Intermediate Synthesis: A Proposed Synthesis of a Substituted Pyrimidine

Substituted pyrimidines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[3] The following section outlines a proposed, scientifically plausible synthesis of a 4-amino-5-cyano-2,6-disubstituted pyrimidine, a key intermediate for various kinase inhibitors, starting from this compound.

This proposed synthesis leverages the reactivity of the enamine to first form a substituted acrylonitrile intermediate, which then undergoes a cyclocondensation reaction with a suitable amidine to construct the pyrimidine ring.

Detailed Experimental Protocol: Synthesis of 4-amino-5-cyano-6-methyl-2-phenylpyrimidine

This protocol is a representative example and may require optimization for specific applications. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[5][6][7][8][9]

Step 1: Synthesis of 2-benzoyl-3-(dimethylamino)-2-methyl-2-butenenitrile

  • Materials:

    • This compound (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Add a solution of benzoyl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired enaminone.

Step 2: Synthesis of 4-amino-5-cyano-6-methyl-2-phenylpyrimidine

  • Materials:

    • 2-benzoyl-3-(dimethylamino)-2-methyl-2-butenenitrile (from Step 1) (1.0 eq)

    • Guanidine hydrochloride (1.5 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol and sodium ethoxide.

    • Add guanidine hydrochloride to the stirred solution and stir for 30 minutes at room temperature to form free guanidine.

    • Add 2-benzoyl-3-(dimethylamino)-2-methyl-2-butenenitrile to the reaction mixture.

    • Heat the mixture to reflux and maintain for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the target pyrimidine.

G cluster_1 Synthetic Workflow start Start: this compound step1 Step 1: Acylation with Benzoyl Chloride start->step1 intermediate Intermediate: 2-benzoyl-3-(dimethylamino)-2-methyl-2-butenenitrile step1->intermediate step2 Step 2: Cyclocondensation with Guanidine intermediate->step2 product Product: 4-amino-5-cyano-6-methyl-2-phenylpyrimidine step2->product

Caption: Proposed workflow for the synthesis of a substituted pyrimidine intermediate.

Data Presentation: Expected Quantitative and Qualitative Data

The following table summarizes the expected data for the synthesized compounds based on typical yields and spectroscopic data for analogous structures found in the chemical literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
2-benzoyl-3-(dimethylamino)-2-methyl-2-butenenitrileC₁₄H₁₆N₂O228.2975-857.8-7.4 (m, 5H, Ar-H), 3.1 (s, 6H, N(CH₃)₂), 2.2 (s, 3H, CH₃)190 (C=O), 160 (C=C-N), 140-128 (Ar-C), 118 (CN), 100 (C=C-N), 40 (N(CH₃)₂), 20 (CH₃)
4-amino-5-cyano-6-methyl-2-phenylpyrimidineC₁₂H₁₀N₄210.2460-708.0-7.5 (m, 5H, Ar-H), 6.5 (br s, 2H, NH₂), 2.5 (s, 3H, CH₃)165 (C-N), 160 (C-N), 158 (C-N), 138-128 (Ar-C), 116 (CN), 90 (C-CN), 22 (CH₃)

Safety and Handling

  • This compound: This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled, similar to other aminonitriles.[5][6] It may cause skin and eye irritation. Handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Acyl Chlorides: Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[4] Handle with extreme care in a dry environment.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

  • Guanidine Hydrochloride: This compound can be harmful if swallowed and may cause skin and eye irritation.

  • Sodium Ethoxide: This is a strong base and is highly reactive with water. It is corrosive and can cause severe burns. Handle in a dry, inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9]

Conclusion

This compound is a promising and versatile building block for the synthesis of pharmaceutical intermediates. Its unique combination of steric hindrance and enamine reactivity allows for the construction of complex molecular architectures, particularly substituted heterocycles. The proposed synthesis of a substituted pyrimidine demonstrates a practical application of its chemical properties. Further exploration of the reactivity of this compound is warranted and is expected to yield novel and efficient synthetic routes to a wide range of biologically active molecules.

References

  • Apollo Scientific. (n.d.). 2-[(Dimethylamino)
  • TCI Chemicals. (2024). * (Dimethylamino)
  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)
  • Fisher Scientific. (2025). 3-(Dimethylamino)
  • Airgas. (2015).
  • Grokipedia. (n.d.). Non-nucleophilic base.
  • Wikipedia. (n.d.). Non-nucleophilic base.
  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines.
  • Sigma-Aldrich. (n.d.). Traditional Strong and Hindered Bases.
  • Liu, et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Chin. J. Chem.
  • Chemistry LibreTexts. (2026). Non-nucleophilic Brønsted-Lowry Superbases.
  • Williams, J. D., et al. (2012). Synthesis and Antiviral Activity of Certain Second Generation Methylenecyclopropane Nucleosides. Bioorg Med Chem.
  • Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.
  • Google Patents. (n.d.).
  • Sumitomo Kagaku. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • MySkinRecipes. (n.d.). Heterocyclic Building Blocks for Pharmaceuticals.
  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.
  • Chemguide. (n.d.).
  • Zhou, S., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. J Med Chem.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.

Sources

The Strecker Synthesis of α,α-Disubstituted Amino Acids: A Mechanistic Guide to Tertiary Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The synthesis of α,α-disubstituted amino acids represents a formidable challenge in synthetic organic chemistry, yet their unique conformational constraints make them highly valuable scaffolds in drug discovery and peptide design. The Strecker synthesis, a classic multicomponent reaction, provides a robust and atom-economical pathway to these sterically hindered building blocks through the formation and subsequent hydrolysis of tertiary α-aminonitrile intermediates.[1][2] This application note provides a comprehensive guide to the reaction mechanism, offers detailed, field-tested protocols, and explores the critical experimental parameters that govern the success of this transformation. We delve into the causality behind procedural choices, from reagent selection to the often-demanding hydrolysis conditions, to equip researchers with the knowledge for successful synthesis and troubleshooting.

Introduction: The Significance of Steric Hindrance

α,α-Disubstituted amino acids are non-proteinogenic amino acids where the α-carbon is a quaternary center. This structural feature imparts significant conformational rigidity to peptides, protecting them from enzymatic degradation and enabling the design of novel secondary structures. Consequently, they are critical components in the development of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

While several methods exist for their synthesis, the Strecker reaction, first discovered by Adolph Strecker in 1850, remains a cornerstone method due to its use of readily available starting materials: a ketone, an amine, and a cyanide source.[1][3] The reaction proceeds in two main stages:

  • Formation of a tertiary α-aminonitrile: A three-component condensation of a ketone, an amine, and a cyanide source.[4]

  • Hydrolysis: Conversion of the sterically hindered nitrile group to a carboxylic acid to yield the final amino acid product.[5]

This guide will dissect each stage, focusing on the underlying mechanisms and practical considerations for laboratory execution.

Part I: Formation of the Tertiary α-Aminonitrile Intermediate

The initial stage of the synthesis involves the one-pot reaction between a ketone, an amine (such as ammonia or a primary amine), and a cyanide source to form the stable α-aminonitrile intermediate.

The Reaction Mechanism

The formation of the aminonitrile is a sequential process involving iminium ion formation and subsequent nucleophilic attack by cyanide.

  • Iminium Ion Formation: The reaction is typically initiated by the condensation of the ketone with the amine. In the presence of a mild acid, the carbonyl oxygen of the ketone is protonated, activating it for nucleophilic attack by the amine.[6] This forms a hemiaminal (or carbinolamine) intermediate. Subsequent proton transfer and elimination of a water molecule generate a highly electrophilic iminium ion.[1][4]

  • Cyanide Addition: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[5] This step forms the crucial carbon-carbon bond and yields the thermodynamically stable tertiary α-aminonitrile product.

Diagram: Mechanism of Tertiary α-Aminonitrile Formation

Strecker_Formation cluster_start Ketone Ketone (R1-CO-R2) Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Amine Amine (NH3) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + NH3 Proton H+ Proton->Protonated_Ketone + H+ Cyanide CN- Aminonitrile Tertiary α-Aminonitrile Cyanide->Aminonitrile + CN- Protonated_Ketone->Hemiaminal + NH3 Iminium Iminium Ion [R1-C(NH2+)-R2] Hemiaminal->Iminium - H2O Iminium->Aminonitrile + CN- Water_out H2O

Caption: Formation of a tertiary α-aminonitrile via an iminium ion intermediate.

Causality Behind Experimental Choices
  • Choice of Amine: Ammonia (often from ammonium salts like NH₄Cl) is used for primary amino acids.[5] Primary or secondary amines can be used to produce N-substituted amino acids.[1]

  • Choice of Cyanide Source:

    • Hydrogen Cyanide (HCN): Highly effective but extremely toxic and volatile. Its use requires specialized safety equipment.[5]

    • Alkali Metal Cyanides (NaCN, KCN): Safer, solid alternatives that are commonly used in combination with an ammonium salt (e.g., NH₄Cl), which serves as both the ammonia source and a mild acid to generate HCN in situ.[4][5]

    • Trimethylsilyl Cyanide (TMSCN): A less toxic, versatile reagent often used in modern organocatalytic versions of the reaction. It can be activated by various catalysts.[7][8]

  • Solvent and Temperature: The reaction is often performed in aqueous or alcoholic solvents (methanol, ethanol) to facilitate the dissolution of salts. Room temperature is typically sufficient, although gentle heating may be required for less reactive ketones.

Protocol 1: Synthesis of 2-Amino-2-methylpropanenitrile

This protocol describes the synthesis of the tertiary aminonitrile derived from acetone.

Materials:

  • Acetone (5.81 g, 0.1 mol)

  • Sodium Cyanide (NaCN) (4.90 g, 0.1 mol)

  • Ammonium Chloride (NH₄Cl) (5.88 g, 0.11 mol)

  • Methanol (50 mL)

  • Water (20 mL)

  • Diethyl ether for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide and ammonium chloride in water.

  • Add methanol to the solution, followed by the dropwise addition of acetone over 15 minutes while stirring.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2-methylpropanenitrile. The product can be purified by distillation or used directly in the next step.

Part II: Hydrolysis of the Tertiary α-Aminonitrile

The conversion of the nitrile to a carboxylic acid is the final and often most challenging step, particularly for tertiary aminonitriles where steric hindrance around the nitrile group is significant. This transformation requires harsh conditions, typically strong acid or base catalysis.[9]

The Reaction Mechanism

Acid-Catalyzed Hydrolysis: The mechanism proceeds through an amide intermediate.[10]

  • Protonation: The nitrile nitrogen is protonated by a strong acid, significantly increasing the electrophilicity of the nitrile carbon.[5]

  • Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

  • Tautomerization & Amide Formation: A proton transfer and subsequent tautomerization yield a protonated amide intermediate.

  • Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion. This involves protonation of the amide carbonyl, attack by water, and eventual elimination of ammonia.[9]

Base-Catalyzed Hydrolysis:

  • Hydroxide Attack: A hydroxide ion directly attacks the electrophilic nitrile carbon.

  • Protonation and Amide Formation: The resulting intermediate is protonated by water to form an amide.

  • Amide Hydrolysis: The amide is then saponified by the base to yield a carboxylate salt and ammonia.[9] An acidic workup is required to protonate the carboxylate and obtain the free amino acid.

Diagram: General Workflow for Strecker Synthesis

Strecker_Workflow Start Ketone + Amine + Cyanide Source Step1 Step 1: Aminonitrile Formation (One-pot reaction, RT, 24-48h) Start->Step1 Intermediate Crude Tertiary α-Aminonitrile Step1->Intermediate Step2 Step 2: Hydrolysis (Strong Acid/Base, Reflux) Intermediate->Step2 Workup Workup & Purification (e.g., Ion-exchange) Step2->Workup Product α,α-Disubstituted Amino Acid Workup->Product

Caption: A typical two-step experimental workflow for the Strecker synthesis.

Causality Behind Experimental Choices
  • Acid vs. Base:

    • Acidic Hydrolysis (e.g., concentrated HCl, H₂SO₄): Often preferred as it directly yields the amino acid hydrochloride salt, which can sometimes be precipitated and purified easily.[9] The conditions are harsh and require heating under reflux for extended periods (24-72 hours).

    • Basic Hydrolysis (e.g., NaOH, Ba(OH)₂): Also effective but produces the carboxylate salt.[9] This requires a subsequent, careful acidification step to isolate the final product, which can be complicated by the amphoteric nature of amino acids.

  • Reaction Conditions: Due to the high steric hindrance of tertiary aminonitriles, both methods require high temperatures (reflux) and prolonged reaction times. The stability of the starting material and product under these conditions must be considered to avoid degradation or side reactions like the retro-Strecker reaction.

Protocol 2: Acid Hydrolysis of 2-Amino-2-methylpropanenitrile

This protocol describes the conversion of the previously synthesized aminonitrile to 2-aminoisobutyric acid.

Materials:

  • Crude 2-amino-2-methylpropanenitrile (from Protocol 1, ~0.1 mol)

  • Concentrated Hydrochloric Acid (HCl) (100 mL)

  • Activated Charcoal

  • Acetone

Procedure:

  • Caution: This procedure uses concentrated acid and should be performed in a fume hood with appropriate personal protective equipment.

  • Place the crude 2-amino-2-methylpropanenitrile in a heavy-walled round-bottom flask.

  • Slowly and carefully add concentrated HCl while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours. The solution should become homogeneous.

  • After the reflux period, allow the solution to cool to room temperature.

  • If the solution is dark, add a small amount of activated charcoal and heat gently for 10 minutes, then filter while hot through celite to decolorize.

  • Concentrate the clear filtrate under reduced pressure to a thick syrup or until solids begin to precipitate.

  • Cool the residue in an ice bath and add cold acetone to induce crystallization of the amino acid hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold acetone, and dry in a vacuum oven. The free amino acid can be obtained by neutralization and purification via ion-exchange chromatography if necessary.

Substrate Scope and Data Presentation

The Strecker synthesis using ketones is versatile, accommodating a range of cyclic and acyclic ketones. The table below summarizes representative yields for the two-step process.

Ketone Starting MaterialAmine SourceProduct (α,α-Disubstituted Amino Acid)Typical Overall Yield
AcetoneNH₄Cl2-Aminoisobutyric Acid65-75%
CyclohexanoneNH₄Cl1-Aminocyclohexanecarboxylic Acid70-85%
3-PentanoneNH₄Cl2-Amino-2-ethylbutanoic Acid55-65%
Methyl Isopropyl KetoneNH₄Clα-Methylvaline60-70%

Yields are approximate and highly dependent on specific reaction conditions and purification efficiency.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: If aminonitrile formation is sluggish, ensure anhydrous conditions if using TMSCN, or consider gentle heating for less reactive ketones. The equilibrium can be driven towards the iminium ion by removing water, for example, with a Dean-Stark apparatus or the addition of a desiccant.[5]

  • Incomplete Hydrolysis in Step 2: Tertiary nitriles are notoriously difficult to hydrolyze. If the reaction stalls, extend the reflux time or consider using a stronger acid (e.g., a mixture of HCl and H₂SO₄). Microwave-assisted hydrolysis can also significantly reduce reaction times.

  • Product Purification: The final amino acid product is often isolated as a salt. Purification of the zwitterionic free amino acid typically requires ion-exchange chromatography or careful crystallization from a mixed solvent system.

Conclusion

The Strecker synthesis is a powerful and enduring method for accessing sterically demanding α,α-disubstituted amino acids. A thorough understanding of the two-stage mechanism—aminonitrile formation and its subsequent, often challenging, hydrolysis—is paramount for success. By carefully selecting reagents and optimizing the harsh conditions required for the hydrolysis of tertiary aminonitriles, researchers can effectively utilize this pathway to generate novel molecular entities crucial for advancing drug development and chemical biology.

References

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Strecker amino acid synthesis - Grokipedia. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Strecker Synthesis - NROChemistry. [Link]

  • Intermediate role of α-keto acids in the formation of Strecker aldehydes - ResearchGate. [Link]

  • Overview of Strecker Amino Acid Synthesis - News-Medical.Net. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary - ACS Publications. [Link]

  • Synthesis of α-Amino Acids : Strecker synthesis. [Link]

  • Strecker Synthesis - Master Organic Chemistry. [Link]

  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • Hydrolysis of nitriles - Organic Chemistry II - Lumen Learning. [Link]

  • Hydrolysis of nitriles - Chemguide. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction - ResearchGate. [Link]

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Application Note & Protocol: Hydrolysis of 2-(Dimethylamino)-2-methylpropanenitrile to 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the hydrolysis of 2-(Dimethylamino)-2-methylpropanenitrile to its corresponding carboxylic acid, 2-(dimethylamino)-2-methylpropanoic acid. This transformation is a key step in the synthesis of various molecules of interest in pharmaceutical and materials science research. This application note details both acid- and base-catalyzed hydrolysis protocols, discusses the mechanistic underpinnings of the reaction, and provides essential safety and handling information. The protocols are designed to be robust and reproducible for researchers in drug development and organic synthesis.

Introduction

α-Aminonitriles are versatile synthetic intermediates, and their hydrolysis to α-amino acids is a fundamental transformation in organic chemistry.[1] this compound is a valuable building block, and its hydrolysis product, 2-(dimethylamino)-2-methylpropanoic acid, serves as a precursor for more complex molecular architectures.[2][3] The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions, with the choice of method often depending on the overall synthetic strategy and the compatibility of other functional groups within the molecule.[4][5] This guide will present detailed procedures for both approaches.

Reaction Mechanism

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5][6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed by the base to yield a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[4][7]

Safety and Handling

3.1 Hazard Analysis this compound is a potentially hazardous chemical. Although a specific safety data sheet (SDS) is not widely available, related aminonitriles are known to be flammable and toxic if swallowed or in contact with skin.[8][9] The hydrolysis of nitriles can also release hydrogen cyanide gas, especially under acidic conditions, which is extremely toxic.

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

3.3 Engineering Controls

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberPuritySupplier
This compound2273-40-7≥98%Commercial Source
Hydrochloric Acid (concentrated, 37%)7647-01-0-Commercial Source
Sodium Hydroxide1310-73-2≥97%Commercial Source
Diethyl Ether60-29-7ACS GradeCommercial Source
Dichloromethane75-09-2ACS GradeCommercial Source
Anhydrous Magnesium Sulfate7487-88-9-Commercial Source
Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is based on general procedures for the acid-catalyzed hydrolysis of nitriles.[5]

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.61 g, 50 mmol).

  • Carefully add a 6 M aqueous solution of hydrochloric acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO2).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-(dimethylamino)-2-methylpropanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.

Experimental Workflow for Acid-Catalyzed Hydrolysis

start Start: this compound reflux Reflux with 6 M HCl (12-24h) start->reflux cool Cool to 0 °C reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry over MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/Chromatography) evaporate->purify product Product: 2-(dimethylamino)-2-methylpropanoic acid purify->product

Caption: Workflow for the acid-catalyzed hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is adapted from procedures for the hydrolysis of similar aminonitriles under basic conditions.[11]

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.61 g, 50 mmol).

  • Add a 20% aqueous solution of sodium hydroxide (50 mL). The pH of the solution should be greater than 12.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the reaction mixture to a pH of approximately 6-7 with concentrated hydrochloric acid. The product may precipitate at its isoelectric point.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-(dimethylamino)-2-methylpropanoic acid.

  • Purify the crude product by recrystallization.[12]

Experimental Workflow for Base-Catalyzed Hydrolysis

start Start: this compound reflux Reflux with 20% NaOH (8-16h) start->reflux cool Cool to 0 °C reflux->cool acidify Acidify with HCl to pH 6-7 cool->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate dry Dry isolate->dry purify Purify (Recrystallization) dry->purify product Product: 2-(dimethylamino)-2-methylpropanoic acid purify->product

Caption: Workflow for the base-catalyzed hydrolysis.

Product Characterization

The identity and purity of the final product, 2-(dimethylamino)-2-methylpropanoic acid (CAS: 220022-94-6), should be confirmed by standard analytical techniques.[3][13]

TechniqueExpected Observations
¹H NMR Peaks corresponding to the two methyl groups on the quaternary carbon, the N,N-dimethyl group, and the carboxylic acid proton.
¹³C NMR Signals for the quaternary carbon, the carboxylic acid carbonyl, the N,N-dimethyl carbons, and the other methyl carbons.
FT-IR A broad O-H stretch for the carboxylic acid, a C=O stretch, and C-N stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (131.17 g/mol ).[3]
Melting Point Compare with the literature value if available.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, extend the reflux time. Ensure the temperature is adequate for the hydrolysis to proceed.

  • Low Yield: During workup, ensure the pH is carefully adjusted to the isoelectric point of the amino acid to maximize precipitation or extraction efficiency. Multiple extractions with the organic solvent are recommended.

  • Side Reactions: Under harsh acidic conditions, there is a potential for side reactions. Monitoring the reaction closely is advised.

  • Safety: The potential for hydrogen cyanide release, especially in the initial stages of the acid-catalyzed reaction, necessitates performing the entire procedure in a well-ventilated fume hood.

Conclusion

The hydrolysis of this compound to 2-(dimethylamino)-2-methylpropanoic acid is a straightforward transformation that can be accomplished using either acid or base catalysis. The choice of method will depend on the specific requirements of the synthetic route. The protocols provided in this application note are designed to be a reliable starting point for researchers in the field. Careful attention to safety precautions is paramount throughout the experimental procedure.

References

  • Fry, A. J., & Fry, P. F. (1998). Development of an assay method for cyanide, α-aminonitriles and α-hydroxynitriles for the study of the biological hydrolysis of these compounds. Analyst, 123(1), 1-5. [Link]

  • Molbase. (n.d.). This compound (2273-40-7) Msds. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2025). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Strecker Synthesis of 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Strecker synthesis of 2-(Dimethylamino)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols. Our goal is to help you navigate the complexities of this three-component reaction and consistently achieve high yields of your target α-aminonitrile.

Introduction to the Synthesis

The Strecker synthesis is a powerful and versatile method for preparing α-aminonitriles.[1][2] In this specific application, acetone (a ketone), dimethylamine (a secondary amine), and a cyanide source react to form this compound.[3] The core of the reaction involves the formation of an iminium ion from acetone and dimethylamine, which is then attacked by a cyanide nucleophile.[3][4] While straightforward in principle, the reaction is characterized by several competing equilibria and potential side reactions that can significantly impact yield and purity.[5][6]

This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary competing reaction that lowers my yield?

A1: The most significant competing reaction is the formation of acetone cyanohydrin. This occurs when the cyanide ion directly attacks the acetone carbonyl group instead of the iminium ion intermediate.[6][7] Favorable conditions for the Strecker reaction, such as the presence of the amine and appropriate pH control, are necessary to favor iminium ion formation and subsequent aminonitrile product.[6]

Q2: My reaction seems to stall before all the acetone is consumed. Why?

A2: Reaction stalling can occur if the equilibrium between the starting materials and the iminium ion intermediate is not favorable. This can be caused by suboptimal pH, insufficient concentration of reagents, or inadequate mixing. Monitoring the reaction is crucial; if it stalls, a careful addition of more reagent may be necessary.[8]

Q3: I'm observing product degradation during workup and purification. What's the cause?

A3: The primary cause of degradation is the retro-Strecker reaction, where the aminonitrile reverts to the iminium ion and cyanide, especially under heat or certain chromatographic conditions.[9] Additionally, hydrolysis of the nitrile group can occur under strongly acidic or basic conditions, leading to the formation of the corresponding amino acid or amino amide.[9]

Q4: Can I use a safer alternative to hydrogen cyanide (HCN)?

A4: Absolutely. Due to the extreme toxicity of HCN gas, it is highly recommended to use safer, easier-to-handle cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in a buffered or slightly acidic medium.[4][7] Another effective alternative is trimethylsilyl cyanide (TMSCN).[10] Non-toxic sources like potassium hexacyanoferrate have also been successfully used, though they may require specific promoters.[11][12]

Troubleshooting Guide

This section is organized by common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yield is the most frequent issue and can stem from multiple factors. Use the following decision tree to diagnose the root cause.

LowYieldTroubleshooting start Low or No Yield Observed check_reaction Analyze Reaction Mixture (TLC, GC-MS, NMR) start->check_reaction no_product No Product Formed check_reaction->no_product No product, only starting material side_product Mainly Side Product (e.g., Acetone Cyanohydrin) check_reaction->side_product Side product detected stalled Incomplete Conversion (Starting Material Remains) check_reaction->stalled Product and starting material cause_reagents Cause: Reagent Quality/Stoichiometry Solution: Verify purity, use fresh reagents, check stoichiometry. no_product->cause_reagents cause_conditions Cause: Incorrect Reaction Conditions Solution: Check temperature, pH, and solvent. no_product->cause_conditions cause_equilibrium Cause: Unfavorable Equilibrium Solution: Adjust pH to favor iminium ion, increase amine concentration. side_product->cause_equilibrium cause_stalled Cause: Stalled Reaction/Equilibrium Solution: Optimize pH, check reagent addition order, ensure adequate mixing. stalled->cause_stalled

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Solutions for Low Yield:

  • Verify Reagent Quality and Stoichiometry: Ensure all starting materials—acetone, dimethylamine, and the cyanide source—are pure and anhydrous where necessary.[8] Use fresh dimethylamine solution, as its concentration can decrease over time. Accurately calculate and weigh all reagents.

  • Optimize pH Control: This is arguably the most critical parameter. The reaction requires a slightly acidic to neutral pH (typically 5-7).

    • Too Acidic (pH < 5): The dimethylamine will be fully protonated to its ammonium salt, preventing it from condensing with acetone to form the necessary iminium ion.

    • Too Basic (pH > 8): This strongly favors the competing formation of acetone cyanohydrin and can promote the polymerization of HCN.[6]

    • Solution: If using NaCN or KCN, add a weak acid (like acetic acid) or use a buffer system to maintain the optimal pH range.[13]

  • Control Reaction Temperature: The initial condensation to form the iminium ion can be exothermic. Running the reaction at a reduced temperature (e.g., 0-5 °C), especially during the addition of the cyanide source, helps to control the reaction rate, minimize side reactions, and improve selectivity.

  • Order of Addition: Pre-forming the imine or iminium ion before introducing the cyanide source can significantly improve yields by minimizing the formation of acetone cyanohydrin.[6] A recommended procedure is to first mix acetone and dimethylamine in the chosen solvent, allow them to react for a period, and then add the cyanide source.

Problem 2: Product is Impure or Difficult to Purify

The basic nature of the aminonitrile product can lead to challenges during purification, especially with silica gel chromatography.

PurificationTroubleshooting start Impure Product / Purification Issues workup_issue Symptom: Degradation during Aqueous Workup start->workup_issue chromatography_issue Symptom: Streaking/Loss on Silica Gel Column start->chromatography_issue cause_hydrolysis Cause: Hydrolysis or Retro-Strecker Solution: Use mild extraction conditions (e.g., saturated NaHCO₃), avoid strong acids/bases, keep solutions cold. workup_issue->cause_hydrolysis cause_silica Cause: Acidic Silica Interaction Solution: 1. Use basic alumina for chromatography. 2. Deactivate silica gel with a base (e.g., triethylamine in eluent). 3. Consider distillation for purification. chromatography_issue->cause_silica

Caption: Troubleshooting guide for product purification.

Detailed Solutions for Purification:

  • Gentle Aqueous Workup: During extraction, avoid using strong acids or bases which can cause hydrolysis.[9] Use a mild base like saturated sodium bicarbonate solution to neutralize any acid catalysts. Perform extractions quickly and at reduced temperatures to minimize contact time with the aqueous phase.

  • Chromatography on Deactivated Silica or Alumina: Standard silica gel is acidic and can cause streaking, tailing, and on-column degradation of the basic aminonitrile.[9]

    • Option A: Use basic alumina as the stationary phase.

    • Option B: "Deactivate" the silica gel by adding a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to your chromatography eluent. This neutralizes the acidic silanol groups.

  • Purification by Distillation: this compound is a liquid with a reported boiling point.[14] If the crude product is relatively clean, vacuum distillation can be an excellent purification method that avoids the issues associated with chromatography.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

CAUTION: Cyanide salts and hydrogen cyanide (which can be generated in situ) are extremely toxic.[7] All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit and trained first-aid providers available.

Reagents & Equipment:

  • Acetone (ACS grade, anhydrous)

  • Dimethylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Sodium Cyanide (NaCN, ≥98%)

  • Acetic Acid (Glacial)

  • Diethyl ether or MTBE (for extraction)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Step-by-Step Procedure:

  • Iminium Ion Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetone (1.0 eq).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add the dimethylamine solution (1.1 eq) dropwise while maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Cyanide Addition:

    • In a separate beaker, prepare a solution of sodium cyanide (1.05 eq) in a minimal amount of water.

    • In another beaker, dilute glacial acetic acid (1.05 eq) with a small amount of the reaction solvent.

    • Simultaneously, or sequentially (acid first), add the sodium cyanide solution and the acetic acid solution to the reaction mixture dropwise, ensuring the internal temperature does not exceed 10 °C. This in situ generation of buffered HCN is crucial for maintaining optimal pH.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully quench any excess cyanide by adding a solution of sodium hypochlorite (bleach) or ferrous sulfate.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3x volumes).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude liquid product by vacuum distillation to obtain pure this compound.

Data Summary Table

ParameterRecommendationRationale
Cyanide Source NaCN or KCN with weak acid[7][13]Safer and easier to handle than HCN gas. Allows for in situ pH control.
pH Range 5 - 7Favors iminium ion formation over cyanohydrin; prevents amine protonation.[15]
Temperature 0 - 10 °C during additionControls exothermic reaction, minimizes side-product formation.
Reagent Order 1. Acetone + Dimethylamine2. Cyanide SourcePre-formation of the iminium ion increases selectivity for the desired product.[6]
Purification Vacuum Distillation or Chromatography on basic/deactivated mediaAvoids product degradation on standard acidic silica gel.[9]

Reaction Mechanism Overview

A visual representation of the key reaction steps and competing pathways.

StreckerMechanism Acetone Acetone Iminium Iminium Ion Acetone->Iminium + H₂O Cyanohydrin Acetone Cyanohydrin (Side Product) Acetone->Cyanohydrin Competing Side Reaction Dimethylamine Dimethylamine Dimethylamine->Iminium + H₂O Cyanide CN⁻ Aminonitrile 2-(Dimethylamino)-2- methylpropanenitrile Cyanide->Aminonitrile Main Reaction Pathway Cyanide->Cyanohydrin Competing Side Reaction Iminium->Aminonitrile Main Reaction Pathway

Sources

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable but often challenging molecules. The unique steric hindrance of α,α-disubstituted amino acids makes them crucial for developing peptides with enhanced stability and specific conformations, but it also presents significant synthetic hurdles.[1][2][3] This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve common side reactions and synthetic difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why am I observing significant amounts of mono-alkylated product instead of my desired di-substituted amino acid?

This is a common issue stemming from incomplete alkylation. Here’s a breakdown of the likely causes and how to address them:

Answer: The persistence of mono-alkylated species is typically due to insufficient reactivity of the second electrophile, steric hindrance, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase the Stoichiometry of the Second Electrophile: A simple first step is to increase the molar excess of the second alkylating agent. This can drive the reaction to completion by increasing the probability of the second alkylation event.

  • Employ a More Reactive Electrophile: If a simple increase in stoichiometry is ineffective, consider switching to a more reactive electrophile. For instance, if you are using an alkyl chloride, switching to an alkyl bromide or iodide can significantly increase the reaction rate.

  • Optimize the Base and Solvent System: The choice of base is critical for generating the enolate for the second alkylation. A stronger base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), may be necessary to fully deprotonate the mono-alkylated intermediate. The solvent can also play a crucial role; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they solvate the cation without interfering with the nucleophilicity of the enolate.

  • Phase-Transfer Catalysis: For some systems, particularly those involving Schiff base intermediates, phase-transfer catalysis can be highly effective for achieving dialkylation.[4][5] This technique facilitates the transport of the nucleophile between aqueous and organic phases, often leading to cleaner and more efficient reactions.

Data-Driven Insights:

ParameterRecommendation for Incomplete DialkylationRationale
Second Electrophile Switch from R-Cl to R-Br or R-IIncreases reactivity of the electrophile.
Base Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS)Ensures complete deprotonation of the mono-alkylated intermediate.
Solvent Use a polar aprotic solvent (e.g., THF, DMF)Stabilizes the enolate and promotes nucleophilic attack.
Temperature Gradually increase the reaction temperatureCan overcome the activation energy barrier for the second alkylation, but monitor for side reactions.
My reaction is producing a racemic mixture. How can I improve the enantioselectivity?

Racemization is a significant challenge in amino acid synthesis, particularly when dealing with the formation of a quaternary stereocenter.

Answer: Loss of stereochemical control often occurs through the formation of a planar enolate intermediate that can be protonated from either face. To mitigate this, the use of chiral auxiliaries, chiral phase-transfer catalysts, or enzymatic methods is recommended.

Troubleshooting Workflow for Racemization:

start Racemic Mixture Observed chiral_aux Introduce a Chiral Auxiliary start->chiral_aux For substrate-controlled stereoselectivity phase_transfer Employ a Chiral Phase-Transfer Catalyst start->phase_transfer For catalyst-controlled stereoselectivity enzymatic Consider an Enzymatic Approach start->enzymatic For high selectivity under mild conditions optimization Optimize Reaction Conditions chiral_aux->optimization phase_transfer->optimization product Enantiomerically Enriched Product enzymatic->product optimization->product

Caption: Troubleshooting workflow for addressing racemization.

Detailed Strategies:

  • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to your starting material can effectively shield one face of the enolate, directing the incoming electrophile to the other face. Evans oxazolidinones and Schöllkopf bis-lactim ethers are classic examples that provide excellent stereocontrol. The auxiliary is then cleaved under specific conditions to yield the desired enantiomerically enriched amino acid.

  • Chiral Phase-Transfer Catalysis: This method utilizes a chiral catalyst, often derived from cinchona alkaloids, to shuttle the enolate between phases.[5] The chiral environment created by the catalyst-enolate complex dictates the stereochemical outcome of the alkylation.

  • Enzymatic Synthesis: Biocatalysis offers an increasingly powerful and environmentally friendly approach to asymmetric synthesis. Enzymes can exhibit exquisite stereoselectivity, often operating under mild conditions and minimizing the need for protecting groups.

  • Memory of Chirality: In some cases, it is possible to perform alkylations on chiral enolates that retain their stereochemical information, a phenomenon known as "memory of chirality".[6] This approach avoids the need for external chiral sources but is highly substrate-dependent.

I am having trouble with the hydrolysis of my nitrile intermediate to the final carboxylic acid. What are the common pitfalls?

The Strecker synthesis is a powerful method for preparing α,α-disubstituted amino acids, but the final hydrolysis of the aminonitrile intermediate can be problematic.

Answer: The hydrolysis of nitriles can be sluggish and may lead to the formation of stable amide intermediates or require harsh conditions that can cause degradation of the desired product. The pH of the reaction is a critical parameter.[7][8]

Hydrolysis Troubleshooting:

IssueRecommended ActionExplanation
Incomplete hydrolysis (amide intermediate) Increase reaction time and/or temperature. Use a stronger acid (e.g., 6M HCl) or base (e.g., 6M NaOH).Harsh conditions are often required to hydrolyze the stable amide intermediate to the carboxylic acid.[9][10]
Product degradation Use milder hydrolysis conditions. For example, a two-step procedure involving initial hydrolysis to the amide followed by milder hydrolysis to the acid can be beneficial.Some α,α-disubstituted amino acids are sensitive to strongly acidic or basic conditions.
Low yields Ensure complete formation of the aminonitrile before initiating hydrolysis. Consider alternative workup procedures to minimize product loss.Incomplete initial reaction will naturally lead to lower yields of the final product.

Mechanistic Considerations for Nitrile Hydrolysis:

cluster_acid Acidic Conditions cluster_base Basic Conditions nitrile R-CN (Nitrile) amide R-CONH2 (Amide) nitrile->amide +H2O, H+ acid R-COOH (Carboxylic Acid) amide->acid +H2O, H+ nitrile_base R-CN (Nitrile) amide_base R-CONH2 (Amide) nitrile_base->amide_base +H2O, OH- carboxylate R-COO- (Carboxylate) amide_base->carboxylate +H2O, OH- acid_base R-COOH (Carboxylic Acid) carboxylate->acid_base H+ workup

Caption: Simplified pathways for nitrile hydrolysis under acidic and basic conditions.

Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water.[11] The reaction proceeds through an amide intermediate to the carboxylic acid.[8][9] In basic hydrolysis, hydroxide attacks the nitrile carbon, and after protonation, the amide is formed, which is then further hydrolyzed to the carboxylate salt. An acidic workup is required to obtain the final carboxylic acid.[8]

How can I minimize the formation of over-activation and other coupling-related side reactions?

In peptide synthesis involving α,α-disubstituted amino acids, over-activation of the carboxylic acid can lead to unwanted side reactions.

Answer: Over-activation can result in the formation of symmetrical anhydrides, azlactones, or N-acylurea derivatives, which can reduce the yield of the desired peptide and complicate purification. The choice of coupling reagent and the addition of racemization suppressants are key to preventing these side reactions.

Strategies to Prevent Over-activation:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization and other side reactions by forming less reactive, but still efficient, activated esters.[12][13]

  • Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents. However, in sensitive cases, phosphonium- or uranium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) may offer better results with fewer side reactions.

  • Protecting Group Strategy: The choice of protecting groups for both the N-terminus and any reactive side chains is crucial. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group has been shown to suppress α-carbon racemization compared to standard Fmoc or Boc protecting groups.[14][15]

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Glycine Schiff Base using a Chiral Phase-Transfer Catalyst

This protocol provides a general method for the enantioselective synthesis of α,α-disubstituted amino acids.

Materials:

  • Glycine tert-butyl ester benzophenone imine

  • First alkyl halide (R1-X)

  • Second alkyl halide (R2-X)

  • Toluene

  • Aqueous potassium hydroxide (50% w/w)

  • Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Magnesium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of glycine tert-butyl ester benzophenone imine (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in toluene, add the first alkyl halide (1.1 eq).

  • Cool the mixture to 0 °C and add the aqueous potassium hydroxide solution. Stir vigorously at 0 °C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion of the first alkylation, add the second alkyl halide (1.2 eq) and continue stirring at room temperature for 12-24 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • To deprotect the amino acid, dissolve the purified product in a 1:1 mixture of DCM and TFA and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture in vacuo to obtain the desired α,α-disubstituted amino acid.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 1-23). Pergamon.
  • Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-10.
  • PubMed. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]

  • ResearchGate. (2018). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • ResearchGate. (1981). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. [Link]

  • Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. [Link]

  • PubMed Central (PMC). (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. [Link]

  • PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • American Chemical Society. (2009). Asymmetric Synthesis and Application of α-Amino Acids. [Link]

  • PubMed Central (PMC). (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]

  • ResearchGate. (2021). Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid compounds. [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • Royal Society of Chemistry. (2014). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. [Link]

  • Royal Society of Chemistry. (2016). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. [Link]

Sources

Technical Support Center: Purification of Products from Reactions with 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(dimethylamino)-2-methylpropanenitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges. The information herein is designed to be a practical resource, grounded in established chemical principles, to help you achieve high purity for your target compounds.

Introduction: The Purification Challenge

This compound is a versatile building block in organic synthesis, notable for its tertiary amine and nitrile functionalities.[1] While its reactivity is advantageous, it also presents specific challenges during product purification. The basicity of the dimethylamino group and the polarity of the nitrile can lead to difficulties in separating the desired product from unreacted starting material, reagents, and byproducts. This guide will walk you through logical, step-by-step approaches to overcome these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of reaction mixtures containing this compound.

Problem 1: My final product is contaminated with residual this compound.

Root Cause Analysis: The basic nature of the dimethylamino group makes this starting material highly soluble in organic solvents and can cause it to co-elute with products of similar polarity during chromatography. Its relatively low boiling point can also lead to co-distillation with volatile products.

Solution: Acid-Base Extraction

A highly effective method for removing basic impurities like this compound is an acid-base extraction.[2][3] By converting the tertiary amine into a water-soluble salt, it can be efficiently partitioned into an aqueous layer, leaving the neutral organic product in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[3]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% hydrochloric acid).[2][4] The dimethylamino group will be protonated, forming a water-soluble ammonium salt.

  • Layer Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.

  • Repeat Wash (Optional but Recommended): For optimal removal, repeat the acidic wash one or two more times with fresh aqueous acid.[4]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[4][5] This is followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble components and aid in breaking up emulsions.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to isolate the purified product.[5]

Expert Tip: The choice of acid is crucial. A strong mineral acid like HCl is generally effective.[3] For sensitive substrates that may degrade under strongly acidic conditions, a milder organic acid like citric acid can be used, though it may be less efficient.

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction start Crude Product in Organic Solvent wash_acid Wash with Aqueous Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic_layer1 Organic Layer: Purified Product separate1->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Amine Impurity separate1->aqueous_layer1 wash_bicarb Wash with Sat. NaHCO3 organic_layer1->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate final_product Pure Product concentrate->final_product

Caption: Workflow for removing basic impurities.

Problem 2: My product has poor crystallinity and oils out during recrystallization.

Root Cause Analysis: The presence of impurities can disrupt the crystal lattice formation of the desired product.[6] Additionally, if the boiling point of the recrystallization solvent is higher than the melting point of your compound, it may "oil out" instead of crystallizing.[7] The polarity of your product and the chosen solvent system are also critical factors.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent will dissolve your compound when hot but not at room temperature or colder.[7][8] For products derived from this compound, which are often polar, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.[9][10]

  • Systematic Solvent Screening:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents to each tube and observe solubility at room temperature.

    • For solvents where the compound is insoluble at room temperature, heat the mixture and observe if it dissolves.

    • If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.[7]

  • Two-Solvent Recrystallization: This technique is useful when a single solvent is not ideal. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[9]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[10]

    • Seeding: Add a tiny crystal of the pure product to the solution to initiate crystallization.

    • Cooling: Place the flask in an ice bath to further decrease the solubility of your product.[7][10]

Data Table: Common Recrystallization Solvents

Solvent SystemPolarityGood for...
Ethanol/WaterPolarPolar compounds with hydrogen bonding capability.[8]
Ethyl Acetate/HexanesMedium to NonpolarCompounds with moderate polarity.
Acetone/WaterPolarA good alternative to ethanol/water for many polar compounds.[10]
Dichloromethane/MethanolMedium to PolarVersatile for a range of polarities.
Problem 3: I have a byproduct with a similar polarity to my product, and it co-elutes during column chromatography.

Root Cause Analysis: Structural similarities between the desired product and byproducts can make chromatographic separation challenging. This is a common issue, especially in reactions where side reactions like hydrolysis of the nitrile group to an amide or carboxylic acid can occur.[1]

Strategies for Improved Chromatographic Separation:

  • Optimize the Mobile Phase:

    • Solvent Gradient: Instead of an isocratic (constant solvent mixture) elution, try a solvent gradient. Start with a less polar mobile phase and gradually increase the polarity. This can help resolve closely eluting compounds.

    • Solvent System Modification: Small additions of a third solvent can significantly alter selectivity. For example, adding a small amount of methanol or triethylamine (if your compound is basic) to an ethyl acetate/hexanes mobile phase can improve peak shape and resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina: Can be effective for separating basic compounds.

    • Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity. This is a good option if your product and byproduct have different hydrophobic characteristics.

  • Derivative Formation: In some cases, it may be beneficial to temporarily convert your product into a derivative with different polarity. For example, if your product has a free hydroxyl or amine group, you could protect it as a silyl ether or a carbamate, perform the chromatography, and then deprotect it.

Logical Flowchart: Chromatography Troubleshooting

ChromatographyTroubleshooting start Co-elution of Product and Byproduct optimize_mobile Optimize Mobile Phase start->optimize_mobile gradient Try a Solvent Gradient optimize_mobile->gradient modify_solvent Modify Solvent System (e.g., add modifier) optimize_mobile->modify_solvent check_resolution1 Resolution Improved? gradient->check_resolution1 modify_solvent->check_resolution1 change_stationary Change Stationary Phase check_resolution1->change_stationary No end_success Successful Separation check_resolution1->end_success Yes alumina Try Alumina change_stationary->alumina reverse_phase Try Reverse-Phase (C18) change_stationary->reverse_phase check_resolution2 Resolution Improved? alumina->check_resolution2 reverse_phase->check_resolution2 derivatize Consider Derivatization check_resolution2->derivatize No check_resolution2->end_success Yes end_fail Consult Further derivatize->end_fail

Caption: Decision tree for chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound hydrolyze during aqueous workup?

A: Yes, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under either acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[1] To minimize this, perform aqueous extractions promptly and at room temperature or below. If your product is stable, using a mild base like sodium bicarbonate for neutralization is preferable to a strong base like sodium hydroxide.[2][4]

Q2: My reaction involves a strong base like LDA or n-BuLi. How do I quench the reaction and remove the basic byproducts?

A: Carefully quench the reaction at low temperature (e.g., -78 °C) by slowly adding a proton source like saturated aqueous ammonium chloride. After quenching, proceed with an acid-base extraction as described in Problem 1 . The acidic wash will not only remove the unreacted this compound but also other basic byproducts.

Q3: Is this compound volatile? Can I remove it by distillation?

A: this compound has a boiling point of approximately 171-172°C.[1] While it is a liquid at room temperature, it is not highly volatile. Removal by simple distillation is generally not practical unless your desired product has a significantly higher boiling point and is thermally stable. Vacuum distillation may be an option in some cases, but co-distillation can still be an issue.

Q4: What are some common byproducts I should be aware of when using this compound?

A: Besides unreacted starting material, potential byproducts can arise from:

  • Hydrolysis: As mentioned, hydrolysis of the nitrile can form the corresponding amide or carboxylic acid.[1]

  • Side reactions with electrophiles: The dimethylamino group can act as a nucleophile, potentially leading to undesired alkylation or acylation depending on the reagents used.

  • Elimination reactions: Depending on the reaction conditions and the structure of the product, elimination reactions may occur.

Understanding the potential side reactions of your specific transformation is crucial for developing an effective purification strategy.

References

  • Recrystallization-1.pdf. (n.d.).
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (2025). BenchChem.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization - Wired Chemist. (n.d.).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • Buy 2-(Dimethylamino)propanenitrile | 5350-67-4 - Smolecule. (2023, August 16). Smolecule.
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  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.).
  • Preparation of Nitriles - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents. (n.d.).
  • 2273-40-7 | this compound - ChemScene. (n.d.).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). CORA.
  • Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate - Doria.fi. (n.d.).
  • Acetonitrile, diethylamino - Organic Syntheses Procedure. (n.d.).
  • US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents. (n.d.).
  • 1 A Mechanistic Study of the Hydrolysis of Poly[N,N-(Dimethylamino)ethyl Acrylates] as Charge-Shifting Polycations Samantha Ros, - Amazon S3. (2025, December 17).
  • Application Notes and Protocols: 2-Hydroxy-2-methylbutanenitrile in Cyanohydrin Reactions - Benchchem. (2025). BenchChem.

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Navigating the Challenges of Sterically Hindered Nitrile Hydrolysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the chemical synthesis and modification of complex molecules. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more recalcitrant transformations in organic synthesis: the hydrolysis of sterically hindered nitriles. For researchers, particularly in drug development where molecular complexity is the norm, overcoming the hurdles of converting a sterically encumbered nitrile to a primary amide or carboxylic acid is a frequent and often frustrating challenge. This document, structured in a user-friendly question-and-answer format, aims to elucidate the underlying principles of these difficulties and offer field-proven solutions.

The Elephant in the Flask: Why is My Hindered Nitrile So Resistant to Hydrolysis?

The core of the problem lies in the steric bulk surrounding the cyano group. In substrates like pivalonitrile, 2,6-disubstituted benzonitriles, or adamantane carbonitrile, the large groups adjacent to the nitrile functionality create a formidable barrier, impeding the approach of a nucleophile (typically water or hydroxide) to the electrophilic carbon of the C≡N triple bond. This steric shield dramatically slows down the reaction rate, often leading to incomplete conversion even under harsh conditions.

Furthermore, the electronic nature of the nitrile group itself contributes to its stability. The carbon atom in a nitrile is sp-hybridized, and the triple bond is less polarized than a carbonyl group, making it inherently less reactive towards nucleophiles.[1]

Frequently Asked Questions & Troubleshooting

FAQ 1: My standard acid hydrolysis (e.g., refluxing HCl or H₂SO₄) is giving me abysmal yields or no reaction at all with my sterically hindered nitrile. What's going on and what are my alternatives?

Answer:

This is a very common issue. Standard aqueous acid hydrolysis relies on the protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by the attack of water.[2] With sterically hindered nitriles, the bulky substituents not only block the nucleophilic attack of water but can also hinder the initial protonation step. Prolonged heating at high temperatures, which is often required, can lead to decomposition of sensitive substrates.

Troubleshooting Strategies:

  • Indirect Acid-Catalyzed Hydration (TFA/H₂SO₄ or AcOH/H₂SO₄): This is a powerful alternative for hindered nitriles.[3][4] Instead of water, a stronger nucleophile like trifluoroacetic acid (TFA) or acetic acid (in the presence of a strong acid catalyst like H₂SO₄) attacks the protonated nitrile. This forms an intermediate N-acyliminium species, which is much more susceptible to hydrolysis. For extremely hindered nitriles like mesitylnitrile, using acetic acid at higher temperatures (>90 °C) can be effective where TFA might fail.[4][5]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis by rapidly and efficiently heating the reaction mixture.[6] This can lead to shorter reaction times and often improved yields, even for challenging substrates. For instance, the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide has been successfully achieved with a yield of 64.27% at 250°C (523.15 K) in high-temperature liquid water, demonstrating the potential of this technique for hindered systems.[7]

Diagram 1: Logical Flow for Troubleshooting Failed Acid Hydrolysis

start Start: Low/No Yield with Standard Acid Hydrolysis check_sensitivity Is the substrate sensitive to harsh conditions? start->check_sensitivity strategy_tfa Strategy 1: TFA/H₂SO₄ Mediated Hydrolysis check_sensitivity->strategy_tfa No strategy_microwave Strategy 2: Microwave-Assisted Hydrolysis check_sensitivity->strategy_microwave Yes tfa_protocol Implement TFA/H₂SO₄ Protocol strategy_tfa->tfa_protocol microwave_protocol Implement Microwave Protocol strategy_microwave->microwave_protocol evaluate_yield Evaluate Yield and Purity tfa_protocol->evaluate_yield microwave_protocol->evaluate_yield success Success: Desired Product Obtained evaluate_yield->success High Yield further_optimization Further Optimization Needed evaluate_yield->further_optimization Low Yield

Caption: Troubleshooting workflow for failed standard acid hydrolysis.

FAQ 2: I'm trying to perform a base-catalyzed hydrolysis on my hindered nitrile, but the reaction is sluggish and I'm concerned about side reactions. How can I improve this?

Answer:

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[1] Similar to acid hydrolysis, steric hindrance is a major obstacle. Furthermore, strongly basic conditions and high temperatures can promote side reactions, such as elimination or degradation of the starting material or product.

Troubleshooting Strategies:

  • Phase-Transfer Catalysis: For substrates with low aqueous solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed in a biphasic system (e.g., toluene/aqueous KOH) to facilitate the transport of the hydroxide ion into the organic phase, thereby increasing the reaction rate.

  • Anhydrous Conditions with a Strong Base: In some cases, using a strong base like sodium amide (NaNH₂) or a superbase in a non-aqueous solvent can be effective. However, these conditions are harsh and require careful control.

  • Milder, Non-Aqueous Alkaline Hydrolysis: A protocol using NaOH in a mixture of methanol and a less polar aprotic solvent like dioxane has been shown to be effective for the selective conversion of nitriles to primary amides, even for some hindered systems.[8][9] This method can sometimes avoid the over-hydrolysis to the carboxylic acid.[8]

FAQ 3: I need to hydrolyze a sterically hindered nitrile in the presence of other sensitive functional groups. Are there any milder, more selective methods available?

Answer:

Absolutely. This is a common challenge in the synthesis of complex molecules. Both transition-metal catalysis and enzymatic methods offer excellent solutions.

Troubleshooting Strategies:

  • The Ghaffar-Parkins Catalyst: This platinum(II)-based catalyst is renowned for its ability to hydrate sterically hindered nitriles to their corresponding amides under neutral and mild conditions (typically 80°C in water or aqueous solvents).[10][11][12] A key advantage is that the reaction generally stops at the amide stage, with no further hydrolysis to the carboxylic acid.[12] It has been successfully used to hydrate tertiary nitriles, including those with t-butyl and cyclopropyl groups.[13] The catalyst loading can be as low as 0.5 mol%.[12]

  • Enzymatic Hydrolysis: Nitrilase and nitrile hydratase enzymes offer unparalleled selectivity and operate under very mild conditions (typically near neutral pH and room temperature).[14] While finding a suitable enzyme for a specific hindered substrate may require screening, this method is ideal for preserving sensitive functionalities. Nitrilases directly convert nitriles to carboxylic acids, while nitrile hydratases produce amides.

Comparative Data on Hydrolysis of Hindered Nitriles

The choice of method can significantly impact the success of the hydrolysis of a sterically hindered nitrile. The following table provides a comparative overview of different approaches for challenging substrates.

SubstrateMethodConditionsYieldReference(s)
Pivalonitrile TFA/H₂SO₄TFA/H₂SO₄ (4:1), 90°C, 8h85% (as pivalamide)[4]
Adamantane-2-carbonitrile HBr/Acetic AcidHBr in acetic acid95% (as carboxylic acid)[15]
2,6-Difluorobenzonitrile High-Temp Water250°C (523.15 K), 300 min64.27% (as amide)[7]
Hindered Tertiary Nitriles Ghaffar-Parkins Catalyst0.5 mol% catalyst, 80°CHigh yields (amide)[12]

Experimental Protocols

Protocol 1: Indirect Acid-Catalyzed Hydrolysis of a Hindered Nitrile using TFA/H₂SO₄

This protocol is adapted from the work of Moorthy and Singhal.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the sterically hindered nitrile (1.0 eq) in trifluoroacetic acid (TFA, ~4 volumes relative to H₂SO₄).

  • Addition of Acid: Carefully add concentrated sulfuric acid (H₂SO₄, 1.0 eq) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to the required temperature (typically 50-90°C) and monitor the reaction progress by TLC or GC. For extremely hindered substrates, replacing TFA with acetic acid and increasing the temperature may be necessary.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

Diagram 2: Proposed Mechanism for TFA-Mediated Hydrolysis

cluster_0 Step 1: Activation and Nucleophilic Attack cluster_1 Step 2: Hydrolysis nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile + H⁺ intermediate1 N-Acyliminium Intermediate protonated_nitrile->intermediate1 tfa CF₃COOH tfa->intermediate1 Nucleophilic Attack water H₂O intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + H₂O amide R-CONH₂ (Amide) intermediate2->amide - CF₃COOH - H⁺

Caption: Simplified mechanism of TFA-assisted nitrile hydrolysis.

Protocol 2: Hydrolysis of a Hindered Nitrile using the Ghaffar-Parkins Catalyst

This protocol is based on the general procedure described for this catalyst.[13][16]

  • Catalyst Preparation: In a suitable reaction vessel, dissolve the Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) (0.5-2 mol%) in the chosen solvent (e.g., water, aqueous ethanol).

  • Addition of Substrate: Add the sterically hindered nitrile (1.0 eq) to the catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.

  • Extraction and Purification: If the product is soluble, remove the solvent under reduced pressure and extract the residue with a suitable organic solvent. The platinum catalyst is generally insoluble in common organic solvents and can be removed by filtration. Purify the crude product by column chromatography or recrystallization.

Concluding Remarks

The hydrolysis of sterically hindered nitriles demands a departure from standard protocols. By understanding the interplay of steric and electronic effects, researchers can make informed decisions to select the most appropriate synthetic strategy. The methods outlined in this guide, from powerful acid mixtures to elegant catalytic systems, provide a robust toolkit for tackling these challenging transformations. As with any chemical reaction, careful optimization of reaction parameters for each specific substrate is paramount to achieving the desired outcome. This guide serves as a starting point for this optimization process, grounded in established chemical principles and validated by experimental evidence.

References

  • Organic Syntheses, Coll. Vol. 6, p.334 (1988); Vol. 53, p.35 (1973). Link

  • Ghaffar, T.; Parkins, A. W. Tetrahedron Lett. 1995, 36, 8657–8660.
  • Moorthy, J. N.; Singhal, N. J. Org. Chem. 2005, 70 (5), 1926–1929. Link

  • Jiang, X.; Minnaard, A. J.; Feringa, B. L.; de Vries, J. G. J. Org. Chem. 2004, 69 (7), 2327–2331.
  • Moorthy, J. N.; Singhal, N. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. ResearchGate. Link

  • Moorthy, J. N.; Singhal, N. J. Org. Chem. 2005, 70 (5), 1926–1929.
  • Black, D. StC.; et al. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. Link

  • Strem Chemicals, Inc. Ghaffar-Parkins Catalyst for the Hydration of C≡N Bonds. Link

  • Jiang, X.; Minnaard, A. J.; Feringa, B. L.; de Vries, J. G. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. PubMed. Link

  • Garg, N. K.; et al. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Link

  • Sharma, M.; Sharma, N.; Bhalla, T. C. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Link

  • Liler, M. The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. ResearchGate. Link

  • Cadierno, V. Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. ResearchGate. Link

  • Theodorou, V.; Paraskevopoulos, G.; Skobridis, K. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Link

  • Theodorou, V.; Paraskevopoulos, G.; Skobridis, K. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Link

  • Chemguide. Hydrolysis of Nitriles. Link

  • Housing Innovations. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. Link

  • Norris, J. Hydrolysis of Nitriles. YouTube. Link

  • Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Link

  • Wang, T.; et al. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Link

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Link

  • Arysta Lifescience Inc. Process for preparation of 2,6-dichlorobenzonitrile. Patsnap. Link

  • Sigma-Aldrich. 1-Adamantanecarbonitrile. Link

  • Butkus, E.; et al. Reactions of methyl esters of adamantane acids with acetonitrile. ResearchGate. Link

  • BenchChem. A Comparative Analysis of Enzymatic and Acid Hydrolysis for Cyanide Release from Prunasin. Link

  • Arysta Lifescience Inc. Process for preparation of 2,6-dichlorobenzonitrile. Patsnap. Link

  • Eijsink, V. G. H.; et al. Comparative Assessment of Enzymatic Hydrolysis for Valorization of Different Protein-Rich Industrial Byproducts. PubMed. Link

  • Barba, F. J.; et al. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts. National Institutes of Health. Link

  • Briggs, G. G.; Dawson, J. E. Hydrolysis of 2,6-dichlorobenzonitrile in soils. PubMed. Link

  • Yang, Z.; et al. A comparison of acidic and enzymatic hydrolysis of rutin. ResearchGate. Link

  • Byun, Y.; et al. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. National Institutes of Health. Link

  • Van Schaftingen, E.; et al. Fructose 2,6-Bisphosphate Hydrolyzing Enzymes in Higher Plants. DIAL@UCLouvain. Link

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Technical Support Center: Optimizing Catalyst Loading for Cyanation with Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in aminonitrile cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The aim is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Q1: My cyanation reaction is showing very low conversion of the starting aminonitrile. What are the primary factors to investigate?

A1: Low conversion is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The catalyst, often a palladium or nickel complex, may be inactive. This can be due to improper handling, leading to oxidation, or the presence of impurities in the reaction mixture that poison the catalyst.[1][2]

    • Solution: Always use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure all reagents and solvents are rigorously degassed to remove oxygen, and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[2][3]

  • Inappropriate Catalyst Loading: While counterintuitive, both too low and too high catalyst loadings can lead to poor yields.

    • Too Low: Insufficient catalyst will naturally lead to a slow or stalled reaction.[4]

    • Too High: Excessive catalyst can sometimes promote side reactions or lead to the formation of inactive catalyst aggregates, appearing as a black precipitate (palladium black).[3][4]

    • Solution: Start with a standard catalyst loading, typically in the range of 1-5 mol% for palladium-based catalysts.[2][3] If the reaction is sluggish, incrementally increase the loading. If you observe catalyst precipitation or an increase in byproducts, reduce the loading.

  • Ligand Issues: The chosen ligand plays a critical role in stabilizing the active catalytic species and facilitating the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.[3][5]

    • Solution: Screen a variety of ligands with different steric and electronic properties. For palladium-catalyzed cyanations, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective.[3]

  • Cyanide Source Reactivity: The nature of the cyanide source is critical. Some sources, like KCN or NaCN, have low solubility in organic solvents, which can limit their reactivity. Others, like TMSCN, are more soluble but may require specific conditions for activation.[6][7]

    • Solution: Consider the solubility of your cyanide source in the reaction solvent. For poorly soluble salts, the addition of a phase-transfer catalyst may be beneficial. If using a less reactive source, you might need to explore different activators or switch to a more reactive alternative.

Issue 2: Catalyst Deactivation and Decomposition

Q2: I observe the formation of a black precipitate in my reaction, and the reaction has stalled. What is happening and how can I prevent it?

A2: The appearance of a black precipitate is a strong indicator of catalyst decomposition, specifically the agglomeration of the active metal (e.g., Pd(0)) into inactive nanoparticles.[3]

  • Cause - Oxygen Contamination: The active form of many catalysts, particularly Pd(0), is highly susceptible to oxidation by atmospheric oxygen.[3]

    • Prevention: Rigorous degassing of all solvents and reagents is paramount. This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire experimental setup.

  • Cause - High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[3]

    • Prevention: Attempt the reaction at a lower temperature, even if it necessitates a longer reaction time. A temperature screen is a valuable optimization step.

  • Cause - Ligand Dissociation: The ligand stabilizes the metal center. If the ligand dissociates, the unprotected metal atoms can aggregate.

    • Prevention: Employ more robust ligands, such as bidentate phosphine ligands or bulky biarylphosphine ligands, which form more stable complexes with the metal center.[3] It can also be beneficial to use a slight excess of the ligand relative to the palladium source.[8]

Issue 3: Poor Selectivity and Side Product Formation

Q3: My reaction is producing a significant amount of side products, reducing the yield of the desired aminonitrile. What are the common side reactions and how can I suppress them?

A3: Side product formation often points to non-optimal reaction conditions or the inherent reactivity of the substrate.

  • Hydrolysis of the Nitrile: The nitrile product can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, to form the corresponding amide or carboxylic acid.

    • Solution: Use a weaker base if possible (e.g., K₂CO₃ instead of KOtBu).[7] Minimize the reaction time and temperature.

  • Competing Reduction Pathways: In some cases, particularly with palladium catalysts, a competing hydrodehalogenation reaction (if starting from a halide) can occur, leading to the reduction of the starting material instead of cyanation.

    • Solution: This is often influenced by the choice of ligand and solvent. Screening different reaction conditions can help to favor the desired cyanation pathway.

  • Substrate Decomposition: The aminonitrile starting material itself may be unstable under the reaction conditions.

    • Solution: Lowering the reaction temperature and screening different bases can help to improve the stability of the substrate.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing catalyst loading for aminonitrile cyanation.

Q4: What is a good starting point for catalyst loading in a new aminonitrile cyanation reaction?

A4: For most palladium-catalyzed cross-coupling reactions, a good starting point for catalyst loading is between 1-5 mol%.[2][3] A common initial screening condition is 2 mol% of the palladium source with a palladium-to-ligand ratio of 1:1 to 1:2.[3] It is often more efficient to first screen a few different ligands and bases to identify a promising system before extensively optimizing the catalyst loading.

Q5: How does the choice of cyanide source affect the optimal catalyst loading?

A5: The cyanide source can significantly impact the reaction. Highly soluble and reactive cyanide sources like TMSCN may allow for lower catalyst loadings as the cyanide is readily available in solution.[6] Conversely, less soluble or less reactive sources like K₄[Fe(CN)₆] might require higher catalyst loadings or more forcing conditions to achieve good conversion.[5] It's important to note that cyanide ions themselves can act as a catalyst poison, so finding the right balance is key.[7][9]

Q6: When should I consider using a pre-catalyst?

A6: Using a well-defined pre-catalyst is highly recommended, especially when dealing with challenging substrates or when reproducibility is critical.[3][10] Pre-catalysts are stable palladium(II) complexes that are efficiently and reproducibly reduced to the active Pd(0) species in situ.[2] This ensures a consistent generation of the active catalyst, minimizing opportunities for deactivation that can occur when starting with Pd(0) sources or generating the catalyst from Pd(II) salts and ligands.[7]

Q7: Can I reduce the catalyst loading for a large-scale reaction?

A7: Yes, it is often possible and desirable to reduce the catalyst loading when scaling up a reaction.[8] Reactions at a larger scale can sometimes be more efficient. However, this should be validated through careful experimentation. A good practice is to first optimize the reaction at a small scale and then, during scale-up, perform a few experiments with incrementally lower catalyst loadings to find the new optimum.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol provides a systematic approach to optimizing catalyst loading for a generic palladium-catalyzed cyanation of an aminonitrile.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 1, 2, 3, 4, and 5 mol%) and the appropriate ligand (e.g., at a 1:1.2 Pd:ligand ratio).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aminonitrile substrate, the cyanide source, the base, and the degassed solvent via syringe.

  • Reaction: Place the vial in a pre-heated heating block and stir for the desired amount of time.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Analysis: Once the reaction is complete, quench the reaction, perform an appropriate work-up, and purify the product. Analyze the yield and purity for each catalyst loading to determine the optimal condition.

Table 1: Example Data for Catalyst Loading Optimization
EntryCatalyst Loading (mol%)LigandBaseTemperature (°C)Time (h)Yield (%)
11XPhosK₂CO₃1001245
22XPhosK₂CO₃1001285
33XPhosK₂CO₃1001288
45XPhosK₂CO₃1001286

This table illustrates a hypothetical optimization where 2 mol% catalyst loading provides the best balance of yield and cost-effectiveness.

IV. Visualizing the Troubleshooting Process

A logical workflow can significantly aid in troubleshooting complex chemical reactions.

Troubleshooting_Cyanation start Low Yield in Aminonitrile Cyanation check_catalyst Is the Catalyst Active? start->check_catalyst check_loading Is Catalyst Loading Optimal? check_catalyst->check_loading Yes solution_catalyst Use Fresh Catalyst/Pre-catalyst Ensure Inert Atmosphere check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Appropriate? check_loading->check_conditions Yes solution_loading_low Increase Catalyst Loading Incrementally check_loading->solution_loading_low Too Low solution_loading_high Decrease Catalyst Loading Check for Precipitation check_loading->solution_loading_high Too High check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes solution_conditions Screen Temperature, Solvent, and Base check_conditions->solution_conditions No solution_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low yields in aminonitrile cyanation.

V. References

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • Ansari, A. A., & Siddiqui, Z. N. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Available at: [Link]

  • Wagner, A., & Ofial, A. R. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(1), 135-144. Available at: [Link]

  • Ren, Y., et al. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 12(21), 4924–4927. Available at: [Link]

  • MDPI. (2021). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 26(16), 4945. Available at: [Link]

  • Wang, C., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 12(15), 9202–9208. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. In Toxicological Profile for Cyanide. National Center for Biotechnology Information. Available at: [Link]

  • Le, T.-H., et al. (2002). Evaluation and testing of analytical methods for cyanide species in municipal and industrial contaminated waters. Environmental Science & Technology, 36(24), 5499–5506. Available at: [Link]

  • American Chemical Society. (2023). Ligand-enabled gold-catalyzed cyanation of organohalides. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(54), 32441-32461. Available at: [Link]

  • California Water Boards. An Overview and Comparison of Methods for Cyanide Analysis. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Chen, H., et al. (2021). Dual Ligand-Enabled Nondirected C–H Cyanation of Arenes. ACS Catalysis, 11(15), 9415–9421. Available at: [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1975. Available at: [Link]

  • OI Analytical. Cyanide Analysis Guide. Available at: [Link]

  • National Institutes of Health. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 64(23), 16935-16969. Available at: [Link]

  • Kumar, A., et al. (2017). A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. Scientific Reports, 7(1), 16213. Available at: [Link]

  • ChemRxiv. (2022). Late-Stage Carbon Isotope Exchange of Aryl Nitriles through Ni- Catalyzed C–CN Bond Activation. Available at: [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(2), 276. Available at: [Link]

  • ACS Omega. (2018). Cyanide-Free Ce(III)-Catalyzed Highly Efficient Synthesis of α-Iminonitriles from 2-Aminopyridines and Nitroalkenes via Intermolecular Dehydration Reaction. ACS Omega, 3(10), 14389-14396. Available at: [Link]

  • Journal of the American Chemical Society. (2016). Redox-Neutral α‑Cyanation of Amines. Available at: [Link]

  • Chemical Reviews. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 121(1), 327-344. Available at: [Link]

  • Química Nova. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. Available at: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS†. Available at: [Link]

  • Journal of the American Chemical Society. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(47), 18834-18842. Available at: [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Stability of 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dimethylamino)-2-methylpropanenitrile (CAS No. 2273-40-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various solvent systems. Understanding these interactions is critical for ensuring the integrity of your experiments, from reaction design to product storage.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound in solution.

Q1: What are the primary chemical stability concerns and degradation pathways for this compound?

A1: this compound, an α-aminonitrile, is susceptible to two primary degradation pathways, largely influenced by the solvent and ambient conditions:

  • Hydrolysis: This is the most common degradation route. The nitrile group (-C≡N) can be hydrolyzed to form an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[1] In the case of α-aminonitriles, this process ultimately yields an α-amino acid.[2] This reaction can be catalyzed by both acidic and basic conditions.[1][2] The presence of water in the solvent system is a prerequisite for this pathway.

  • Reverse Strecker Reaction (HCN Elimination): α-aminonitriles can undergo elimination of hydrogen cyanide (HCN) to form the corresponding imine.[3] This process is essentially the reverse of the Strecker synthesis used to create them.[2] This pathway can be favored under certain conditions, such as during solvent evaporation or in the presence of acid.[3] For some cyclic aminonitriles, this elimination occurs very easily.[3]

Q2: How does solvent polarity impact the stability of the compound?

A2: Solvent polarity plays a crucial role in both the solubility and reactivity of this compound. While there is no direct ranking of stability versus a polarity index, the following principles apply:

  • Solubility: Like other polar molecules, this compound's solubility will be governed by the "like dissolves like" principle. It is expected to be soluble in polar organic solvents. For instance, related nitrile butadiene rubber polymers show good solubility in moderately polar solvents like acetone and methyl ethyl ketone (MEK) but are insoluble in nonpolar hexane and the highly polar dimethyl sulfoxide (DMSO).[4]

  • Reaction Rates: Solvent polarity can influence the rates of degradation reactions. For hydrolysis, a polar solvent can stabilize the charged intermediates and transition states, potentially accelerating the reaction.

Q3: What is the difference in stability between protic and aprotic solvents?

A3: The key difference lies in the ability of protic solvents to act as a proton source and form hydrogen bonds.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can directly participate in the hydrolysis of the nitrile group.[5] They can also form hydrogen bonds with the tertiary amine, which can influence its basicity and nucleophilicity.[6] The presence of protic solvents, especially water, is the primary factor enabling the hydrolytic degradation pathway.

  • Aprotic Solvents (e.g., acetonitrile, THF, dichloromethane): In a truly anhydrous aprotic solvent, the primary degradation pathway of hydrolysis is significantly inhibited. However, these solvents can still influence the reverse Strecker reaction. It is critical to use high-purity, dry aprotic solvents, as even trace amounts of water can lead to slow degradation over time.

Q4: How does the pH of the solution affect the stability of this compound?

A4: The pH of the medium is a critical factor controlling stability.

  • Acidic Conditions (pH < 7): Acid catalyzes the hydrolysis of the nitrile to a carboxylic acid.[2] The mechanism involves protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[1] Acidic conditions can also promote the reverse Strecker reaction by protonating the amino group, making it a better leaving group.[3]

  • Basic Conditions (pH > 7): Basic conditions also promote nitrile hydrolysis, typically forming a carboxylate salt.[1] The mechanism involves the direct attack of a hydroxide ion on the nitrile carbon. A process for the chemical catalytic hydrolysis of α-aminonitriles specifically uses hydroxide ions.[7]

  • Neutral Conditions (pH ≈ 7): The compound is generally most stable at or near neutral pH, although hydrolysis can still occur, albeit at a slower rate, especially in the presence of water.

Q5: What analytical methods are recommended for monitoring the stability and degradation of this compound?

A5: A multi-faceted approach is often best for accurately assessing stability.

  • Gas Chromatography (GC-FID or GC-MS): GC is an excellent technique for separating and quantifying the parent compound from volatile degradation products like the corresponding imine (from HCN elimination).[8][9][10] GC-MS can be used to identify unknown degradation products.[9]

  • High-Performance Liquid Chromatography (HPLC-UV or LC-MS): HPLC is well-suited for monitoring the disappearance of the parent compound and the appearance of less volatile, more polar degradation products like the corresponding amide and amino acid.[11] LC-MS is particularly powerful for identifying these products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to provide a quantitative assessment of the compound's purity over time and to structurally characterize any significant degradation products that are formed.[8][10]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments involving this compound.

Issue Observed Potential Cause Troubleshooting Step & Rationale
Inconsistent reaction rates or yields. Solvent Impurities: Trace water or acidic/basic impurities in the solvent are catalyzing degradation.Action: Use high-purity, anhydrous solvents from a freshly opened bottle or that have been properly dried and distilled. Rationale: This minimizes unintended catalysis of hydrolysis or other side reactions.
Temperature Fluctuations: The stability of the compound is temperature-dependent.Action: Employ a precisely controlled temperature bath or reactor. Rationale: Consistent temperature ensures reproducible kinetics and minimizes thermal decomposition.[12]
Appearance of unexpected peaks in GC or LC analysis. Hydrolysis: The compound is degrading to its corresponding amide or amino acid.Action: Analyze the sample using LC-MS to identify the mass of the unknown peak, which will likely correspond to the hydrolysis products. Rationale: Confirming the identity of byproducts is the first step to mitigating their formation.[11]
Reverse Strecker Reaction: The compound is eliminating HCN to form an imine.Action: Analyze the sample by GC-MS. The imine will be a more volatile, lower molecular weight product. Rationale: This pathway is distinct from hydrolysis and requires different mitigation strategies, such as avoiding excessive heat or acidic conditions.[3]
Compound degrades during storage in solution. Inappropriate Solvent Choice: Storing in a protic solvent (especially aqueous buffers) leads to hydrolysis.Action: For long-term storage in solution, use a high-purity, anhydrous aprotic solvent like acetonitrile or THF. Store at the recommended temperature of 2-8°C.[13] Rationale: Removing water and lowering the temperature significantly slows down the rate of hydrolysis.
Atmospheric Moisture: The solvent may be hygroscopic, absorbing water from the air over time.Action: Store solutions under an inert atmosphere (e.g., nitrogen or argon) and use septa-sealed vials. Rationale: This prevents the introduction of atmospheric water, which is a key reactant for hydrolysis.

Visualizations of Degradation and Workflow

Key Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_elimination Reverse Strecker Pathway A This compound B Amide Intermediate A->B H₂O, H⁺ or OH⁻ D Imine Product + HCN A->D Δ or H⁺ C α-Amino Acid Product B->C H₂O, H⁺ or OH⁻

Caption: Primary degradation routes for this compound.

Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of the compound in various solvents.

Workflow for Solvent Stability Screening prep Prepare Stock Solution in Anhydrous Aprotic Solvent aliquot Aliquot into Vials with Test Solvents (Protic, Aprotic, Aqueous Buffers) prep->aliquot t0 Analyze 'Time Zero' (T₀) Sample (GC/HPLC) aliquot->t0 incubate Incubate Samples at Controlled Temperature(s) aliquot->incubate data Plot % Parent Compound Remaining vs. Time t0->data sample Withdraw Aliquots at Defined Time Points (e.g., 1, 4, 8, 24, 48 hrs) incubate->sample analyze Analyze Samples by GC/HPLC sample->analyze analyze->data report Determine Degradation Rate and Identify Products (LC-MS/GC-MS) data->report

Caption: A systematic workflow for assessing compound stability across solvents.

Experimental Protocol: Solvent Stability Screening

This protocol provides a framework for quantitatively assessing the stability of this compound in a selection of solvents.

Objective: To determine the degradation rate of this compound in various solvents under controlled temperature conditions.

Materials:

  • This compound (high purity)

  • Test Solvents (e.g., Water, Methanol, Acetonitrile, THF, pH 4 Buffer, pH 9 Buffer) - all high-purity or HPLC grade

  • Internal Standard (IS) (e.g., Dodecane for GC, a stable compound with no retention time overlap for HPLC)

  • Autosampler vials with septa caps

  • Thermostatically controlled incubator or water bath

  • GC-FID or HPLC-UV instrument

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of the compound (~10 mg/mL) in a Class A volumetric flask using a solvent in which it is known to be stable and volatile for easy removal if needed (e.g., anhydrous acetonitrile).

    • Prepare a separate stock solution of the Internal Standard in the same solvent.

  • Sample Preparation:

    • For each test solvent, label a series of autosampler vials (one for each time point, plus a T₀ sample).

    • To each vial, add 980 µL of the test solvent.

    • Add 10 µL of the Internal Standard stock solution to each vial.

    • Cap the vials immediately.

  • Initiating the Experiment:

    • At time zero (T₀), add 10 µL of the compound stock solution to each vial. Vortex briefly to mix. The final concentration will be ~100 µg/mL.

    • Immediately take the T₀ vials for each solvent and analyze them via GC or HPLC to establish the initial peak area ratio of the analyte to the internal standard.

    • Place the remaining vials in the incubator set to the desired test temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each solvent from the incubator.

    • Quench any further reaction by placing the vial in an ice bath or immediately diluting with a cold mobile phase if necessary.

    • Analyze the sample by GC or HPLC using a validated method.

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Normalize the results by expressing the ratio at each time point as a percentage of the ratio at T₀.

    • Plot the percentage of compound remaining versus time for each solvent.

    • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products. If necessary, use MS detection to identify these products.

Summary of Solvent Effects on Stability

Solvent Class Key Property Expected Stability Primary Degradation Concern Recommendations
Aprotic Non-polar (e.g., Hexane, Toluene)Low PolarityHigh (if soluble)Low solubility may be an issue.Use for reactions where polarity is not critical. Ensure starting material is fully dissolved.
Aprotic Polar (e.g., Acetonitrile, THF, DMF)Polar, No H-bondingGood to High Susceptible to trace water.Use anhydrous grade solvents. Ideal for storage and as a reaction medium when water must be excluded.
Protic Polar (e.g., Methanol, Ethanol)H-bonding, Proton SourceModerate to Low Hydrolysis, Solvolysis.Avoid for long-term storage. If used as a reaction solvent, be aware of potential for side reactions.
Aqueous (Neutral) (e.g., Water)High Polarity, ProticLow Hydrolysis.[5]Not recommended for storage. Use only when required for a reaction, and expect degradation over time.
Aqueous (Acidic/Basic) (e.g., Buffers)Catalytic H⁺ or OH⁻Very Low Catalyzed Hydrolysis.[1][2]Use only for specific reactions (e.g., intentional hydrolysis). Stability is very limited.

References

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]

  • Moskalenko, A. S., et al. (2018). From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. ResearchGate. Available at: [Link]

  • Corvaisier, A. (1981). Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof. Google Patents.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Shaheen, S., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Liu, Y., et al. (2023). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science. Available at: [Link]

  • Liu, Y., et al. (2023). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. PubMed Central. Available at: [Link]

  • Jasiński, R., et al. (2022). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

  • Ahmad, A., et al. (2023). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal of Sciences and Advanced Technology. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Request PDF. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. Available at: [Link]

  • PubChem. Dimethylaminopropionitrile. Available at: [Link]

  • Google Patents. Process for the manufacture of n,n-dimethylaminoacetonitrile.
  • Google Patents. Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • PubChem. 2-(Dimethylamino)propanenitrile. Available at: [Link]

  • Wells-Knecht, K. J., & Dunn, D. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. PubMed. Available at: [Link]

  • Doria.fi. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Available at: [Link]

  • de la Fuente, J. L., et al. (2008). Thermal degradation behavior of polymethacrylates containing amine side groups.
  • Chakma, A., & Meisen, A. (1987). Identification of methyl diethanolamine degradation products by gas chromatography and gas chromatography-mass spectrometry.
  • Stec, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health. Available at: [Link]

  • Doria. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Available at: [Link]

  • NRC Publications Archive. Thermal decomposition products of polyacrylonitrile. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 2-(Dimethylamino)acetonitrile (HMDB0061875). Available at: [Link]

  • Norwegian Research Information Repository. Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Available at: [Link]

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Technical Support Center: Strecker Synthesis of Quaternary Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Strecker synthesis of α,α-disubstituted, or quaternary, amino acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful synthetic method. Quaternary amino acids are of immense value in medicinal chemistry and materials science due to their ability to introduce rigid conformational constraints into peptides and other molecules.[1] However, their synthesis from sterically hindered ketones presents unique challenges not always encountered in the traditional Strecker synthesis from aldehydes.[2][3]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explains the chemical reasoning behind the protocols, and offers validated starting points for your experiments.

Overall Workflow: The Path to Quaternary Amino Acids

The synthesis is a two-stage process: first, the one-pot, three-component Strecker reaction to form the α-aminonitrile, followed by the hydrolysis of the nitrile to the carboxylic acid.[4][5] Each stage has critical parameters that influence the overall success.

Strecker_Workflow Ketone Ketone (R1-CO-R2) Strecker_Reaction Stage 1: Strecker Reaction (α-Aminonitrile Formation) Ketone->Strecker_Reaction Amine Amine Source (e.g., NH4Cl) Amine->Strecker_Reaction Cyanide Cyanide Source (e.g., TMSCN, NaCN) Cyanide->Strecker_Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Strecker_Reaction Aminonitrile Quaternary α-Aminonitrile Strecker_Reaction->Aminonitrile Hydrolysis Stage 2: Hydrolysis (Nitrile to Acid) Amino_Acid Final Quaternary Amino Acid Hydrolysis->Amino_Acid Aminonitrile->Hydrolysis Purification Purification Amino_Acid->Purification

Caption: General workflow for the two-stage synthesis of quaternary amino acids.

Troubleshooting Guide & FAQs

Part 1: Low or No Yield of the α-Aminonitrile Intermediate

Question 1: My reaction shows no conversion of the starting ketone. What are the most common culprits?

Answer: This is a frequent issue, especially with sterically hindered ketones, which are less electrophilic than aldehydes.[6] Before adjusting complex parameters, verify the fundamentals:

  • Reagent Quality: Ensure your ketone is pure and your amine source (e.g., ammonium chloride) is dry. Moisture can inhibit the formation of the crucial iminium ion intermediate.[5] Using a desiccant like MgSO₄ can sometimes help drive the equilibrium.[5]

  • Stoichiometry: Unlike reactions with aldehydes, an excess of the amine and cyanide source is often required to push the equilibrium toward the product. Start with 1.5-2.0 equivalents of the amine and 1.2-1.5 equivalents of the cyanide source.

  • In-Situ Imine Formation: The core of the reaction is the nucleophilic attack of cyanide on an iminium ion.[4] For sluggish ketones, this equilibrium is unfavorable. The initial condensation between the ketone and ammonia (from NH₄Cl) to form the imine is often the rate-limiting step.[4][7]

Question 2: I'm seeing very slow conversion. How can I accelerate the reaction?

Answer: Sluggish reactions with ketones are common.[6] Here’s how to improve kinetics:

  • Catalysis is Key: While classic conditions may work for simple substrates, hindered ketones almost always require a catalyst to activate the carbonyl group. Brønsted acids (like PTSA, TFA) or Lewis acids are highly effective.[8][9] They work by protonating/coordinating to the carbonyl oxygen, making the carbon more electrophilic and promoting imine formation.[4]

  • Temperature: Gently heating the reaction (e.g., 40-60 °C) can significantly increase the rate of imine formation. However, be cautious, as excessive heat can promote side reactions. Monitor by TLC.

  • Solvent Choice: The choice of solvent can be critical. While protic solvents like methanol or ethanol are common, aprotic solvents like CH₂Cl₂, CHCl₃, or even solvent-free conditions have been shown to be highly effective, particularly when using trimethylsilyl cyanide (TMSCN).[10][11]

Question 3: Which cyanide source is better for my ketone substrate: NaCN/KCN or TMSCN?

Answer: This choice depends heavily on your reaction conditions and substrate.

  • Sodium/Potassium Cyanide (NaCN/KCN): These are inexpensive and effective but require a protic solvent and acidic conditions (e.g., NH₄Cl, AcOH) to generate the active HCN nucleophile in situ.[12] This classic approach can be robust.[3]

  • Trimethylsilyl Cyanide (TMSCN): This is often the superior choice for challenging ketone substrates.[13][14] TMSCN is less toxic, highly soluble in organic solvents, and acts as both a cyanide source and a water scavenger.[13] It typically requires a Lewis or Brønsted acid catalyst to facilitate the transfer of the cyanide ion.[10][14] For many hindered systems, the combination of a ketone, an amine, a catalyst, and TMSCN under anhydrous conditions gives the highest yields.[8][11]

Cyanide SourceTypical ConditionsAdvantagesDisadvantages
NaCN / KCN Protic solvent (MeOH, EtOH), acid co-reagent (NH₄Cl, AcOH)Inexpensive, readily availableRequires careful pH control, can be slower with ketones
TMSCN Aprotic solvent (CH₂Cl₂, THF) or solvent-free, requires catalystHighly effective for ketones, scavenges water, milder conditionsMore expensive, moisture-sensitive
Part 2: Side Product Formation and Reaction Control

Question 4: I'm isolating a significant amount of the cyanohydrin intermediate. Why is the amine not incorporating?

Answer: This indicates that the nucleophilic attack of cyanide onto the ketone's carbonyl carbon is outcompeting the formation of the imine.[15]

  • Mechanism: The Strecker synthesis exists in a delicate equilibrium between the cyanohydrin formation pathway and the desired imine-formation pathway.[15] For the reaction to succeed, the iminium ion must form and be trapped by the cyanide faster than the ketone is trapped to form the cyanohydrin.

  • Solution: Pre-forming the imine can be a highly effective strategy.[15] Stir the ketone and the amine source (with a catalyst, if used) in the solvent for a period (e.g., 1-2 hours) before adding the cyanide source. This shifts the equilibrium towards the imine, reducing the amount of free ketone available to react directly with cyanide.[15]

Question 5: My reaction mixture is turning dark brown or black and forming a polymer. What is happening?

Answer: Dark coloration and polymerization are classic signs of cyanide-related side reactions, especially under basic conditions or with prolonged heating. The HCN polymerization pathway, historically known as the Thorpe-Ziegler reaction, can be a problem. To mitigate this:

  • Maintain Mildly Acidic pH: Ensure your reaction medium is slightly acidic (pH 5-7). If using NaCN, the presence of an ammonium salt like NH₄Cl acts as a buffer.[4]

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

  • Reagent Addition Order: Add the cyanide source slowly to the mixture of the ketone and amine. This keeps the instantaneous concentration of free cyanide low, minimizing polymerization.

Part 3: The Hydrolysis Challenge

Question 6: The hydrolysis of my quaternary α-aminonitrile is extremely slow. I've been refluxing in 6M HCl for days with little progress. How can I force it to completion?

Answer: This is the second major hurdle of this synthesis. The nitrile group in a quaternary α-aminonitrile is exceptionally sterically hindered, making it resistant to hydrolysis under standard conditions.[3][16]

  • Aggressive Conditions are Necessary: Standard hydrolysis conditions (e.g., refluxing 6M HCl or NaOH) are often insufficient.[16][17] Much harsher conditions are required.

    • Concentrated Strong Acid: Refluxing in concentrated HCl (12M) or a mixture of concentrated H₂SO₄ and water is a common and effective method.

    • High Temperatures: Temperatures well above 100 °C are often needed. Consider using a sealed tube or microwave reactor to safely reach temperatures of 150-180 °C. This dramatically accelerates the rate of hydrolysis.

  • Mechanism Insight: The hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water.[2][5] Steric hindrance around the carbon atom impedes the approach of the water nucleophile. High temperatures provide the necessary energy to overcome this activation barrier.

Question 7: My target amino acid seems to be degrading under the harsh hydrolysis conditions. Are there any milder alternatives?

Answer: While challenging, some milder two-step procedures exist, though they may require more optimization.

  • Partial Hydrolysis to the Amide: Sometimes, the nitrile can be hydrated to the primary amide under slightly less forcing conditions (e.g., using certain transition metal catalysts or controlled acid/base hydrolysis).[18][19] The resulting quaternary α-aminoamide is typically easier to hydrolyze to the carboxylic acid in a subsequent step.[19]

  • Base-Promoted Hydrolysis: While strong acid is more common, strong base (e.g., 6-12M NaOH or KOH) at high temperatures can also be effective.[17] This produces the carboxylate salt, which must be neutralized in a separate acidic workup step.[17] This can be advantageous if your molecule is sensitive to strong acid but stable in strong base.

Part 4: Purification and Isolation

Question 8: How do I purify my final quaternary amino acid? It is highly polar and difficult to handle.

Answer: Quaternary amino acids are zwitterionic and often highly soluble in water and insoluble in common organic solvents, making purification tricky.

  • Ion-Exchange Chromatography: This is the most powerful and widely used technique for purifying amino acids.[20][21]

    • Load your crude product onto a strong cation-exchange resin (e.g., Dowex 50W).

    • Wash with water to remove neutral and anionic impurities.

    • Elute the desired amino acid using a dilute aqueous ammonia or pyridine solution.

  • Crystallization: If your amino acid is crystalline, this is an excellent method for obtaining high purity material. Finding the right solvent system is key. Common systems include water/ethanol, water/isopropanol, or water/acetone mixtures.

Validated Experimental Protocols

Protocol 1: General Procedure for Strecker Synthesis of a Quaternary α-Aminonitrile using TMSCN

SAFETY: This reaction involves trimethylsilyl cyanide, which is toxic and releases HCN upon contact with moisture/acid. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the ketone (1.0 eq), ammonium chloride (1.5 eq), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Add anhydrous solvent (e.g., CH₂Cl₂, 0.2 M).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be purified by flash chromatography.

Protocol 2: Robust High-Temperature Acidic Hydrolysis of a Quaternary α-Aminonitrile

SAFETY: This procedure involves heating concentrated strong acid in a sealed vessel, which will generate significant pressure. Use a certified pressure vessel (sealed tube or microwave vial) and a blast shield.

  • Place the crude or purified α-aminonitrile (1.0 eq) into a heavy-walled pressure tube equipped with a stir bar.

  • Add concentrated hydrochloric acid (12M) to create a ~0.1 M solution.

  • Securely seal the tube.

  • Heat the tube in a heating block or oil bath behind a blast shield to 150-160 °C for 24-48 hours.

  • CAREFULLY cool the tube to room temperature. Ensure the tube is fully cooled before opening.

  • Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl.

  • The crude amino acid hydrochloride salt can then be purified via ion-exchange chromatography or crystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of Aminonitrile? Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Yes Side_Products Side Products Observed? Start->Side_Products No, yield is ok Add_Catalyst Add Brønsted/Lewis Acid Catalyst Check_Reagents->Add_Catalyst Still low Increase_Temp Increase Temperature (40-60°C) Add_Catalyst->Increase_Temp Still low Change_Cyanide Switch to TMSCN (if using NaCN) Increase_Temp->Change_Cyanide Still low Success Problem Solved Change_Cyanide->Success Preform_Imine Pre-form Imine: Mix Ketone + Amine before adding Cyanide Side_Products->Preform_Imine Yes (Cyanohydrin) Control_pH_Temp Control pH (mildly acidic) & Avoid Excess Heat Side_Products->Control_pH_Temp Yes (Polymerization) Hydrolysis_Issue Hydrolysis Incomplete? Side_Products->Hydrolysis_Issue No Preform_Imine->Success Control_pH_Temp->Success Increase_Severity Increase Severity: Conc. HCl/H2SO4, >120°C (Sealed Tube) Hydrolysis_Issue->Increase_Severity Yes Hydrolysis_Issue->Success No Increase_Severity->Success

Caption: A decision tree for troubleshooting common Strecker synthesis issues.

References

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Strecker Synthesis - Master Organic Chemistry. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Strecker Synthesis: Mechanism & Applications | StudySmarter. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2019). Highly chemoselective and efficient Strecker reaction of aldehydes with TMSCN catalyzed by MgI2 etherate under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 835-839. [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Green Chemistry Letters and Reviews, 4(4), 339-343. [Link]

  • Shaikh, A. A., & Gawas, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Current Organocatalysis, 9(3), 195-212. [Link]

  • Stumpf, D. K. (1984). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology, 75(1), 273-274. [Link]

  • North, M. (2010). Three-Component Reactions. Science of Synthesis, 19, 361-388. [Link]

  • Karimi, B., & Zareyee, D. (2017). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molbank, 2017(3), M940. [Link]

  • Strecker Reaction - NROChemistry. [Link]

  • Pan, S. C., & List, B. (2010). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry, 8(6), 1399-1405. [Link]

  • Stumpf, D. K. (1984). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology, 75(1), 273-274. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples – Chem-Station. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. (2013). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Organic Letters, 15(20), 5246-5249. [Link]

  • Pan, S. C., & List, B. (2010). Brønsted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ChemInform, 41(33). [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. [Link]

  • Tzani, A., & Detsi, A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Stumpf, D. K. (1984). Quantitation and purification of quaternary ammonium compounds from halophyte tissue. Plant Physiology, 75(1), 273-274. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. [Link]

  • Amino Acid Purification - Column Chromatography. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses. [Link]

  • Quaternary Amino Acids on Scale for Medicine and Agroscience - CORDIS. [Link]

  • Synthesis of Amino Acids: Strecker Synthesis - Pearson+. [Link]

  • Hydrolysing Nitriles - Chemguide. [Link]

  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles - YouTube. [Link]

Sources

Navigating Scale-Up of Reactions with 2-(Dimethylamino)-2-methylpropanenitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to viable production. This guide provides specialized technical support for reactions involving 2-(Dimethylamino)-2-methylpropanenitrile, a versatile building block in organic synthesis. Herein, we address common challenges and frequently asked questions encountered during the transition from bench-scale experiments to larger-scale production, focusing on practical, field-proven insights to ensure safety, efficiency, and reproducibility.

Section 1: Troubleshooting Guide for Reaction Scale-Up

This section is designed to address specific issues that may arise during the scale-up of reactions utilizing this compound. Each problem is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your process development.

Question 1: We are observing a significant exotherm during the reaction, and temperature control is becoming difficult at a larger scale. What are the primary causes and how can we mitigate this?

Answer:

Uncontrolled exotherms are a major safety concern during scale-up. The root cause lies in the fundamental relationship between a reactor's volume and its surface area. As the scale of a reaction increases, the volume increases cubically while the surface area for heat exchange only increases squarely. This disparity leads to reduced heat dissipation capacity per unit of reaction mass.[1] Reactions involving nitrile compounds, such as the Strecker synthesis for preparing α-aminonitriles, can be exothermic.[2]

Mitigation Strategies:

  • Controlled Reagent Addition: Instead of adding reagents all at once, employ a controlled feed strategy. This can be achieved through the use of a syringe pump or an addition funnel. The rate of addition should be carefully optimized to maintain the desired reaction temperature. For highly exothermic reactions, a continuous flow setup can offer superior heat transfer and temperature control.[2]

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system. This may involve using a larger cooling bath, a more efficient chiller, or a reactor with a cooling jacket.

  • Solvent Selection: The choice of solvent can significantly impact heat management. A solvent with a higher boiling point and good heat capacity can help to absorb and dissipate the heat generated during the reaction.

  • Dilution: Increasing the solvent volume can help to moderate the temperature increase by providing a larger thermal mass. However, this may also impact reaction kinetics and downstream processing, so a careful balance must be struck.

Question 2: Our reaction yield has decreased upon scaling up, and we are observing the formation of a significant byproduct. How do we identify and minimize this side reaction?

Answer:

A common side reaction in the synthesis of α-aminonitriles like this compound, which is often prepared via a Strecker-type reaction, is the formation of the corresponding cyanohydrin.[3][4][5][6] This occurs when the cyanide source reacts directly with the ketone (acetone in this case) before the formation of the imine intermediate with dimethylamine.

Identification and Minimization:

  • Byproduct Identification: The cyanohydrin byproduct, 2-hydroxy-2-methylpropanenitrile, can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Favoring Imine Formation: To minimize cyanohydrin formation, the reaction conditions should be optimized to favor the formation of the imine intermediate. This can be achieved by:

    • Order of Addition: Pre-mixing the ketone and the amine to allow for imine formation before the addition of the cyanide source is a crucial step.[3]

    • pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic to neutral pH can facilitate this step.

    • Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water. Removing water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine.

Question 3: We are struggling with the purification of our final product. What are the common impurities and the most effective purification strategies?

Answer:

Common impurities in reactions involving this compound can include unreacted starting materials (ketone, amine, cyanide source), the cyanohydrin byproduct, and products of nitrile hydrolysis.[7] The purification strategy will depend on the physical and chemical properties of the desired product and the impurities.

Purification Strategies:

MethodDescriptionApplicable for Removing
Distillation Separation based on differences in boiling points.Unreacted volatile starting materials and some byproducts.
Crystallization Purification of a solid product from a solution.A wide range of impurities, provided the product has suitable solubility characteristics.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquids.Water-soluble impurities or to isolate the product from an aqueous reaction mixture.
Chromatography Separation based on differential partitioning between a stationary and a mobile phase.For high purity requirements and for separating closely related compounds.

Hydrolysis of the Nitrile Group:

The nitrile group in this compound can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[7][8][9] During workup and purification, it is important to control the pH to avoid unwanted hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound and its precursors on a larger scale?

A1: Safety is paramount during scale-up. Key considerations include:

  • Cyanide Handling: If using a cyanide source like sodium cyanide or hydrogen cyanide, extreme caution is necessary due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn. A cyanide antidote kit should be readily available.[10]

  • Exotherm Management: As discussed in the troubleshooting section, have a robust plan for managing the reaction exotherm.

  • Pressure Build-up: Be aware of the potential for pressure build-up, especially if the reaction is heated in a closed system. Ensure the reactor is equipped with a pressure relief device.

  • Material Handling: Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Q2: How can we monitor the progress of our reaction effectively during scale-up?

A2: Real-time reaction monitoring is crucial for process control and optimization. Suitable analytical techniques include:

  • Gas Chromatography (GC): Ideal for monitoring the consumption of volatile starting materials and the formation of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and can be used to track the formation of the product and byproducts.

  • In-situ Infrared (IR) Spectroscopy: Can provide real-time information on the concentration of key functional groups, such as the nitrile and carbonyl groups.

Q3: What are the best practices for storing and handling this compound?

A3: According to available data, this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[12] It is important to keep it away from acids, strong oxidizing agents, and sources of ignition.

Section 3: Experimental Protocol and Visualization

Detailed Protocol: Scale-Up of a Strecker-type Synthesis of this compound

This protocol provides a general guideline for a 10-fold scale-up from a laboratory procedure. Note: This is a hypothetical protocol and must be adapted and optimized for your specific equipment and safety procedures.

Materials and Equipment:

  • 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Cooling bath (e.g., ice-water or a chiller).

  • Acetone

  • Dimethylamine (e.g., 40% solution in water)

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl)

  • Diethyl ether (or another suitable extraction solvent)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the 1 L three-necked flask in a fume hood and place it in a cooling bath.

  • Initial Charge: Charge the flask with acetone and dimethylamine solution.

  • Cooling: Cool the mixture to 0-5 °C with stirring.

  • Cyanide Addition: Dissolve sodium cyanide in water and place it in the addition funnel. Add the sodium cyanide solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Quenching: Once the reaction is complete, slowly and carefully add hydrochloric acid to neutralize any unreacted cyanide and adjust the pH. Caution: This step will generate toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation.

Visualization of Key Processes

Strecker Synthesis Pathway

Strecker_Synthesis Ketone Ketone (e.g., Acetone) Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Amine (e.g., Dimethylamine) Amine->Imine Aminonitrile α-Aminonitrile (2-(Dimethylamino)-2- methylpropanenitrile) Imine->Aminonitrile + Cyanide Cyanide Cyanide Source (e.g., NaCN) Cyanide->Aminonitrile

Caption: The Strecker synthesis pathway for α-aminonitriles.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield Observed check_byproduct Analyze for Cyanohydrin Byproduct start->check_byproduct byproduct_present Cyanohydrin Detected check_byproduct->byproduct_present optimize_imine Optimize Imine Formation: - Change order of addition - Adjust pH - Remove water byproduct_present->optimize_imine Yes no_byproduct No Significant Byproduct byproduct_present->no_byproduct No check_conditions Review Reaction Conditions: - Temperature control - Reaction time - Reagent stoichiometry no_byproduct->check_conditions check_hydrolysis Check for Product Hydrolysis during Workup check_conditions->check_hydrolysis adjust_workup Adjust Workup pH and Temperature check_hydrolysis->adjust_workup

Caption: Decision tree for troubleshooting low reaction yield.

Section 4: References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved January 18, 2026, from [Link]

  • Preparation of amino nitriles. (n.d.). Google Patents. Retrieved January 18, 2026, from

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical methods. (n.d.). Retrieved January 18, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Cyanohydrin Formation (Forward/Reverse Directions). (2020). YouTube. Retrieved January 18, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Unconventional Cyanohydrin Synthesis. (2014). Sciencemadness.org. Retrieved January 18, 2026, from [Link]

  • Solvent-Free Synthesis of Racemic α-Aminonitriles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Safe scale-up with exothermic reactions. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Hydrolysis of Nitriles. (2025). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. (n.d.). Doria.fi. Retrieved January 18, 2026, from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Dimethylaminopropionitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 2-methylpropanenitrile. (n.d.). NIST/TRC Web Thermo Tables. Retrieved January 18, 2026, from [Link]

  • The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Retrieved January 18, 2026, from [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acidic and basic amide hydrolysis. (n.d.). Quarterly Reviews, Chemical Society (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Acidic and basic amide hydrolysis. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyanide Sources: 2-(Dimethylamino)-2-methylpropanenitrile vs. Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the introduction of the cyanide moiety is a cornerstone for the construction of a vast array of valuable molecules, from pharmaceuticals to agrochemicals. The choice of a cyanide source is a critical decision, balancing reactivity, safety, and operational simplicity. This guide provides an in-depth comparison of two prominent cyanide surrogates: the well-established acetone cyanohydrin and the less conventional 2-(dimethylamino)-2-methylpropanenitrile.

At a Glance: Key Physicochemical and Safety Data

A direct comparison of the fundamental properties of these two reagents reveals key differences that influence their handling, storage, and application in the laboratory.

PropertyThis compoundAcetone Cyanohydrin
CAS Number 2273-40-7[1]75-86-5[2]
Molecular Formula C₆H₁₂N₂[1]C₄H₇NO[2][3]
Molecular Weight 112.17 g/mol [1]85.11 g/mol [3]
Appearance Not specified, likely a liquidColorless liquid[2]
Boiling Point Not readily available69 °C[4]
Melting Point Not readily available-19 °C[4]
Solubility Not readily availableFreely soluble in water[4]
Key Hazard Statements Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation.Fatal if swallowed, in contact with skin or if inhaled. Very toxic to aquatic life with long lasting effects.[3][5]

Acetone Cyanohydrin: The Established Workhorse

Acetone cyanohydrin has long been a staple in organic synthesis as a safer and more manageable alternative to hydrogen cyanide gas. Its utility is well-documented in a multitude of transformations, most notably the Strecker amino acid synthesis and the formation of cyanohydrins from aldehydes and ketones.

Mechanism of Cyanide Delivery

The efficacy of acetone cyanohydrin as a cyanide source lies in its equilibrium with acetone and hydrogen cyanide. This equilibrium can be shifted to release HCN under basic or acidic conditions, or in the presence of a cyanide acceptor. This controlled release mechanism is a significant safety advantage over the direct use of HCN.

Caption: Equilibrium of Acetone Cyanohydrin

Applications in Synthesis: The Strecker Reaction

A classic application of acetone cyanohydrin is in the Strecker synthesis of α-amino acids. In this one-pot, three-component reaction, an aldehyde or ketone reacts with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.

Representative Experimental Protocol: Strecker Synthesis of α-Phenylglycinonitrile using Acetone Cyanohydrin

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stir bar is charged with benzaldehyde (1.0 eq) and aniline (1.0 eq) in methanol.

  • Addition of Cyanide Source: Acetone cyanohydrin (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford α-phenylglycinonitrile.

This compound: An Emerging Alternative?

In contrast to the extensive literature on acetone cyanohydrin, this compound is a less explored reagent in the context of being a primary cyanide source. Its structure, featuring a tertiary amine adjacent to the nitrile group, suggests a different reactivity profile. While direct comparative studies are scarce, we can infer its potential behavior based on the chemistry of α-aminonitriles.

Potential for Cyanide Release

The presence of the dimethylamino group could potentially facilitate the release of the cyanide ion through a retro-Strecker type reaction, particularly under acidic conditions where the amine is protonated, creating a good leaving group. However, the stability of the tertiary carbocation formed would be a key factor.

Caption: Hypothetical Cyanide Release from this compound

Synthetic Utility: A Building Block Perspective

Currently, this compound is more commonly viewed as a synthetic intermediate itself, rather than a cyanide donor. For instance, α-aminonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles and other complex molecules[6]. A study on the liberation of cyanide from various α-aminonitriles suggests that their dissociation can be tuned by altering their molecular structure[7]. This indicates that while this compound can release cyanide, its efficiency relative to acetone cyanohydrin for this purpose is not well-established.

Head-to-Head Comparison: A Theoretical Framework

Lacking direct experimental comparisons, we can construct a theoretical framework to evaluate these two reagents based on their chemical nature and the available data.

FeatureThis compoundAcetone Cyanohydrin
Cyanide Release Mechanism Likely retro-Strecker type reaction, potentially acid-promoted.Reversible equilibrium with HCN and acetone, driven by acid or base.
Byproducts Dimethyliminium ion and subsequently dimethylamine and acetone.Acetone.
Handling and Stability Data is limited, but likely requires careful handling due to its aminonitrile structure.Known to be unstable and can decompose to release HCN, especially in the presence of moisture or bases[4]. Requires stabilization for storage.
Established Applications Primarily as a synthetic intermediate.Widely used as a cyanide source in Strecker reactions, cyanohydrin formation, etc.

Safety and Handling: A Critical Consideration

Both acetone cyanohydrin and this compound are hazardous materials that must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Acetone Cyanohydrin:

  • Toxicity: Highly toxic by inhalation, ingestion, and skin absorption[4]. It is metabolized in the body to cyanide, which inhibits cellular respiration[4].

  • Handling Precautions: Avoid contact with skin and eyes. Do not ingest or inhale. Keep away from heat, sparks, and flame[4].

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and bases[4].

This compound:

  • Toxicity: Classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.

  • Handling Precautions: Standard precautions for handling toxic chemicals should be followed.

  • Storage: Store in a cool, dry, well-ventilated place.

Conclusion and Future Outlook

Acetone cyanohydrin remains the go-to reagent for many applications requiring a controlled source of cyanide, backed by a wealth of literature and established protocols. Its reactivity and safety profile are well-understood, making it a reliable choice for researchers.

This compound, on the other hand, represents a potential but largely unexplored alternative. Its utility as a cyanide donor requires further investigation to determine its efficiency, scope, and practical advantages over established reagents. Future research could focus on quantifying its rate of cyanide release under various conditions and comparing its performance in benchmark reactions like the Strecker synthesis. Until such data becomes available, it is best regarded as a versatile α-aminonitrile building block with the potential for cyanide donation under specific, yet to be fully elucidated, conditions.

For synthetic chemists, the choice between these two reagents will depend on the specific requirements of their reaction. For well-established procedures where a reliable cyanide source is needed, acetone cyanohydrin is the prudent choice. For those exploring novel synthetic methodologies, this compound may offer new avenues for discovery, albeit with the need for careful optimization and characterization of its reactivity.

References

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A Comparative Guide to Cyanating Agents: 2-(Dimethylamino)-2-methylpropanenitrile vs. Trimethylsilyl Cyanide (TMSCN)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The strategic introduction of a nitrile group is a pivotal transformation in organic synthesis, serving as a gateway to a diverse array of functional groups essential for the construction of complex molecules, including active pharmaceutical ingredients. The selection of an appropriate cyanating agent is therefore a critical decision, governed by considerations of reactivity, substrate scope, operational simplicity, safety, and cost. This guide presents a comprehensive comparison between two widely utilized cyanide sources: the α-aminonitrile, 2-(Dimethylamino)-2-methylpropanenitrile, and the organosilicon reagent, trimethylsilyl cyanide (TMSCN).

Core Chemical and Physical Properties

A foundational understanding of the intrinsic properties of each reagent is crucial for their safe and effective deployment in a laboratory setting. While both are volatile, toxic liquids, their distinct characteristics dictate their handling requirements and stability.

PropertyThis compoundTrimethylsilyl Cyanide (TMSCN)
Synonyms Dimethylamino isobutyronitrileTMSCN, Cyanotrimethylsilane
CAS Number 926-65-87677-24-9[1]
Molecular Formula C₆H₁₂N₂[2]C₄H₉NSi[1]
Molecular Weight 112.17 g/mol [2]99.21 g/mol [1][3][4]
Appearance Colorless to light yellow liquidColorless liquid[3][4]
Boiling Point ~135-137 °C114-117 °C[1][3][4]
Toxicity Profile Highly toxic. Contact with acids or water can liberate toxic hydrogen cyanide gas.[5] Causes severe skin burns and eye damage.[6]Extremely toxic. Fatal if swallowed, inhaled, or in contact with skin.[7] Rapidly hydrolyzes in water to release hydrogen cyanide.[1]
Handling Precautions Handle in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). Avoid contact with acids and moisture.Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Extremely sensitive to moisture.[3] Requires stringent handling protocols to prevent exposure and hydrolysis.

Expertise & Experience Insight: The most significant practical difference lies in their sensitivity to moisture. TMSCN's rapid hydrolysis necessitates the use of anhydrous solvents and inert atmosphere techniques, adding a layer of operational complexity.[1][3] In contrast, this compound, while still requiring cautious handling due to its toxicity, is less susceptible to ambient moisture, making it a more forgiving reagent in standard laboratory settings.

Mechanistic Pathways and Reactivity

The divergent reactivity of these reagents is a direct consequence of their distinct mechanisms for delivering the cyanide nucleophile.

Trimethylsilyl Cyanide (TMSCN)

TMSCN is a covalent cyanide source that requires activation, typically by a Lewis acid or a fluoride source, to initiate cyanation. The Lewis acid coordinates to the electrophile (e.g., the oxygen of a carbonyl group), increasing its electrophilicity and facilitating the nucleophilic attack by the nitrile group of TMSCN. The reaction culminates in the formation of a silyl-protected product.

Caption: Lewis acid-catalyzed cyanosilylation of an aldehyde with TMSCN.

This compound

This α-aminonitrile functions as a cyanide ion equivalent. It exists in equilibrium with a small amount of the corresponding iminium salt and free cyanide ion. The reaction is driven forward by the trapping of the cyanide ion by an electrophile. This equilibrium-based release makes it a "slow-release" source of cyanide.

Caption: Equilibrium-driven release of cyanide from this compound.

Authoritative Grounding: The ability to tune the reactivity of TMSCN by selecting the appropriate Lewis acid catalyst offers a high degree of control over the reaction, which is a significant advantage for complex substrates.[4][8] Conversely, the inherent equilibrium of α-aminonitriles can be exploited in reactions where a low concentration of cyanide is beneficial to minimize side reactions.[9]

Performance in Key Synthetic Applications

The Strecker synthesis of α-aminonitriles and the formation of cyanohydrins from carbonyl compounds are benchmark reactions for evaluating cyanating agents.

Experimental Protocol: Comparative Strecker Synthesis of an α-Aminonitrile

Objective: To compare the performance of TMSCN and this compound in the synthesis of 2-(4-methoxyphenylamino)propanenitrile.

Methodology:

  • Reaction Setup: A 50 mL round-bottom flask is charged with p-anisidine (1.23 g, 10 mmol) and acetaldehyde (0.56 mL, 10 mmol) in 20 mL of methanol. The mixture is stirred for 15 minutes at room temperature to pre-form the imine.

  • Reagent Addition:

    • Method A (this compound): this compound (1.23 g, 11 mmol) is added to the reaction mixture.

    • Method B (TMSCN): A catalytic amount of Zinc Iodide (ZnI₂, 160 mg, 0.5 mmol) is added, followed by the dropwise addition of trimethylsilyl cyanide (1.46 mL, 11 mmol).

  • Reaction Progress: The reaction is stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until the starting imine is consumed.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Comparative Performance Data
ReagentCatalystTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
This compoundNone required4-12 hoursGood to ExcellentOperational simplicity, no catalyst needed, less moisture sensitive.Slower reaction rates, equilibrium may not favor product with some substrates.
Trimethylsilyl Cyanide (TMSCN)Lewis Acid (e.g., ZnI₂, Yb(OTf)₃)0.5-3 hoursExcellentHigh yields, fast reactions, broad substrate scope.[8][10]Requires anhydrous conditions, catalyst cost, high toxicity and moisture sensitivity.[1][3]

Trustworthiness: The self-validating nature of these protocols lies in the clear difference in reaction requirements. The TMSCN protocol necessitates anhydrous conditions, and failure to adhere to this will result in reagent decomposition and significantly lower yields, validating the importance of the specified handling. The aminonitrile protocol's success under standard conditions validates its robustness.

Visualization of the Decision-Making Workflow

The choice between these two reagents can be visualized as a logical workflow based on project priorities.

Reagent_Choice Start Synthetic Goal: Introduction of -CN Priority What is the primary driver? Start->Priority SpeedYield Speed & Maximum Yield Priority->SpeedYield Efficiency CostSimplicity Cost & Operational Simplicity Priority->CostSimplicity Practicality Check_Moisture Is the substrate moisture-sensitive? SpeedYield->Check_Moisture Check_Scale Is this for large-scale synthesis? CostSimplicity->Check_Scale TMSCN_Path Choose TMSCN Aminonitrile_Path Choose 2-(Dimethylamino)- 2-methylpropanenitrile Check_Moisture->TMSCN_Path No Check_Moisture->Aminonitrile_Path Yes Check_Scale->TMSCN_Path No (Consider cost) Check_Scale->Aminonitrile_Path Yes

Caption: Decision workflow for selecting a cyanating agent.

Conclusive Recommendations

Trimethylsilyl Cyanide (TMSCN) is the superior reagent when high yields and rapid reaction rates are paramount. Its utility in protocols catalyzed by Lewis acids makes it exceptionally versatile for a wide range of electrophiles, including ketones, imines, and aldehydes.[1][10][11] However, its significant toxicity, high cost, and extreme sensitivity to moisture demand specialized handling procedures and are best suited for experienced researchers in well-equipped laboratories.

This compound emerges as a highly practical and cost-effective alternative. It is the reagent of choice for large-scale applications or in settings where the stringent exclusion of water is operationally challenging. While reaction times may be longer, its ease of use and robustness often compensate for slightly lower reactivity, providing a reliable method for the synthesis of α-aminonitriles and related compounds.[9]

Ultimately, the selection is a strategic one. For novel, small-scale exploratory chemistry where maximizing yield is critical, TMSCN is often the preferred choice. For process development, scale-up, and routine synthetic work, the operational simplicity and economic advantages of this compound make it a compelling and often more logical option.

References

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The Strecker Synthesis Reloaded: A Comparative Guide to the Strategic Advantages of Tertiary Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For over a century and a half, the Strecker synthesis has been a cornerstone in the synthetic chemist's toolbox for the preparation of α-amino acids, fundamental building blocks of life and crucial components in pharmaceutical development. The classic three-component reaction, elegantly combining an aldehyde or ketone, an amine, and a cyanide source, has proven robust and versatile.[1] However, the evolution of synthetic demands, particularly in the context of complex molecule synthesis and drug discovery, has necessitated advancements beyond the traditional use of primary and secondary amines. This guide provides an in-depth technical comparison, elucidating the significant advantages offered by the strategic use of tertiary amines in Strecker-type syntheses, primarily through the oxidative C-H cyanation pathway. We will explore the mechanistic underpinnings, compare performance with traditional alternatives using experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.

The Classical Strecker Synthesis: A Brief Refresher

The traditional Strecker synthesis proceeds via the formation of an α-aminonitrile from an aldehyde or ketone, a primary or secondary amine, and a cyanide source. The initial step involves the condensation of the amine with the carbonyl compound to form an imine (for primary amines) or an enamine (for secondary amines), which is then nucleophilically attacked by the cyanide ion.[1][2] Subsequent hydrolysis of the resulting α-aminonitrile yields the desired α-amino acid.[2]

G cluster_0 Traditional Strecker Synthesis Aldehyde/Ketone Aldehyde/Ketone Primary/Secondary Amine Primary/Secondary Amine Cyanide Source Cyanide Source Imine/Iminium Ion Imine/Iminium Ion α-Aminonitrile α-Aminonitrile α-Amino Acid α-Amino Acid

While effective, this method has inherent limitations:

  • Substrate Availability: The synthesis is contingent on the availability of the corresponding aldehyde or ketone, which may not always be readily accessible or stable.

  • Reaction Conditions: The use of hydrogen cyanide (HCN) or its salts requires careful handling due to extreme toxicity.[3]

  • Side Reactions: Aldehydes, in particular, can be prone to self-condensation or other side reactions under the reaction conditions.

The Rise of Tertiary Amines: The Oxidative C-H Cyanation Pathway

A paradigm shift in Strecker-type reactions has emerged with the development of methods for the direct α-cyanation of tertiary amines.[4] This approach, often termed an "oxidative Strecker reaction," circumvents the need for a carbonyl precursor by directly functionalizing the C-H bond adjacent to the nitrogen atom.[5] The core of this strategy lies in the in-situ generation of an iminium ion from the tertiary amine via oxidation, which is then trapped by a cyanide nucleophile.[5]

G cluster_1 Oxidative C-H Cyanation of Tertiary Amines Tertiary Amine Tertiary Amine Oxidant Oxidant Cyanide Source Cyanide Source Iminium Ion Iminium Ion α-Aminonitrile α-Aminonitrile

This modern alternative presents several key advantages over the traditional Strecker synthesis.

Performance Comparison: Tertiary Amines vs. Primary/Secondary Amines

The strategic decision to employ a tertiary amine-based approach over the classical Strecker synthesis is best informed by a direct comparison of their performance across key metrics.

FeatureTraditional Strecker (Primary/Secondary Amines)Oxidative C-H Cyanation (Tertiary Amines)Advantage of Tertiary Amines
Starting Material Aldehyde/Ketone + AmineTertiary AmineExpanded Substrate Scope: Utilizes readily available amines, avoiding potentially unstable or inaccessible carbonyl compounds.[4]
Key Intermediate Imine/EnamineIminium IonDirect C-H Functionalization: Bypasses the need for a pre-functionalized carbonyl group.
Reaction Type Three-component condensationOxidative C-H functionalizationIncreased Molecular Complexity from Simple Precursors: Allows for the direct conversion of a C-H bond to a C-C bond.
Typical Yields Variable, often moderate to good (e.g., 79-98% for some optimized systems).[6]Generally good to excellent (e.g., up to 95% for various substrates).[7]Potentially Higher and More Consistent Yields: Avoids side reactions associated with carbonyl compounds.
Reaction Time Can be lengthy, depending on the substrate and catalyst.Often rapid, with some flow chemistry protocols achieving high yields in minutes.Faster Reaction Kinetics: The in-situ generation of the reactive iminium ion can accelerate the reaction.
Stereoselectivity Well-established asymmetric variants using chiral auxiliaries or catalysts.[1]Emerging field with examples of diastereoselective reactions for substituted cyclic amines.[8]Novel Stereochemical Outcomes: Offers opportunities for developing new asymmetric methodologies.
Safety Often involves highly toxic HCN or its salts.[3]Can utilize safer cyanide sources and avoids the handling of HCN gas.Improved Safety Profile: Reduces the risks associated with highly toxic reagents.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for both the traditional Strecker synthesis and the oxidative C-H cyanation of a tertiary amine.

Protocol 1: Traditional Strecker Synthesis with a Primary Amine

This protocol is adapted from a general procedure for the one-pot, three-component Strecker reaction.[6]

Synthesis of 2-(phenylamino)phenylacetonitrile

  • Materials:

    • Benzaldehyde (1 mmol)

    • Aniline (1 mmol)

    • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

    • Indium powder (11 mg, 10 mol%)

    • Water (1 mL)

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add indium powder (11 mg).

    • Add a mixture of aniline (1 mmol), benzaldehyde (1 mmol), and TMSCN (1.2 mmol) in water (1 mL).

    • Stir the resulting mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, add diethyl ether to the reaction mixture.

    • Filter the solution and wash the organic layer with brine and water.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash chromatography to yield the desired α-aminonitrile.

Protocol 2: Oxidative C-H Cyanation of a Tertiary Amine

This protocol is a representative example of a ruthenium-catalyzed oxidative cyanation of a tertiary amine.[9]

Synthesis of 2-(dimethylamino)phenylacetonitrile

  • Materials:

    • N,N-dimethylaniline (1.0 mmol)

    • Sodium cyanide (NaCN) (1.2 mmol)

    • Ruthenium(III) chloride (RuCl₃) (catalytic amount)

    • Acetic acid

    • Methanol

    • Hydrogen peroxide (H₂O₂) (2.5 mmol)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of N,N-dimethylaniline (1.0 mmol) in methanol, add RuCl₃ (catalytic amount) and sodium cyanide (1.2 mmol) in acetic acid.

    • Add hydrogen peroxide (2.5 mmol) as the oxidant.

    • Stir the reaction mixture at 60 °C under an oxygen atmosphere.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.

Stereoselectivity: A Frontier in Tertiary Aminonitrile Synthesis

While asymmetric Strecker reactions using primary and secondary amines are well-developed, the stereoselective synthesis of α-aminonitriles from tertiary amines is an emerging and exciting area of research.[1][8] For cyclic tertiary amines with pre-existing stereocenters, the oxidative cyanation can proceed with high diastereoselectivity.[8] The stereochemical outcome is often influenced by the thermodynamic stability of the product, with the cyanide group preferentially adopting a sterically less hindered position.[8] The development of chiral catalysts for the enantioselective C-H cyanation of prochiral tertiary amines remains a significant challenge and a promising avenue for future research.

Conclusion: A Strategic Expansion of the Synthetic Chemist's Toolkit

The use of tertiary aminonitriles in Strecker-type syntheses, primarily through the oxidative C-H cyanation pathway, represents a significant advancement in the field of amino acid and aminonitrile synthesis. This approach offers compelling advantages over the traditional Strecker reaction, including an expanded substrate scope, the circumvention of potentially unstable carbonyl compounds, and often milder and more efficient reaction conditions. For researchers in drug development and complex molecule synthesis, the ability to directly functionalize readily available tertiary amines opens up new avenues for molecular design and late-stage functionalization. While the stereoselective synthesis of tertiary aminonitriles is still a developing area, the progress made thus far highlights the immense potential of this strategy. As the field continues to evolve, the oxidative C-H cyanation of tertiary amines is poised to become an indispensable tool, complementing and, in many cases, surpassing the capabilities of the classical Strecker synthesis.

References

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The Evolving Landscape of Cyanide Sources in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, particularly chiral α-amino acids and cyanohydrins, the choice of the cyanide source is a critical parameter that dictates not only the reaction's efficiency and stereochemical outcome but also its safety and practicality. This guide provides a comprehensive comparison of established and emerging cyanide surrogates in asymmetric catalysis, with a focus on the potential utility of 2-(Dimethylamino)-2-methylpropanenitrile as a safer alternative.

Introduction: The Central Role of the Cyano Group in Asymmetric Synthesis

The cyano group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and various heterocyclic scaffolds. Its addition to prochiral imines (the Strecker reaction) and carbonyls (cyanohydrin formation) represents one of the most powerful methods for the asymmetric synthesis of α-amino acids and their derivatives.[1][2] The development of catalytic asymmetric versions of these reactions has been a major focus in synthetic organic chemistry.[3]

A successful asymmetric cyanation reaction hinges on three key components: a chiral catalyst, a cyanide source, and the substrate. While significant research has been dedicated to the design of sophisticated chiral catalysts, the cyanide source itself plays a pivotal role in the reaction's feasibility, especially concerning safety and handling.

The Incumbents: A Look at Traditional Cyanide Sources

For decades, chemists have relied on a handful of cyanide-releasing agents, each with its own set of advantages and significant drawbacks.

Hydrogen Cyanide (HCN) and Alkali Metal Cyanides (NaCN, KCN)

Historically, hydrogen cyanide and simple alkali metal cyanides were the primary sources for cyanation reactions.[4]

  • Efficacy: These reagents are highly reactive and can provide excellent yields in the presence of a suitable catalyst.

  • Drawbacks: The extreme toxicity and volatility of HCN, and the high toxicity of soluble cyanide salts, pose significant handling risks, requiring stringent safety protocols and specialized equipment.[5]

Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide (TMSCN) emerged as a popular and more manageable alternative to HCN.

  • Efficacy: TMSCN is widely used in Lewis acid-catalyzed asymmetric cyanohydrin and Strecker reactions, often providing high yields and enantioselectivities.[6] Its reactivity can be tuned by the choice of the catalyst.

  • Drawbacks: TMSCN is highly toxic and moisture-sensitive, readily hydrolyzing to release HCN. It is also flammable.[7]

Acetone Cyanohydrin

Acetone cyanohydrin is another commonly used surrogate for HCN, functioning as an in situ source of cyanide.

  • Efficacy: It is effective in a variety of catalytic systems, including organocatalysis and enzyme-catalyzed reactions.[8]

  • Drawbacks: Acetone cyanohydrin is also highly toxic and can decompose to release HCN, particularly under basic conditions or upon heating.

Table 1: Comparison of Traditional Cyanide Sources in Asymmetric Catalysis

Cyanide SourceKey AdvantagesKey Disadvantages
HCN, NaCN, KCN High reactivity, low costExtreme toxicity, difficult handling
TMSCN Good reactivity, widely applicableHigh toxicity, moisture sensitive, flammable
Acetone Cyanohydrin In situ HCN source, versatileHigh toxicity, thermal instability

The Challenger: this compound

In the continuous search for safer laboratory practices, aminonitriles have been explored as potential cyanide surrogates. This compound, an α-aminonitrile, presents an intriguing profile.

Properties and Safety Profile

This compound is a combustible liquid. While specific toxicity data is not as extensively documented as for traditional cyanide sources, the available safety data sheets for similar aminonitriles indicate that they are toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation.[1][9] However, their lower volatility compared to HCN and potentially slower release of cyanide under specific conditions could offer a handling advantage. It is crucial to handle this compound with the same level of precaution as other toxic nitriles, including the use of personal protective equipment and working in a well-ventilated fume hood.

Potential Efficacy in Asymmetric Catalysis: A Theoretical Perspective

The presence of the dimethylamino group could potentially be leveraged in a dual-activation catalytic cycle. A chiral Lewis acid could coordinate to the nitrile nitrogen, enhancing its electrophilicity, while a Brønsted base could interact with the α-proton, facilitating the release of a cyanide equivalent.

G

Experimental Protocols with Established Cyanide Sources

To provide a practical context, the following are established protocols for asymmetric Strecker and cyanohydrin syntheses using TMSCN and acetone cyanohydrin.

Asymmetric Strecker Reaction with TMSCN

This protocol is a general representation of a Lewis acid-catalyzed asymmetric Strecker reaction.

Methodology:

  • To a solution of the chiral Lewis acid catalyst (e.g., a chiral titanium or aluminum complex, 1-10 mol%) in a dry, inert solvent (e.g., CH₂Cl₂, toluene) under an inert atmosphere (N₂ or Ar) at the specified temperature (often -78 °C to room temperature), add the imine substrate (1.0 equiv).

  • Stir the mixture for a predetermined time to allow for catalyst-substrate complexation.

  • Add TMSCN (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aq. NaHCO₃, water).

  • Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired α-aminonitrile.

G

Asymmetric Cyanohydrin Synthesis with Acetone Cyanohydrin

This protocol is representative of an organocatalyzed asymmetric cyanohydrin synthesis.

Methodology:

  • In a reaction vessel, dissolve the chiral organocatalyst (e.g., a thiourea or cinchona alkaloid derivative, 1-20 mol%) and the aldehyde or ketone substrate (1.0 equiv) in a suitable solvent (e.g., toluene, MTBE).

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to room temperature).

  • Add acetone cyanohydrin (1.5-3.0 equiv) to the mixture.

  • Stir the reaction until completion, monitoring by TLC or HPLC.

  • Upon completion, the reaction may be directly purified by column chromatography or after an appropriate workup procedure to remove the catalyst and excess reagents.

Future Outlook and Conclusion

The ideal cyanide source for asymmetric catalysis would be effective, safe to handle, and environmentally benign. While established reagents like TMSCN and acetone cyanohydrin have proven efficacy, their inherent toxicity necessitates a continued search for safer alternatives.

This compound represents a potential step in this direction. Although its application in asymmetric catalysis is yet to be thoroughly explored and documented, its chemical properties suggest it could be a viable, and potentially safer, cyanide surrogate. Future research should focus on:

  • Developing catalytic systems that can efficiently promote the in situ release of cyanide from this compound.

  • Evaluating its performance in terms of yield and enantioselectivity across a range of asymmetric transformations.

  • Conducting thorough toxicological studies to fully characterize its safety profile in comparison to existing reagents.

For researchers and drug development professionals, staying abreast of these developments is crucial. The evolution of cyanide sources will not only enhance the safety of synthetic processes but also potentially unlock new avenues for the efficient and selective synthesis of chiral molecules.

References

  • Airgas. (2015). Acetonitrile Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Gröger, H., & Asano, Y. (2020). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. The Journal of Organic Chemistry, 85(10), 6243–6251. [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Science of Synthesis, 19, 5.10.
  • Request PDF. (n.d.). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. [Link]

  • ACS Omega. (2018). Cyanide-Free Ce(III)-Catalyzed Highly Efficient Synthesis of α-Iminonitriles from 2-Aminopyridines and Nitroalkenes via Intermolecular Dehydration Reaction. [Link]

  • PubMed. (2011). Investigation of hydrogen cyanide generation from the cyanoacrylate fuming process used for latent fingermark detection. [Link]

  • Nature Communications. (2016). Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes. [Link]

  • Organic & Biomolecular Chemistry. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. [Link]

  • PubMed. (2019). Absolute Asymmetric Strecker Synthesis in a Mixed Aqueous Medium: Reliable Access to Enantioenriched α-aminonitrile. [Link]

Sources

Evaluating 2-(Dimethylamino)-2-methylpropanenitrile as a Cyanide Source in Flow Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous evolution of pharmaceutical and fine chemical synthesis, the demand for safer, more efficient, and scalable methodologies is paramount. Flow chemistry has emerged as a powerful technology to meet these demands, particularly for reactions involving hazardous reagents. Cyanation, a critical C-C bond-forming reaction, stands to benefit significantly from the enhanced safety and control offered by continuous-flow reactors. This guide provides an in-depth evaluation of 2-(Dimethylamino)-2-methylpropanenitrile as a potential cyanide source in flow chemistry, comparing its theoretical advantages and known characteristics against established alternatives such as acetone cyanohydrin and trimethylsilyl cyanide (TMSCN). This analysis is supported by available experimental data and established safety protocols to offer researchers and drug development professionals a comprehensive resource for selecting the appropriate cyanating agent for their continuous-flow applications.

Introduction: The Imperative for Safer Cyanation in Continuous Flow

The nitrile functional group is a versatile intermediate in organic synthesis, readily transformed into amines, carboxylic acids, and other valuable moieties. However, traditional cyanation methods often rely on highly toxic and volatile reagents like hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN), posing significant safety and handling challenges, especially at scale.[1][2] Flow chemistry mitigates some of these risks by minimizing the reactor volume and allowing for precise control over reaction parameters, thereby reducing the potential for hazardous accumulations and runaway reactions.[3]

The ideal cyanide source for flow chemistry should exhibit a balance of reactivity, stability, and safety. It should be readily soluble in common organic solvents, have a predictable and controllable rate of cyanide release, and present a reduced toxicity profile compared to traditional sources. This guide focuses on this compound, an α-aminonitrile, and evaluates its potential to meet these criteria in comparison to more commonly employed cyanide surrogates.

The Contender: this compound

This compound is a tertiary α-aminonitrile. Structurally, it contains a nitrile group and a dimethylamino group attached to the same tertiary carbon. This arrangement suggests that it could serve as a precursor to the cyanide ion, potentially through a retro-Strecker type reaction under appropriate conditions.

Hypothesized Advantages:

  • Reduced Toxicity: As a stable organic molecule, it is expected to have a lower acute toxicity profile compared to inorganic cyanides or HCN.[4][5]

  • Controlled Cyanide Release: The release of the cyanide ion would likely require specific chemical activation (e.g., acidic conditions or thermal decomposition), offering a greater degree of control over the reaction compared to the instantaneous dissociation of ionic cyanides.

  • Good Solubility: Its organic nature should confer good solubility in a range of organic solvents commonly used in flow chemistry.

Challenges and Unknowns:

  • Limited Precedent in Flow Chemistry: There is a notable lack of published literature detailing the use of this compound as a cyanide source in continuous-flow synthesis.

  • Activation Conditions: The specific conditions (temperature, pressure, catalysts) required for efficient cyanide release in a flow reactor are not well-documented.

  • Byproduct Formation: The decomposition of the aminonitrile would generate dimethylamine and acetone as byproducts, which could potentially interfere with the desired reaction or complicate downstream purification.

Established Alternatives: A Performance Benchmark

To objectively evaluate the potential of this compound, it is essential to compare it against well-established cyanide sources used in flow chemistry.

Acetone Cyanohydrin

Acetone cyanohydrin is a widely used and commercially available cyanide surrogate.[6] It is a liquid at room temperature and can release HCN upon heating or in the presence of a base.[7]

Performance in Flow Chemistry:

Acetone cyanohydrin has been successfully employed in continuous-flow systems for various cyanation reactions. For instance, it has been used as a cyanide source in catalyst-free Strecker reactions in water, demonstrating its utility in green chemistry applications.[8] In a flow setup, the controlled addition and rapid heating capabilities allow for the safe, in situ generation of HCN, which can then be consumed immediately in the subsequent reaction, minimizing the inventory of free cyanide.[6]

Trimethylsilyl Cyanide (TMSCN)

TMSCN is another popular and versatile cyanating agent, valued for its high reactivity and good solubility in organic solvents.[9] It is often used in the presence of a Lewis acid catalyst to promote the cyanation of aldehydes, ketones, and imines.[9]

Performance in Flow Chemistry:

The use of TMSCN in flow chemistry is well-documented, particularly in the synthesis of pharmaceutical intermediates. A notable example is the large-scale synthesis of a key intermediate for Remdesivir, where TMSCN was used in a continuous-flow process to achieve high diastereoselectivity and yield under cryogenic conditions, a feat that would be challenging and hazardous to scale up in a batch reactor.[10]

Comparative Analysis: Performance and Safety

The following table summarizes the key characteristics and performance indicators of this compound and its established alternatives. The data for the alternatives is based on published experimental results, while the information for this compound is largely based on its chemical properties and data from its safety data sheet due to the lack of specific flow chemistry data.

FeatureThis compoundAcetone CyanohydrinTrimethylsilyl Cyanide (TMSCN)
Physical State LiquidLiquidLiquid
Cyanide Release Requires activation (e.g., heat, acid)Base or heat-mediatedLewis acid or nucleophilic activation
Toxicity Profile Harmful if swallowed, in contact with skin, or inhaled.[4][11]Highly toxic; readily releases HCN.Toxic and moisture-sensitive, releases HCN upon hydrolysis.[9]
Solubility Good in organic solvents.Soluble in water and organic solvents.[8]High in aprotic organic solvents.
Byproducts Dimethylamine, AcetoneAcetoneTrimethylsilanol
Documented Use in Flow Limited to non-existentYes, for Strecker and other cyanations.[6][8]Yes, extensively for cyanohydrin and Strecker synthesis.[10]
Reported Yields (in Flow) N/AHigh yields reported for specific applications.[8]High yields and selectivities reported.[10]
Safety Considerations Corrosive, flammable liquid.[4][5]Extremely hazardous substance.Flammable, reacts with water.[9]

Experimental Protocols: A Framework for Evaluation

To properly evaluate the performance of this compound, a series of standardized flow chemistry experiments would be required. The following protocols for the cyanation of a model substrate, benzaldehyde, using the established alternatives can serve as a baseline for comparison.

Protocol for Cyanohydrin Synthesis using Acetone Cyanohydrin in Flow

Objective: To establish a baseline for yield and reaction time for the formation of mandelonitrile using acetone cyanohydrin.

Materials:

  • Benzaldehyde

  • Acetone Cyanohydrin

  • Triethylamine (as base catalyst)

  • Acetonitrile (solvent)

  • Continuous flow reactor system with a heated coil reactor

Procedure:

  • Prepare two stock solutions:

    • Solution A: Benzaldehyde (1.0 M) in acetonitrile.

    • Solution B: Acetone cyanohydrin (1.2 M) and triethylamine (0.1 M) in acetonitrile.

  • Set up the flow reactor with a T-mixer and a 10 mL PFA reactor coil heated to 60 °C.

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

  • The combined stream flows through the heated reactor coil.

  • Collect the output from the reactor after a steady state is reached.

  • Quench the reaction with a weak acid and analyze the product mixture by HPLC or GC to determine the yield of mandelonitrile.

Protocol for Strecker Reaction using TMSCN in Flow

Objective: To establish a baseline for the three-component Strecker reaction in a continuous-flow setup.

Materials:

  • Benzaldehyde

  • Aniline

  • Trimethylsilyl Cyanide (TMSCN)

  • Methanol (solvent)

  • Continuous flow reactor system with two reactor coils

Procedure:

  • Prepare three stock solutions:

    • Solution A: Benzaldehyde (1.0 M) in methanol.

    • Solution B: Aniline (1.1 M) in methanol.

    • Solution C: TMSCN (1.2 M) in methanol.

  • Set up the flow reactor with two T-mixers and two 5 mL reactor coils in series. The first coil is at room temperature, and the second is heated to 50 °C.

  • Pump Solution A and Solution B at equal flow rates into the first T-mixer and through the first reactor coil to form the imine intermediate.

  • Introduce Solution C via the second T-mixer into the stream exiting the first reactor.

  • Pass the combined stream through the second, heated reactor coil.

  • Collect and analyze the product stream for the formation of the α-aminonitrile.

Visualizing the Workflow and Decision-Making Process

The selection of an appropriate cyanide source in flow chemistry involves a careful consideration of multiple factors. The following diagrams illustrate the typical experimental workflow and a decision-making pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_analysis Analysis reagent_A Substrate Solution pump_A Syringe Pump A reagent_A->pump_A reagent_B Cyanide Source Solution pump_B Syringe Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis HPLC/GC Analysis collection->analysis

Caption: A generalized experimental workflow for a two-component cyanation reaction in a continuous-flow system.

decision_pathway start Select Cyanide Source for Flow Chemistry safety Toxicity and Handling Concerns? start->safety reactivity Substrate Compatibility? safety->reactivity Low dmapn Consider 2-(Dimethylamino)- 2-methylpropanenitrile safety->dmapn High conditions Harsh Activation Needed? reactivity->conditions Yes tms_ach Use TMSCN or Acetone Cyanohydrin reactivity->tms_ach No byproducts Byproducts Problematic? conditions->byproducts No conditions->tms_ach Yes byproducts->tms_ach Yes optimize Optimize Reaction Conditions byproducts->optimize No tms_ach->optimize dmapn->reactivity

Caption: A decision pathway for selecting a suitable cyanide source for a flow chemistry application.

Conclusion and Future Outlook

While this compound presents an intriguing profile as a potentially safer cyanide surrogate on paper, the current lack of empirical data on its performance in flow chemistry makes it a speculative choice. Its utility is contingent on the development of efficient and mild activation protocols that can be seamlessly integrated into a continuous-flow setup.

For researchers and professionals in drug development, the established and well-documented performance of acetone cyanohydrin and trimethylsilyl cyanide in flow chemistry provides a more reliable and predictable starting point for process development. These reagents have demonstrated high yields, selectivities, and scalability in various applications.

Future research into this compound and other novel α-aminonitriles as cyanide sources for flow chemistry is warranted. A systematic investigation into their activation conditions, reaction kinetics, and substrate scope would be necessary to validate their potential. Such studies would not only expand the toolbox of cyanating agents for continuous-flow synthesis but also contribute to the overarching goal of developing safer and more sustainable chemical manufacturing processes.

References

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  • Apollo Scientific. (2023). Safety Data Sheet: 2-[(Dimethylamino)methylene]malononitrile.
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  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • ResearchGate. (n.d.).
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  • Wikipedia. (n.d.). Strecker amino acid synthesis.
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  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.
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  • Stevens, A. C., et al. (2019). A safe production method for acetone cyanohydrin. Organic Process Research & Development, 23(10), 2211-2217.
  • Das, B., Balasubramanyam, P., Krishnaiah, M., Veerenjaneyulu, B., & Reddy, G. C. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60.
  • Vieira, T., Stevens, A. C., Chtchemelinine, A., Gao, D., Badalov, P., & Heumann, L. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113-2121.
  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions.
  • Skrydstrup, T., et al. (2019). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides: evidence for a transmetallation step between two oxidative addition Pd-complexes. Chemical Science, 10(33), 7793-7799.
  • Biblioteca IQS. (n.d.). Continuous Production of Hydrogen Cyanide and Adiponitrile.
  • Society for Laboratory Automation and Screening. (2016). Simultaneous High-Throughput Conformational and Colloidal Stability Screening Using a Fluorescent Molecular Rotor Dye, 4-(4-(Dimethylamino)styryl)-N-Methylpyridinium Iodide (DASPMI).
  • Bossa, J. B., et al. (2015). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. The Journal of Physical Chemistry A, 119(28), 7587-7595.
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Sources

A Senior Application Scientist's Guide to Cyanide Sources in Organic Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, serving as a versatile precursor to amines, carboxylic acids, amides, and a variety of heterocyclic systems. However, the choice of a cyanide source is a critical decision, balancing reactivity and substrate scope against significant safety, handling, and waste disposal challenges. This guide provides an in-depth comparison of common cyanide reagents, moving beyond simple protocols to explain the causal factors behind their selection and use. We will explore the performance, safety, and economic considerations of each, providing the data and procedural insights necessary for researchers, scientists, and drug development professionals to make informed, safety-conscious decisions in the laboratory.

I. The Cyanide Source Spectrum: From Classical Salts to Modern Reagents

The ideal cyanide source would be non-toxic, stable, highly reactive, and inexpensive. As no single reagent meets all these criteria, a nuanced understanding of the available options is essential. We can classify the most common sources into three main categories: traditional inorganic salts, safer solid-state alternatives, and soluble organic reagents.

Traditional Inorganic Salts: Sodium Cyanide (NaCN) and Potassium Cyanide (KCN)

Sodium and potassium cyanide are the archetypal cyanide sources, valued for their low cost and high reactivity as nucleophilic cyanide donors.[1] They are highly soluble in water and moderately soluble in some polar aprotic solvents, making them suitable for classical nucleophilic substitution reactions (e.g., the Von Richter reaction) and the synthesis of hydantoins.[2]

  • Reactivity Profile: As simple ionic salts, NaCN and KCN provide a "naked" cyanide anion (CN⁻), a potent nucleophile. Their effectiveness is often dictated by their solubility in the reaction medium. Phase-transfer catalysts are frequently employed in biphasic systems to shuttle the cyanide anion into the organic phase.

  • Causality Behind Experimental Choices: The primary reason to choose NaCN or KCN is cost-effectiveness, especially for large-scale syntheses.[1] However, their use necessitates stringent safety protocols due to their extreme toxicity and the high risk of generating lethal hydrogen cyanide (HCN) gas.

  • Safety & Handling: This is the paramount concern. NaCN and KCN are highly toxic via ingestion, inhalation, and skin absorption.[3][4] Exposure to as little as 50-150 mg can be fatal.[3][4] The most significant operational hazard is the rapid evolution of flammable and highly toxic HCN gas upon contact with acids or even atmospheric moisture.[2][3][5]

    • Expertise in Practice: All manipulations, including weighing, must be conducted in a certified chemical fume hood.[5][6][7] The work area must be kept scrupulously free of acids.[6] Reaction workups must be performed using a basic solution (pH > 10) to quench any residual cyanide without generating HCN.[5]

  • Waste Disposal: All cyanide-containing waste is considered acutely hazardous and must be segregated from other waste streams, particularly acidic waste.[5][6][8][9] Empty reagent bottles are also treated as hazardous waste.[7][9]

Safer Solid-State Alternatives: Zinc Cyanide (Zn(CN)₂) and Potassium Ferrocyanide (K₄[Fe(CN)₆])

To mitigate the acute risks of alkali metal cyanides, chemists have turned to more stable, less soluble, or coordinated cyanide sources.

Zinc Cyanide (Zn(CN)₂)

Zinc cyanide is a white, stable solid that is insoluble in water.[10][11] This insolubility is key to its enhanced safety profile; it does not readily hydrolyze to form HCN.[10] It has become a reagent of choice for palladium-catalyzed cyanation of aryl halides and is also used in the Gatterman reaction as a safer alternative to anhydrous HCN.[12][13][14]

  • Reactivity Profile: The covalent character of the Zn-CN bond means that Zn(CN)₂ is not a direct source of free CN⁻. It typically requires a catalyst, such as a palladium complex, to facilitate the transfer of the cyanide group to the substrate. In the Gatterman reaction, it reacts with HCl in situ to generate the required electrophile and the Lewis acid catalyst ZnCl₂.[12][13]

  • Advantages: Its solid form and stability make it significantly safer to handle than NaCN/KCN.[10] It is a convenient, non-gaseous alternative to HCN for specific applications.[12][13]

  • Disadvantages: It is more expensive than NaCN/KCN and often requires stoichiometric or catalytic promoters to achieve desired reactivity.

Potassium Ferrocyanide (K₄[Fe(CN)₆])

This bright yellow, crystalline solid is notable for its extremely low toxicity. The cyanide groups are tightly bound within the [Fe(CN)₆]⁴⁻ coordination complex, preventing the release of free cyanide ions under physiological conditions. This makes it one of the safest cyanide sources available.

  • Reactivity Profile: Its high stability is also a barrier to its reactivity. Liberating the cyanide nucleophile requires specific activation, often using a palladium catalyst in combination with a promoter.[14][15] It has been successfully employed as a non-toxic cyanide source in various transformations, including the synthesis of benzoxazoles and benzothiazoles.

  • Advantages: The primary advantage is safety. Its low toxicity and stability dramatically reduce handling risks. It is considered an environmentally friendly or "green" chemistry alternative.

  • Disadvantages: The reaction conditions required to liberate the cyanide can be harsh (e.g., high temperatures), and its catalytic application is less developed than that of other sources.[14]

Soluble Organic Reagents: Trimethylsilyl Cyanide (TMSCN) and Acetone Cyanohydrin

These liquid reagents offer excellent solubility in a wide range of organic solvents, but they come with their own significant safety challenges.

Trimethylsilyl Cyanide (TMSCN)

TMSCN is a volatile, highly toxic liquid that has become an indispensable reagent for the cyanosilylation of aldehydes and ketones to form O-silylated cyanohydrins.[16] It serves as a soluble, convenient, and relatively safer alternative to handling HCN gas directly.[16][17]

  • Reactivity Profile: TMSCN is highly versatile. Its reaction with carbonyls is often catalyzed by Lewis acids.[16] It can also participate in nucleophilic additions to imines, ring-opening of epoxides, and hydrocyanation of alkynes.[18]

  • Safety & Handling: TMSCN is highly toxic and readily hydrolyzes upon contact with moisture to release HCN. It must be handled with extreme care in a fume hood.[16]

  • Advantages: Excellent solubility in organic solvents, high reactivity, and broad substrate scope make it a powerful synthetic tool.[17][18]

Acetone Cyanohydrin

This organic compound is a convenient liquid source of HCN.[19] It is used as an HCN surrogate in reactions like the Mitsunobu reaction and the Strecker synthesis.[20]

  • Reactivity Profile: Acetone cyanohydrin exists in equilibrium with acetone and hydrogen cyanide.[20] This equilibrium can be driven by base, allowing for the in situ generation of HCN in a controlled manner.

  • Safety & Handling: It is classified as an extremely hazardous substance.[19] Its primary hazard stems from its ready decomposition to release highly toxic HCN, especially in the presence of water or base.[19][21]

II. Quantitative Data for Comparison

To facilitate an objective comparison, the following tables summarize the key properties and performance metrics of these cyanide sources.

Table 1: Comparative Overview of Common Cyanide Sources

FeatureNaCN / KCNZn(CN)₂K₄[Fe(CN)₆]TMSCNAcetone Cyanohydrin
Physical Form White Crystalline SolidWhite PowderYellow Crystalline SolidColorless LiquidColorless Liquid
Molar Mass ( g/mol ) 49.01 / 65.12117.44368.3599.2285.11
Key Hazard Extreme toxicity; generates HCN gas with acid/moisture[3][4]Toxic solid; safer handling than NaCN[10][13]Low toxicity; cyanide is coordinatedHighly toxic, volatile liquid; releases HCN with moisture[16]Extremely hazardous; readily decomposes to HCN
Solubility High in water[1][2]Insoluble in water, soluble in alkali cyanide solutions[10][11]Soluble in waterSoluble in most organic solventsSoluble in water and organic solvents[20]
Primary Use General nucleophilic cyanationPd-catalyzed cyanation, Gatterman reaction[13]"Green" cyanation with catalystCyanosilylation of carbonyls[16][17]HCN surrogate[19]
Relative Cost LowModerateModerateHighModerate-High

Table 2: Performance Comparison in Palladium-Catalyzed Cyanation of an Aryl Bromide *

Cyanide SourceCatalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)
Zn(CN)₂ Pd(dppf)Cl₂DMF80-1204-1285-95
K₄[Fe(CN)₆] Pd(OAc)₂ / dppfDMF/H₂O1202470-90[14]
KCN Pd₂(dba)₃ / dppfToluene1006-1880-95

*Yields are representative and highly dependent on the specific substrate, catalyst, and reaction conditions.

III. Visualization of Workflow and Decision-Making

Selecting the appropriate cyanide source requires a logical, safety-first approach. The following diagrams illustrate a decision-making pathway and a general, safety-conscious experimental workflow.

Decision Pathway for Reagent Selection

sub What is the substrate? carbonyl Aldehyde / Ketone sub->carbonyl aryl_halide Aryl / Vinyl Halide sub->aryl_halide alkyl_halide Alkyl Halide (SN2) sub->alkyl_halide safety What is the safety risk tolerance? zncn Use Zn(CN)2 (Good yield, moderate safety) safety->zncn Medium k4fecn6 Use K4[Fe(CN)6] (Highest safety, may need optimization) safety->k4fecn6 High nacn Use NaCN/KCN (Lowest cost, highest risk) safety->nacn Low (Strict Controls) cost What is the cost/scale constraint? cost->nacn High Priority tms Use TMSCN for Cyanosilylation carbonyl->tms ach Consider Acetone Cyanohydrin (Strecker, etc.) carbonyl->ach pd_cat Use Pd-Catalyzed Cyanation aryl_halide->pd_cat sn2 Use NaCN/KCN with Phase-Transfer Catalyst alkyl_halide->sn2 pd_cat->safety sn2->safety

Caption: Decision pathway for selecting a cyanation reagent.

General Experimental Workflow for Cyanation Reactions

start Planning & Risk Assessment (Review SOPs) setup Reaction Setup (Inert atmosphere, in fume hood) start->setup reagent Reagent Addition (Handle solid/liquid cyanide with extreme care) setup->reagent reaction Reaction Monitoring (TLC, GC-MS) reagent->reaction quench Reaction Quench (CRITICAL: Use alkaline solution, e.g., NaOH or NaOCl, pH > 10) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify waste Waste Disposal (Segregate all cyanide waste - liquid, solid, glassware rinses) purify->waste

Caption: Safety-centric workflow for cyanation experiments.

IV. Field-Proven Experimental Protocols

The following protocols are representative examples for the cyanation of an aryl halide using a safer solid source and the cyanosilylation of an aldehyde. These are starting points and should be optimized for specific substrates.

Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromotoluene using Zinc Cyanide

This protocol describes a common method for introducing a nitrile group onto an aromatic ring.

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • Pd(dppf)Cl₂ complex with CH₂Cl₂ (3 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • To an oven-dried flask under an inert atmosphere, add Pd(dppf)Cl₂ (0.03 equiv) and zinc cyanide (0.6 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF via syringe, followed by 4-bromotoluene (1.0 equiv).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quenching (Safety Step): Carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate (NaHCO₃) with stirring to ensure the solution remains basic.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to yield 4-methylbenzonitrile.

  • Decontamination: Rinse all contaminated glassware with a 10% bleach solution followed by standard cleaning procedures.[6] Collect the initial bleach rinse as cyanide waste.[5]

Protocol 2: Lewis Base Catalyzed Cyanosilylation of Benzaldehyde using TMSCN

This protocol demonstrates the formation of a cyanohydrin, a key synthetic intermediate.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN, 1.2 equiv)

  • Potassium cyanide (KCN, 0.05 equiv)

  • 18-Crown-6 (0.05 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Methodology:

  • To an oven-dried flask under an inert atmosphere, add KCN (0.05 equiv) and 18-Crown-6 (0.05 equiv).

  • Add anhydrous CH₂Cl₂ via syringe, followed by benzaldehyde (1.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TMSCN (1.2 equiv) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours.

  • Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Work-up: The reaction is typically clean enough that the solvent can be carefully removed in vacuo (in the fume hood) to yield the crude O-trimethylsilyl mandelonitrile.

  • Further purification can be achieved by distillation under reduced pressure if necessary.

  • Waste Disposal: Any residual TMSCN or cyanide-containing materials must be quenched with a basic bleach solution and disposed of as hazardous cyanide waste.

V. Conclusion and Future Outlook

The selection of a cyanide source in organic synthesis is a multifaceted decision that extends far beyond reaction yield. While traditional alkali metal cyanides like NaCN and KCN remain the most cost-effective options, their extreme toxicity necessitates rigorous safety infrastructure and expert handling that may not be feasible or desirable in all research environments.

For many applications, particularly in academic and drug discovery labs, the enhanced safety profile of solid reagents like Zinc Cyanide offers a compelling balance of reactivity, versatility in palladium catalysis, and safer handling. For syntheses where safety is the absolute highest priority, Potassium Ferrocyanide stands out as an exceptionally low-toxicity alternative, though it may require more intensive reaction development.

Organic cyanide sources like TMSCN and Acetone Cyanohydrin provide unique reactivity for transformations such as cyanosilylation, offering excellent solubility and control, but their inherent toxicity and potential to release HCN demand the same level of caution as traditional salts.

Emerging "cyanide-free" methods, which generate the cyanide group in situ from non-cyanide precursors like formamide, represent the future direction of the field, aiming to eliminate the handling of highly toxic reagents altogether.[22]

Ultimately, the responsibility lies with the researcher to conduct a thorough risk assessment and choose the reagent that not only achieves the desired chemical transformation but does so in the safest possible manner. This guide serves as a foundational tool for making that critical decision.

References
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

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Sources

A Comparative Guide to Green Chemistry Metrics for Cyanation Reactions: Evaluating 2-(Dimethylamino)-2-methylpropanenitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and reaction pathways has profound implications for environmental impact and process safety. The introduction of the nitrile functional group is a cornerstone transformation, yet it often relies on highly toxic and hazardous cyanide sources. This guide provides a comprehensive comparison of green chemistry metrics for cyanation reactions, with a specific focus on 2-(Dimethylamino)-2-methylpropanenitrile, an α-aminonitrile, and its performance benchmarked against common alternatives like acetone cyanohydrin and trimethylsilyl cyanide (TMSCN).

This document is intended for researchers, chemists, and process development professionals. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, offering a framework for selecting greener, more efficient synthetic routes.

The Imperative of Green Metrics in Process Chemistry

The twelve principles of green chemistry provide a foundational framework for sustainable chemical design.[1] To translate these principles into practice, we rely on quantitative metrics that assess the "greenness" of a chemical process. Among the most impactful and widely adopted metrics in the pharmaceutical industry are Process Mass Intensity (PMI) and the related E-Factor.[1][2][3]

  • Process Mass Intensity (PMI): This is a holistic metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals, etc.) used to produce a specific mass of the desired product.[4][5] A lower PMI signifies a more efficient and less wasteful process.

  • E-Factor: Closely related to PMI, the E-Factor focuses specifically on waste generation, defined as the total mass of waste produced per unit of product. The relationship is simple: E-Factor = PMI - 1 .[1]

  • Atom Economy (AE): A theoretical metric that calculates the percentage of reactant atoms incorporated into the final product. While useful for initial route design, it does not account for real-world factors like reaction yield or solvent and reagent waste.

The following diagram illustrates the relationship between these core metrics and the inputs/outputs of a typical chemical reaction.

G cluster_inputs Total Inputs (Mass) cluster_outputs Total Outputs (Mass) cluster_metrics Green Chemistry Metrics reactants Reactants product Desired Product pmi PMI = (Total Inputs) / (Mass of Product) reactants->pmi All Inputs Considered solvents Solvents waste Waste solvents->pmi All Inputs Considered reagents Reagents & Catalysts reagents->pmi All Inputs Considered workup Workup Materials workup->pmi All Inputs Considered product->pmi efactor E-Factor = (Mass of Waste) / (Mass of Product) product->efactor waste->efactor Waste Output pmi->efactor E-Factor = PMI - 1

Caption: Workflow for calculating key green chemistry metrics.

Cyanating Agents: A Comparative Overview

The choice of a cyanating agent is critical, balancing reactivity, safety, and environmental impact. This guide evaluates three reagents in the context of a model cyanohydrin synthesis reaction with cyclohexanone.

  • This compound: This α-aminonitrile can serve as a cyanide source, potentially through a retro-Strecker type equilibrium.[6] Its organic nature allows for good solubility in common reaction solvents. However, like all cyanide sources, it is toxic and releases hydrogen cyanide (HCN).

  • Acetone Cyanohydrin: Often considered a safer and more convenient liquid alternative to handling solid cyanide salts or gaseous HCN.[7][8] It is a widely used reagent in both laboratory and industrial settings for hydrocyanation and related reactions.[9] Its primary hazard is decomposition back to acetone and highly toxic HCN, especially in the presence of base or heat.[10][11]

  • Trimethylsilyl Cyanide (TMSCN): A highly effective and versatile reagent that provides excellent yields in the formation of silylated cyanohydrins.[12][13] Its primary drawbacks are high moisture sensitivity, which necessitates anhydrous reaction conditions to prevent the release of HCN, and higher cost.[14]

Performance Comparison: A Case Study in Cyanohydrin Synthesis

To provide a quantitative comparison, we analyze a hypothetical, yet realistic, synthesis of cyclohexanone cyanohydrin using each of the three reagents. The protocols are designed to be representative of standard laboratory procedures, enabling a direct comparison of their green metrics.

Table 1: Green Chemistry Metrics for Cyclohexanone Cyanohydrin Synthesis

MetricThis compoundAcetone CyanohydrinTrimethylsilyl Cyanide (TMSCN)
Assumed Yield 85%90%95%
Atom Economy 68.3%71.2%56.1%
Process Mass Intensity (PMI) ~ 35.5~ 24.8~ 29.7
E-Factor ~ 34.5~ 23.8~ 28.7
Key Safety Considerations Toxic; liberates HCN.Toxic liquid; decomposes to HCN.[10]Moisture-sensitive; liberates HCN.[14]
Reaction Conditions Mild, basic catalysisMild, basic catalysisAnhydrous, often Lewis acid catalysis

Note: Calculations are based on the detailed experimental protocols provided in Section 4. PMI and E-Factor values include all listed reactants, solvents, and workup materials.

Detailed Experimental Protocols

The following protocols are provided for the synthesis of 1-cyanocyclohexan-1-ol from cyclohexanone (10.0 g, 102 mmol). These procedures form the basis for the calculations in Table 1.

Protocol 1: Using this compound
  • Rationale: This protocol utilizes the α-aminonitrile as an in-situ source of cyanide, catalyzed by a mild base. Toluene is chosen as a solvent for its ability to form an azeotrope with water, should any be present, and its relatively low polarity.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (10.0 g, 102 mmol) and toluene (100 mL).

  • Reagent Addition: Add this compound (13.7 g, 122 mmol, 1.2 eq).

  • Catalysis: Add triethylamine (0.5 g, 5 mmol, 0.05 eq) to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by slowly adding 1 M HCl (50 mL). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Using Acetone Cyanohydrin
  • Rationale: This is a classic procedure for cyanohydrin formation. The use of a basic catalyst facilitates the reversible transfer of cyanide from acetone cyanohydrin to the more reactive cyclohexanone.[8]

  • Reaction Setup: To a 250 mL round-bottom flask, add cyclohexanone (10.0 g, 102 mmol) and acetone cyanohydrin (9.6 g, 113 mmol, 1.1 eq).

  • Catalysis: Cool the mixture in an ice bath and add sodium carbonate (0.5 g, 4.7 mmol, 0.046 eq) as a catalyst.

  • Reaction: Stir the mixture at 0-5 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Dilute the reaction mixture with diethyl ether (100 mL). Carefully wash with 1 M HCl (50 mL) to neutralize the catalyst and destroy excess cyanide. Follow with a wash of saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 3: Using Trimethylsilyl Cyanide (TMSCN)
  • Rationale: This protocol produces the silylated cyanohydrin, which is often more stable and soluble. Anhydrous conditions are critical to prevent the rapid hydrolysis of TMSCN.[14] A Lewis acid catalyst is typically employed to activate the carbonyl group.[13]

  • Reaction Setup: In a flame-dried 250 mL flask under an argon atmosphere, dissolve cyclohexanone (10.0 g, 102 mmol) in anhydrous dichloromethane (100 mL).

  • Catalysis: Add zinc iodide (1.6 g, 5 mmol, 0.05 eq) as a Lewis acid catalyst.

  • Reagent Addition: Cool the solution to 0 °C and add trimethylsilyl cyanide (11.1 g, 112 mmol, 1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Note: This yields the O-silylated cyanohydrin. A subsequent hydrolysis step would be needed to get the final cyanohydrin, further increasing the PMI.

Decision Framework for Reagent Selection

Choosing the appropriate cyanating agent requires balancing multiple factors. The following decision tree provides a logical framework for navigating these choices based on project priorities.

G start Start: Need for Cyanation q1 Is highest possible yield the primary driver? start->q1 q2 Are anhydrous conditions feasible? q1->q2 Yes q3 Is minimizing handling of highly toxic solids/gases a priority? q1->q3 No q2->q3 No tms Consider Trimethylsilyl Cyanide (TMSCN) - High Yield - Requires Lewis Acid & Anhydrous Conditions q2->tms Yes ach Consider Acetone Cyanohydrin - Good Yield - Convenient Liquid - Lower PMI q3->ach Yes dmn Consider this compound - Moderate Yield - Soluble in Organic Solvents q3->dmn Alternative Option

Caption: Decision pathway for selecting a cyanating agent.

Conclusion and Future Outlook

This guide demonstrates that while all cyanide sources carry inherent risks, a quantitative analysis using green chemistry metrics reveals significant differences in their environmental footprint. In our case study, Acetone Cyanohydrin emerges as a favorable option, offering a strong balance of high yield and a lower Process Mass Intensity compared to the other reagents. Trimethylsilyl Cyanide, while providing the highest yield, carries the penalty of a higher PMI due to the mass of the silyl group and the need for anhydrous solvents. This compound presents a viable alternative, though its higher PMI in this specific protocol suggests it may be less mass-efficient.

The ultimate choice of reagent will always depend on the specific requirements of the synthesis, including scale, cost, safety protocols, and desired product purity. By integrating metrics like PMI and E-Factor into the early stages of route scouting and process development, researchers and drug development professionals can make more informed, data-driven decisions that align with the principles of green chemistry, leading to safer, more sustainable, and more efficient chemical manufacturing.

References

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A Comparative Guide to the Reactivity of Aminonitriles in Cyanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Aminonitriles in Synthetic Chemistry

Aminonitriles are a class of bifunctional organic compounds containing both an amino and a nitrile group. Their unique structural motif makes them highly versatile building blocks in organic synthesis, serving as critical precursors to a wide array of valuable molecules, including alpha-amino acids, nitrogen-containing heterocycles, and diamines, which are fundamental components in numerous pharmaceuticals and natural products.[1] The reactivity of aminonitriles in cyanation reactions is a subject of considerable interest, as it dictates the efficiency of their synthesis and their potential for further functionalization.

This guide provides an in-depth technical comparison of the reactivity of different aminonitriles in cyanation reactions. We will explore the mechanistic underpinnings of these reactions, analyze the steric and electronic factors that govern their reactivity, and provide detailed experimental protocols for key transformations.

Core Principles of Aminonitrile Reactivity in Cyanation

The most common method for synthesizing α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction involving a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source.[2][3] The reaction proceeds through the initial formation of an imine, which is then attacked by a cyanide nucleophile.[4] The reactivity of the starting materials in this initial step significantly influences the overall efficiency of aminonitrile formation.

Factors Influencing the Initial Cyanation (Strecker Synthesis)

The rate and yield of the Strecker synthesis are heavily dependent on the structure of the carbonyl compound and the amine.

The electrophilicity of the carbonyl carbon is a crucial factor. Electron-withdrawing groups on an aromatic aldehyde, for example, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine and subsequently by the cyanide ion. Conversely, electron-donating groups decrease reactivity.[5] This relationship can be quantified using the Hammett equation, which describes a linear free-energy relationship between reaction rates and the electronic properties of substituents.[6][7] A positive ρ (rho) value in a Hammett plot for the Strecker reaction of substituted benzaldehydes indicates that the reaction is accelerated by electron-withdrawing groups.[8]

Steric hindrance around the carbonyl group can significantly impede the approach of the amine and the cyanide nucleophile, leading to slower reaction rates and lower yields. This is particularly evident when comparing aldehydes and ketones. Ketones are generally less reactive than aldehydes in the Strecker synthesis due to the presence of two alkyl or aryl groups attached to the carbonyl carbon, which create more steric bulk than the single substituent and hydrogen atom of an aldehyde.[9][10] This steric hindrance can be a significant limitation when attempting to synthesize α,α-disubstituted aminonitriles from hindered ketones.[11]

Comparative Reactivity of Different Aminonitrile Classes

Once formed, the reactivity of the aminonitrile itself can be a subject of interest, particularly in the context of potential subsequent cyanation reactions or other transformations.

α- vs. β- and γ-Aminonitriles:

Theoretical calculations and experimental evidence suggest that α-aminonitriles are significantly more reactive than their β- and γ-isomers in nucleophilic reactions.[9] This enhanced reactivity is attributed to the proximity of the amino group to the nitrile, which can influence the electronic properties of the cyano group.

Effect of Substituents on the Aminonitrile Scaffold:

The nature of the substituents on the aminonitrile molecule plays a critical role in its reactivity.

  • Substituents on the α-Carbon: The steric bulk of substituents on the α-carbon (the carbon bearing both the amino and nitrile groups) will influence the accessibility of the nitrile group to incoming nucleophiles. Highly substituted α-carbons can hinder further reactions at the nitrile.

  • Substituents on the Nitrogen Atom: The nature of the amine precursor (primary vs. secondary) determines the substitution on the nitrogen atom of the resulting aminonitrile. Aminonitriles derived from primary amines have a secondary amino group, while those from secondary amines have a tertiary amino group. This difference can affect the nucleophilicity and basicity of the amino group, influencing its participation in subsequent reactions. For instance, in reactions where the amino group acts as an internal nucleophile, the reactivity will differ between N-substituted and N-unsubstituted aminonitriles. While direct comparative kinetic data for a second cyanation on these different aminonitriles is scarce in the literature, it can be inferred that the increased steric bulk and altered electronics of N-substituted aminonitriles would impact their reactivity profile.

Quantitative Data on Aminonitrile Formation

The following table summarizes representative yields for the Strecker synthesis of various aminonitriles, illustrating the impact of substrate structure on reaction efficiency.

EntryCarbonyl CompoundAmineCyanide SourceCatalyst/ConditionsProductYield (%)Reference
1BenzaldehydeAnilineTMSCNIndium powder, Water, RT2-phenyl-2-(phenylamino)acetonitrile98[12]
2CyclohexanoneAnilineTMSCNIndium powder, Water, RT1-(phenylamino)cyclohexanecarbonitrile85[12]
34-Chlorobenzaldehyde4-MethoxyanilineTMSCN[HMIm]OAc, Solvent-free, RT2-(4-chlorophenyl)-2-((4-methoxyphenyl)amino)acetonitrile92[10]
4AcetophenoneAnilineTMSCNPd(II) complex, CH2Cl2, RT2-phenyl-2-(phenylamino)propanenitrile75[11]
5BenzaldehydePiperidineTMSCNIndium powder, Water, RT2-phenyl-2-(piperidin-1-yl)acetonitrile95[12]

Experimental Protocols

General Procedure for the Indium-Catalyzed Strecker Reaction in Water[12]

This protocol offers an environmentally benign approach to the synthesis of α-aminonitriles.

Reagents:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Indium powder (11 mg, 10 mol%)

  • Water (1 mL)

  • Diethyl ether

  • Brine

Procedure:

  • To a mixture of the amine (1.0 mmol) and aldehyde/ketone (1.0 mmol) in water (1 mL), add indium powder (11 mg).

  • Add TMSCN (1.2 mmol) to the suspension.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture.

  • Filter the solution and transfer the filtrate to a separatory funnel.

  • Wash the organic layer with brine and water.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to yield the crude α-aminonitrile, which can be purified further by chromatography if necessary.

Synthesis of α,α-Disubstituted Aminonitriles from Ketones[11]

This procedure highlights the use of a palladium catalyst for the more challenging Strecker reaction with ketones.

Reagents:

  • Ketone (e.g., Acetophenone) (1.0 mmol)

  • Amine (e.g., Aniline) (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • NHC-Amidate Palladium(II) Complex (catalyst)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction vessel, dissolve the ketone (1.0 mmol) and amine (1.0 mmol) in dichloromethane.

  • Add the NHC-Amidate Palladium(II) Complex catalyst.

  • Add TMSCN (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be worked up by standard procedures, often involving quenching with a mild acid or base, extraction, and purification by chromatography.

Further Reactivity of Aminonitriles: The Thorpe-Ziegler Reaction

While the primary focus of this guide is on the formation of aminonitriles via cyanation, it is important to consider their subsequent reactivity. Dinitriles, which can be synthesized from di-aldehydes or di-ketones, can undergo an intramolecular cyclization known as the Thorpe-Ziegler reaction. This base-catalyzed reaction leads to the formation of a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone.[13][14][15]

General Protocol for the Thorpe-Ziegler Reaction[14]

Reagents:

  • α,ω-Dinitrile

  • Strong, non-nucleophilic base (e.g., LHMDS or NaH)

  • Aprotic solvent (e.g., THF)

  • High-dilution conditions

Procedure:

  • Under an inert atmosphere, dissolve the α,ω-dinitrile in the aprotic solvent.

  • Slowly add the strong base to the solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Stir the reaction at an appropriate temperature (often room temperature or slightly elevated) and monitor by TLC.

  • Upon completion, quench the reaction with a proton source (e.g., water or a mild acid).

  • The resulting cyclic β-enaminonitrile can be isolated or directly hydrolyzed by treatment with aqueous acid to afford the corresponding cyclic ketone.

Visualizing Reaction Mechanisms and Workflows

Strecker Synthesis Mechanism

Strecker_Mechanism cluster_imine Imine Formation cluster_cyanation Cyanation Aldehyde/Ketone Aldehyde/Ketone Protonated Carbonyl Protonated Carbonyl Aldehyde/Ketone->Protonated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Imine Imine Tetrahedral Intermediate->Imine Aminonitrile Aminonitrile Imine->Aminonitrile Thorpe_Ziegler_Workflow Dinitrile Dinitrile Carbanion Carbanion Dinitrile->Carbanion Base Cyclic Iminonitrile Cyclic Iminonitrile Carbanion->Cyclic Iminonitrile Intramolecular Attack Cyclic Enaminonitrile Cyclic Enaminonitrile Cyclic Iminonitrile->Cyclic Enaminonitrile Tautomerization Cyclic Ketone Cyclic Ketone Cyclic Enaminonitrile->Cyclic Ketone Hydrolysis

Caption: Workflow for the Thorpe-Ziegler reaction.

Conclusion

The reactivity of aminonitriles in cyanation reactions is a multifaceted topic governed by a delicate interplay of steric and electronic factors. While the Strecker synthesis remains a cornerstone for their preparation, understanding the limitations imposed by substrate structure is crucial for efficient synthesis design. Aldehydes are generally more reactive than ketones, and electronic effects of substituents can be rationally predicted. α-Aminonitriles exhibit the highest reactivity among their positional isomers. Further exploration into the quantitative reactivity of diverse aminonitrile scaffolds and the development of more efficient catalytic systems for challenging substrates will continue to be an active area of research, with significant implications for the fields of medicinal chemistry and materials science.

References

  • Thorpe, J. F. The Thorpe Reaction. Grokipedia. [Link]

  • Hammett plot for the para -substituted benzaldehydes in the B.–V.... ResearchGate. [Link]

  • A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. [Link]

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Hammett equation. Oxford Reference. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. University of Groningen. [Link]

  • 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Chemistry Portal. [Link]

  • L. L. Lin, X. H. Liu, and X. M. Feng The nucleophilic addition of cyanide to ketones, aldehydes, and imines is a powerful and us. Wiley Online Library. [Link]

  • Cyclohexanecarbonitrile. NIST WebBook. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • The Hammett cp relationship. Cambridge University Press. [Link]

  • Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature. PMC - NIH. [Link]

  • Synthesis of an α-amino nitrile and a bis α-amino nitrile derivative of thiadiazole: Reaction mechanism. ResearchGate. [Link]

  • Cyclohexanecarbonitrile. NIST WebBook. [Link]

  • Efficient three-component Strecker reaction of aldehydes/ketones via NHC-amidate palladium(II) complex catalysis. PubMed. [Link]

  • The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]

  • Recent advances on asymmetric Strecker reactions. ResearchGate. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC - NIH. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Lewis base-catalyzed three-component Strecker reaction on water. An efficient manifold for the direct alpha-cyanoamination of ketones and aldehydes. PubMed. [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. PMC - NIH. [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]

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A Comparative Guide to Modern Cyanation: Benchmarking 2-(Dimethylamino)-2-methylpropanenitrile Against Traditional Cyanide Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of a nitrile (-CN) group is a cornerstone of molecular design. This versatile functional group is a key building block in countless pharmaceuticals, agrochemicals, and materials.[1][2] However, the synthetic routes to these vital compounds have historically been fraught with operational hazards, primarily due to the high toxicity of traditional cyanating agents like hydrogen cyanide (HCN) and alkali metal cyanides (NaCN, KCN).[3][4][5]

This guide provides an in-depth comparison between traditional cyanation methodologies and a modern, safer alternative: 2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN). We will explore the mechanistic underpinnings, comparative performance, and practical applications of these methods, supported by experimental data and protocols to inform your selection of the most appropriate technique for your research objectives.

Mechanistic Overview: The Old and the New

The choice of a cyanating agent dictates not only the reaction's safety profile but also its mechanism, scope, and compatibility with other functional groups.

Traditional Cyanation Pathways

For decades, chemists have relied on a few well-established methods for introducing the cyano group.

  • Nucleophilic Substitution (e.g., Rosenmund-von Braun Reaction): This classic method involves the displacement of a halide (typically bromide or iodide) on an aromatic ring with a cyanide salt, historically using stoichiometric copper(I) cyanide at high temperatures.[6][7] Modern iterations utilize palladium or nickel catalysts, which allow for milder conditions and broader substrate scope, though often still requiring highly toxic salts like NaCN or KCN.[8][9] The core of this reaction is the direct nucleophilic attack by the free cyanide anion (CN⁻).

  • Cyanohydrin Formation: The reaction of aldehydes and ketones with HCN (often generated in situ from NaCN/KCN and a weak acid) yields cyanohydrins.[10][11][12] This addition is reversible and base-catalyzed, relying on the nucleophilicity of the CN⁻ ion.[10][11][12]

  • Strecker Amino Acid Synthesis: A cornerstone of amino acid chemistry, the Strecker synthesis is a three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source.[13][14][15] The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[13][15][16]

dot graph "Traditional_Cyanation_Mechanisms" { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", label="Fig 1. General Mechanisms of Traditional Cyanation", fontcolor="#202124", fontsize=14]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_SNAr" { label="Nucleophilic Aromatic Substitution"; bgcolor="#FFFFFF"; "Ar-X" [label="Aryl Halide (Ar-X)"]; "Pd(0)" [label="Pd(0)/L", shape="ellipse", fillcolor="#FBBC05"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)(L)-X"]; "NaCN" [label="NaCN", shape="ellipse", fillcolor="#EA4335"]; "Ar-Pd(II)-CN" [label="Ar-Pd(II)(L)-CN"]; "Ar-CN" [label="Aryl Nitrile (Ar-CN)", fillcolor="#34A853"];

}

subgraph "cluster_Strecker" { label="Strecker Synthesis"; bgcolor="#FFFFFF"; "Aldehyde" [label="R-CHO"]; "NH3" [label="NH₃", shape="ellipse", fillcolor="#4285F4"]; "Imine" [label="R-CH=NH"]; "HCN" [label="HCN", shape="ellipse", fillcolor="#EA4335"]; "Aminonitrile" [label="R-CH(NH₂)-CN"]; "Amino_Acid" [label="α-Amino Acid", fillcolor="#34A853"];

} } . Caption: Fig 1. General Mechanisms of Traditional Cyanation

The Modern Alternative: this compound (DMAMPN)

DMAMPN, also known as a protected form of acetone cyanohydrin, functions as a cyanide transfer agent.[17] It is a stable, solid compound that circumvents the need to handle highly toxic HCN gas or finely milled alkali metal cyanide powders.[18]

The mechanism of DMAMPN relies on a reversible equilibrium. In the presence of a catalyst or under specific conditions, it dissociates into acetone, dimethylamine, and a cyanide source. This in situ generation allows for a low, steady concentration of the active cyanating species, which is key to its safety profile and, in many cases, its enhanced performance. In palladium-catalyzed reactions, DMAMPN can effectively transfer the cyanide group to the metal center without the high concentrations of free cyanide ions that are known to poison palladium catalysts.[9][19]

dot graph "DMAMPN_Mechanism" { graph [layout="dot", rankdir="LR", splines="true", bgcolor="#F1F3F4", label="Fig 2. Mechanism of DMAMPN as a Cyanide Source", fontcolor="#202124", fontsize=14]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"DMAMPN" [label="DMAMPN\n(Stable Solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Equilibrium" [label="Equilibrium\n(in situ generation)", shape="diamond", fillcolor="#FBBC05"]; "Acetone" [label="Acetone"]; "Dimethylamine" [label="Dimethylamine"]; "HCN_Source" [label="HCN/CN⁻ Source\n(Low Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Cyanation Reaction\n(e.g., Pd-catalyzed)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"DMAMPN" -> "Equilibrium" [label=" Dissociation"]; "Equilibrium" -> "Acetone"; "Equilibrium" -> "Dimethylamine"; "Equilibrium" -> "HCN_Source"; "HCN_Source" -> "Reaction"; } . Caption: Fig 2. Mechanism of DMAMPN as a Cyanide Source

Performance Benchmarking: A Head-to-Head Comparison

The choice between DMAMPN and traditional methods often comes down to a balance of safety, efficiency, and substrate scope. The following table summarizes the key performance differences.

FeatureThis compound (DMAMPN)Traditional Methods (NaCN, KCN, HCN)
Safety & Handling Stable, non-volatile solid.[18] Avoids handling of HCN gas or fine cyanide powders. Lower risk of acute exposure.Highly toxic solids (NaCN/KCN) or extremely toxic, volatile gas (HCN).[3][5] Requires stringent safety protocols and specialized handling equipment.
Reaction Scope Broad applicability in Pd-catalyzed cross-coupling of aryl halides and triflates. Effective for cyanohydrin formation.Wide-ranging, but can be limited by harsh conditions (high temperatures in Rosenmund-von Braun) or functional group incompatibility.
Catalyst Compatibility Excellent for Pd-catalyzed reactions. The low concentration of free cyanide minimizes catalyst poisoning, often leading to lower catalyst loadings and higher turnover numbers.[19]Can cause significant catalyst deactivation/poisoning, especially in palladium catalysis, requiring higher catalyst loadings or additives.[9][19]
Typical Yields Generally good to excellent, particularly for complex substrates where mild conditions are beneficial.Can be very high for simple substrates, but may be lower for sensitive molecules due to side reactions or decomposition.
Reaction Conditions Often milder temperatures (room temp to moderate heating). Does not typically require rigorously anhydrous conditions.Can range from cryogenic temperatures to over 200°C. Some protocols, like Grushin's NaCN method, require strictly anhydrous conditions.[7][19]
Work-up & Purification Simpler work-up due to the formation of benign byproducts (acetone, dimethylamine).Can be complicated by the need to quench and safely dispose of large excesses of highly toxic cyanide salts.[6]

Experimental Protocols: A Case Study in Palladium-Catalyzed Cyanation

To illustrate the practical differences, we present two protocols for the cyanation of a common substrate, 4-bromoanisole.

Protocol 1: Traditional Cyanation using Sodium Cyanide (NaCN)

This protocol is adapted from established palladium-catalyzed methods.

Objective: Synthesize 4-methoxybenzonitrile from 4-bromoanisole using NaCN.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • Sodium cyanide (NaCN) (1.2 mmol) - EXTREME CAUTION: HIGHLY TOXIC

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • XPhos (0.04 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaCN under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 4-bromoanisole and anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110°C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. CAUTION: Carefully quench the reaction by slowly adding an aqueous solution of sodium hypochlorite (bleach) to destroy excess cyanide. c. Dilute with ethyl acetate and water. Separate the organic layer. d. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Modern Cyanation using DMAMPN

Objective: Synthesize 4-methoxybenzonitrile from 4-bromoanisole using DMAMPN.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • This compound (DMAMPN) (1.2 mmol)

  • [Pd(cinnamyl)Cl]₂ (0.01 mmol)

  • XPhos (0.02 mmol)

  • Toluene (5 mL)

Procedure:

  • Setup: To a standard vial with a stir bar, add [Pd(cinnamyl)Cl]₂, XPhos, DMAMPN, and 4-bromoanisole. An inert atmosphere is recommended but not as critical as with NaCN.

  • Solvent Addition: Add toluene.

  • Reaction: Heat the mixture to 100°C with stirring for 4-8 hours. Monitor reaction progress by TLC or GC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and wash with water and then brine. c. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Workflow Visualization

The following diagram illustrates the streamlined and safer workflow afforded by DMAMPN.

dot graph "Comparative_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", label="Fig 3. Comparative Experimental Workflow", fontcolor="#202124", fontsize=14]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Traditional" { label="Traditional Method (NaCN)"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; T1 [label="Setup under strict\ninert atmosphere"]; T2 [label="Reaction at 110°C\n(12-18 h)"]; T3 [label="Hazardous Quench\n(Bleach solution)"]; T4 [label="Aqueous Work-up"]; T5 [label="Purification"]; T1 -> T2 -> T3 -> T4 -> T5; }

subgraph "cluster_Modern" { label="Modern Method (DMAMPN)"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1 [label="Setup (Standard benchtop)"]; M2 [label="Reaction at 100°C\n(4-8 h)"]; M3 [label="Direct Aqueous Work-up\n(No hazardous quench)"]; M4 [label="Purification"]; M1 -> M2 -> M3 -> M4; } } . Caption: Fig 3. Comparative Experimental Workflow

Conclusion and Expert Recommendations

For synthetic chemists in research and development, the choice of a cyanating agent has significant implications for safety, efficiency, and project timelines.

Traditional methods , particularly those employing NaCN and KCN, remain viable for certain large-scale, cost-sensitive applications where protocols are well-established and stringent engineering controls are in place. They are the historical workhorses of cyanation chemistry and form the basis of many fundamental transformations.[13][16]

However, for discovery chemistry, process development, and academic research where safety, functional group tolerance, and speed are paramount, This compound (DMAMPN) presents a compelling alternative. Its key advantages are:

  • Enhanced Safety: As a stable solid, it significantly reduces the risks associated with handling highly toxic and volatile cyanide sources.

  • Operational Simplicity: The workflow is often shorter and simpler, with a less hazardous work-up procedure.

  • Improved Catalyst Performance: By minimizing catalyst poisoning, DMAMPN can enable more efficient catalytic cycles, often requiring lower catalyst loadings and shorter reaction times.

References

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. National Institutes of Health. [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. National Institutes of Health. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

  • Cyanation of aromatic halides.
  • An overview on the progress and development on metals/non-metal catalyzed Cyanation reactions. ResearchGate. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Cyanation of Aryl Halides. Organic Synthesis International. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). ResearchGate. [Link]

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  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

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  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and Associated Risks

2-(Dimethylamino)-2-methylpropanenitrile is an aminonitrile compound characterized by the presence of both a tertiary amine and a nitrile functional group on the same quaternary carbon. While organic nitriles can vary in toxicity, aminonitriles, which are derivatives of cyanohydrins, warrant special handling and disposal considerations due to their potential to release cyanide.[1] Improper management of this chemical waste can lead to the generation of highly toxic hydrogen cyanide (HCN) gas, posing a severe inhalation hazard, and can cause significant harm to personnel and the environment.

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined are designed to empower researchers, scientists, and drug development professionals to manage this waste stream responsibly, ensuring a safe laboratory environment.

Hazard Assessment and Safety Profile

Before handling or disposing of this compound, it is imperative to understand its inherent hazards.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionSource
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2] Nitrile poisoning can exhibit symptoms similar to hydrogen cyanide poisoning.[2][2]
Skin Corrosion/Irritation Causes severe skin burns.
Eye Damage/Irritation Causes serious eye damage, with a risk of blindness.
Respiratory Hazard Corrosive to the respiratory tract. May cause respiratory irritation.[2][2]
Flammability Combustible liquid. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
Chemical Reactivity Crucial Point: Reacts with acids to produce highly toxic and flammable hydrogen cyanide gas.[1][3] Must be stored separately from acids.[3][1][3]

The primary danger associated with aminonitriles is their instability under acidic conditions, which can lead to the rapid evolution of HCN gas.[1] Therefore, all disposal procedures must be conducted under controlled, alkaline (basic) conditions to prevent this hazardous reaction.

Regulatory Compliance

All chemical waste, including this compound, must be managed in strict accordance with local, state, and federal regulations.[4] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[5][6] It is the responsibility of the waste generator (the laboratory) to properly classify, store, and dispose of hazardous materials.[7] This typically involves either on-site treatment for small quantities (if permissible and equipped) or, more commonly, disposal via a licensed hazardous waste disposal facility.[8]

Disposal Workflow and Decision Diagram

The choice of disposal procedure depends critically on the quantity of waste. The following diagram outlines the decision-making process.

G start Waste Generated: This compound decision Assess Quantity start->decision bulk Bulk Quantities (> 5g or > 20mL) decision->bulk Large small Small / Residual Quantities (e.g., contaminated glassware, < 5g) decision->small Small prof_disposal Package, Label & Store for Professional Disposal bulk->prof_disposal chem_treat Chemical Treatment Protocol (In-Lab Neutralization) small->chem_treat final_disposal Dispose as Hazardous Waste via Certified Waste Management Company prof_disposal->final_disposal chem_treat->final_disposal

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols for Disposal

This section provides two distinct protocols based on the quantity of waste.

Protocol 1: Disposal of Bulk Quantities

Bulk quantities of this compound should never be treated within the laboratory. The risk of runaway reactions or significant HCN exposure is too high.

Methodology:

  • Segregation: Ensure the waste container holding this compound is clearly labeled and stored separately from all acids and oxidizers.[3]

  • Container: Use a chemically resistant, sealable container. Ensure the container is in good condition and properly sealed to prevent leaks or vapor escape.

  • Labeling: Label the container clearly as "Hazardous Waste: this compound". Include the date and any other information required by your institution's Environmental Health & Safety (EHS) office.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and accessible only to trained personnel.[3]

  • Arrangement for Pickup: Contact your institution's EHS office or a certified hazardous waste management company to arrange for pickup and disposal.[8] Provide them with the Safety Data Sheet (SDS) for the compound.

Protocol 2: Chemical Treatment of Small, Residual Quantities

This protocol is suitable only for decontaminating glassware or treating trace amounts of the compound (<5 g). The principle is to use an alkaline solution of sodium hypochlorite (bleach) to oxidize the nitrile group to the far less toxic cyanate ion. The alkaline pH is critical to prevent the formation of HCN gas.[1]

Materials:

  • Sodium hydroxide (NaOH), 1 M solution

  • Commercial bleach (sodium hypochlorite, ~5-8% solution)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate waste container

Personal Protective Equipment (PPE) Required:

  • Chemical splash goggles and a face shield

  • Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene)

  • Flame-resistant lab coat

  • Work must be performed inside a certified chemical fume hood.

Step-by-Step Methodology:

  • Preparation: In a suitably sized beaker inside a chemical fume hood, place the contaminated item (e.g., stir bar) or the small quantity of residual waste. If treating a solution, ensure it is placed in an appropriately sized reaction vessel.

  • Alkalinization: Add a sufficient volume of 1 M sodium hydroxide solution to the vessel to ensure the pH is strongly alkaline (pH > 10). For rinsing glassware, prepare a rinse solution of 1 M NaOH. This step is crucial for safety as it prevents the liberation of HCN gas.[1]

  • Oxidation: Slowly, and with constant stirring, add an excess of commercial bleach to the alkaline mixture. A general rule is to add approximately 50-100 mL of bleach for every gram of estimated nitrile waste.

  • Reaction: Allow the mixture to stir at room temperature for at least 2-4 hours (or overnight for greater certainty) to ensure complete oxidation of the nitrile.

  • Verification (Optional but Recommended): Test for the presence of residual cyanide using commercially available cyanide test strips. This step validates the completion of the reaction.

  • Final Disposal: Once the reaction is complete, the resulting solution should be collected as hazardous waste.[9] Even after treatment, the mixture may contain other components that prohibit drain disposal.[7] Neutralize the excess bleach and alkali if required by your local waste regulations, then transfer the solution to a properly labeled hazardous waste container for pickup by a certified company.

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent material suitable for corrosive and flammable liquids. Do not use materials that react with the chemical.

    • Cover the spill with the absorbent material.

    • Carefully collect the contaminated absorbent into a designated hazardous waste container.

    • Decontaminate the area using the chemical treatment protocol described above.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.[3]

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's emergency response team or EHS office from a safe location.[3] Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory requirements, and following validated disposal protocols, researchers can mitigate risks effectively. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health & Safety professionals before proceeding.

References

  • Wikipedia. (n.d.). Cyanide. Retrieved from [Link]

  • Wiedner, D., & Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6302-6312. DOI:10.1039/C6OB00934D. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

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Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 2-(Dimethylamino)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the imperative to innovate is matched only by the necessity of ensuring the safety of those at the forefront of scientific advancement. The handling of novel and reactive chemical entities demands a profound respect for the unseen hazards they may present. 2-(Dimethylamino)-2-methylpropanenitrile, a compound with potential applications in various synthetic pathways, is one such chemical that requires meticulous handling protocols. This guide, born from a synthesis of established safety principles and compound-specific data, provides an in-depth operational plan for the safe use of this nitrile compound, with a core focus on the selection, use, and disposal of Personal Protective Equipment (PPE).

Understanding the Hazard: A Proactive Stance on Safety

While a comprehensive toxicological profile for this compound is not extensively documented in publicly accessible literature, its chemical structure, featuring a tertiary amine and a nitrile group, provides critical clues to its potential hazards. Structurally similar compounds, such as 3-(Dimethylamino)propionitrile, are known to be toxic and can cause skin and eye irritation.[1] Nitrile compounds, as a class, can be toxic if swallowed, inhaled, or absorbed through the skin. Therefore, a conservative and highly protective approach to handling this compound is not just recommended, but essential.

The primary routes of exposure are dermal contact, ocular contact, and inhalation of any aerosols or vapors. The immediate and long-term health effects of exposure are not fully elucidated, reinforcing the need for stringent barrier protection.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling potentially hazardous materials. The following is a detailed breakdown of the essential PPE required for handling this compound, grounded in the principles of chemical resistance and exposure minimization.

Hand Protection: The First Line of Defense

Given the high risk of dermal absorption and irritation, selecting the correct gloves is of paramount importance.

  • Primary Recommendation: Nitrile gloves. Nitrile rubber offers excellent resistance to a wide range of chemicals, including many organic solvents and bases. They provide a durable barrier against accidental splashes and contamination.

  • Operational Protocol:

    • Double Gloving: For all procedures involving the direct handling of this compound, double gloving is mandatory. This provides an additional layer of protection in case the outer glove is compromised.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

    • Regular Changes: Change gloves frequently, and immediately if you suspect contamination. Do not wear gloves outside of the immediate work area to prevent the spread of contamination.

Eye and Face Protection: Shielding Against the Unforeseen

The potential for severe eye irritation or damage from splashes of this compound necessitates robust eye and face protection.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes, heating, or reactions under pressure), a face shield should be worn in conjunction with chemical splash goggles.[1]

Body Protection: A Barrier for Your Person

To protect against accidental spills and contamination of personal clothing, appropriate body protection is crucial.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Against Inhalation

While this compound is not expected to be highly volatile at room temperature, the potential for aerosol or vapor generation during certain procedures (e.g., heating, sonicating, or vortexing) cannot be discounted.

  • Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls, such as a certified chemical fume hood.[2] All handling of this compound should be performed within a fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a properly fitted respirator is required. The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a thorough risk assessment.

Operational Plan: From Donning to Disposal

A disciplined and systematic approach to the use of PPE is critical to its effectiveness.

PPE Selection and Donning Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Risk Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Don Lab Coat/Apron Select_PPE->Don_Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (Outer Pair Last) Don_Goggles->Don_Gloves

Caption: PPE Donning Workflow

Experimental Protocol: Safe Handling in the Laboratory
  • Preparation: Before handling the compound, ensure that all necessary PPE is available and in good condition. The work area within the chemical fume hood should be clean and uncluttered.

  • Donning PPE: Follow the donning sequence outlined in the workflow diagram.

  • Handling the Compound:

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Use the smallest quantity of the compound necessary for the experiment.

    • When transferring the material, use appropriate tools (e.g., spatulas, syringes) to minimize the risk of spills and aerosol generation.

  • Post-Handling: After completing the experimental work, decontaminate any surfaces that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. The outer pair of gloves should be removed first, followed by the face shield/goggles, lab coat/apron, and finally the inner pair of gloves.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan: A Responsible Conclusion

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound, including gloves, disposable lab coats, and bench paper, must be disposed of as hazardous waste.[3] These items should be placed in a designated, labeled hazardous waste container.

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[3] Follow your institution's specific guidelines for chemical waste disposal. Never dispose of this compound down the drain.

Quantitative Data Summary: PPE Selection Guide

Task/Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and small-scale solution preparation (<1g) Double nitrile glovesChemical splash gogglesLab coatChemical fume hood
Liquid transfers and reactions (1-10g) Double nitrile glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronChemical fume hood
Large-scale operations (>10g) or high-splash potential Double nitrile glovesChemical splash goggles and face shieldChemical-resistant suitChemical fume hood (respirator on standby)
Spill cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldChemical-resistant suitRespirator (as determined by risk assessment)

Logical Relationships: The Hierarchy of Controls

The use of PPE is the last line of defense in protecting laboratory personnel. Its effectiveness is maximized when integrated into a comprehensive safety program that prioritizes the hierarchy of controls.

Hierarchy_of_Controls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering More Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative More Effective PPE Personal Protective Equipment (Least Effective) Administrative->PPE More Effective

Caption: Hierarchy of Controls

By prioritizing engineering and administrative controls, the reliance on PPE as the sole means of protection is reduced, creating a safer overall working environment.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a testament to a laboratory's commitment to the well-being of its researchers. This guide provides a robust framework for the selection and use of personal protective equipment, but it is the diligent and consistent application of these principles that will ultimately ensure a safe and productive research environment. By integrating these practices into your daily workflow, you contribute to a culture of safety that is as integral to scientific progress as the research itself.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: beta-DIMETHYLAMINO-PROPIONITRILE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylaminopropionitrile. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.